molecular formula C13H9FO2 B1339034 2-Fluoro-4-phenylbenzoic acid CAS No. 505082-76-8

2-Fluoro-4-phenylbenzoic acid

Cat. No.: B1339034
CAS No.: 505082-76-8
M. Wt: 216.21 g/mol
InChI Key: OCBXYYOULFLHEZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-phenylbenzoic acid (CAS 137045-30-8) is a fluoro-substituted biphenyl carboxylic acid that serves as a versatile synthetic building block and key intermediate in organic and medicinal chemistry research. With the molecular formula C 13 H 9 FO 2 and a molecular weight of 216.21 g/mol , this compound is characterized by its high melting point of 223-227°C . Its structure, featuring a fluorine atom ortho to the carboxylic acid group on one phenyl ring, which is itself para-substituted with a second phenyl ring, makes it a valuable scaffold for the synthesis of more complex molecules. This compound is recognized in pharmaceutical research as Flurbiprofen EP Impurity E , making it a critical reference standard in the development and quality control of active pharmaceutical ingredients (APIs). Researchers utilize this and related benzoic acid derivatives as starting materials in novel synthetic methodologies, such as metal-free bisphosphorylation, to create valuable organophosphorus compounds with potential applications in material science and medicinal chemistry . As a fluorinated analog of biphenyl-4-carboxylic acid, it is particularly useful in drug discovery and development programs where the introduction of fluorine can fine-tune the bioavailability, metabolic stability, and binding affinity of candidate molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-fluoro-4-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9FO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBXYYOULFLHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464386
Record name 2-FLUORO-4-PHENYLBENZOIC ACID
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Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505082-76-8
Record name 3-Fluoro[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-FLUORO-4-PHENYLBENZOIC ACID
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Record name 2-fluoro-4-phenylbenzoic acid
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Foundational & Exploratory

2-Fluoro-4-phenylbenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-4-phenylbenzoic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated biaryl carboxylic acid of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its core chemical properties, established synthesis protocols, spectroscopic signature, and functional applications, grounding the discussion in established chemical principles and field-proven insights.

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

This compound (also known as 3-fluoro-4-biphenylcarboxylic acid) belongs to a class of compounds that are highly valued in medicinal chemistry. The biaryl motif is a common scaffold in many biologically active molecules, while the strategic incorporation of a fluorine atom can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can modulate acidity, lipophilicity, metabolic stability, and binding affinity, making it a powerful tool in drug design.[1] This guide serves as a technical resource for understanding and utilizing this versatile building block.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in a laboratory setting. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 505082-76-8[2][3]
Molecular Formula C₁₃H₉FO₂[4]
Molecular Weight 216.21 g/mol [4]
Appearance Pale gray to white solid/powder[5] (Inferred from similar compounds)
Melting Point Data not available; similar compounds like 4-phenylbenzoic acid melt at 220-225 °C.[6]N/A
Solubility Generally insoluble in water, soluble in organic solvents like alcohol and ether.[6]N/A
pKa Estimated around 4.0-4.2 due to the electron-withdrawing fluorine atom.(Predicted)

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The most direct and widely adopted method for synthesizing this compound and its analogs is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This Nobel Prize-winning reaction forms a carbon-carbon bond between an organohalide and an organoboron species.[8]

The logical pathway involves coupling a fluorinated bromobenzoic acid with phenylboronic acid.

G cluster_start Starting Materials cluster_reaction Reaction Conditions A 2-Fluoro-4-bromobenzoic Acid D Suzuki-Miyaura Coupling A->D B Phenylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) C->D E This compound D->E

Caption: General synthesis workflow for this compound.

Mechanism of Action: The Suzuki Catalytic Cycle

The efficacy of the Suzuki reaction lies in its well-defined catalytic cycle, which reliably generates the desired product with high yield. The process is a self-validating system where the palladium catalyst is regenerated at the end of each cycle.

  • Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (2-fluoro-4-bromobenzoic acid), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation : The organoboron species (phenylboronic acid), activated by a base, transfers its organic group to the palladium complex, displacing the halide.[9]

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final biaryl product. The catalyst is reduced back to its Pd(0) state, ready to begin a new cycle.

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X In PdII_Aryl Ar-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ In Base Activation PdII_Diaryl Ar-Pd(II)-Ar' Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Laboratory Protocol (Adapted for Biaryl Carboxylic Acid Synthesis)

The following protocol is a representative procedure for a Suzuki coupling reaction to synthesize a biaryl carboxylic acid.[7][10]

  • Reactor Setup : To a round-bottom flask equipped with a condenser and magnetic stirrer, add 2-fluoro-4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0-3.0 eq).

  • Solvent Addition : Add a solvent mixture, typically an organic solvent like toluene or ethanol mixed with water (e.g., 3:1 v/v).[7][10]

  • Degassing : Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd/C or a ligand-containing complex, 0.5-5 mol%).[7]

  • Reaction : Heat the mixture to reflux (typically 80-100 °C) and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, acidify the aqueous layer with HCl to precipitate the carboxylic acid product.

  • Purification : Filter the crude product and wash with water. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.

Spectroscopic and Structural Analysis

Characterization of the final product is essential for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The spectrum will show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm). The fluorine atom will cause splitting of adjacent proton signals (H-F coupling). The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).

  • ¹³C NMR : Aromatic carbons will appear between 115-165 ppm. The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JCF ≈ 250 Hz). The carbonyl carbon of the carboxylic acid will be observed around 165-170 ppm.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H Stretch (Carboxylic Acid) Broad band, ~2500-3300
C=O Stretch (Carboxylic Acid) Strong, sharp band, ~1680-1710
C-F Stretch Strong band, ~1100-1250
C=C Stretch (Aromatic) Medium bands, ~1450-1600

Note: The IR data is inferred from characteristic absorption bands of similar compounds like 4-hydroxybenzoic acid and 2-fluorobenzoic acid.[13][14]

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by its two primary functional features: the carboxylic acid group and the fluorinated biaryl core.

  • Carboxylic Acid Reactivity : The carboxyl group can readily undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions) and amidation (conversion to an acid chloride followed by reaction with an amine) to create diverse libraries of compounds for screening.

  • Influence of Fluorine : The electron-withdrawing nature of the fluorine atom increases the acidity (lowers the pKa) of the carboxylic acid compared to its non-fluorinated analog. In a drug development context, this fluorine atom is crucial. It can enhance binding to target proteins through favorable electrostatic interactions and can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[1]

This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly for developing anti-inflammatory agents, anti-cancer therapies, and treatments for metabolic diseases.[5][15] Its structure allows for the creation of complex molecules with potential therapeutic properties.[5]

Safety and Handling

As with any laboratory chemical, proper handling is essential. The following information is based on safety data for structurally similar compounds.

  • Hazard Identification : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[16][17]

  • Precautionary Statements :

    • Prevention : Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust.[16][18]

    • First Aid :

      • IF IN EYES : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.

      • IF ON SKIN : Wash with plenty of soap and water.[16]

      • IF INHALED : Remove person to fresh air and keep comfortable for breathing.[16]

  • Storage : Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[5][18]

Conclusion

This compound is a strategically important building block for chemical synthesis. Its fluorinated biaryl structure offers a unique combination of properties that are highly advantageous in the field of drug discovery. A thorough understanding of its synthesis, particularly via Suzuki-Miyaura coupling, along with its spectroscopic and reactive characteristics, enables researchers to effectively leverage this compound in the creation of novel and complex molecules with significant therapeutic potential.

References

  • Wagner, C. E., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Institutes of Health. [Link]

  • National Institutes of Health. 4-Fluoro-2-(phenylamino)benzoic acid. Retrieved from NIH. [Link]

  • Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. [Link]

  • Royal Society of Chemistry. Supporting Information. Retrieved from RSC Publishing. [Link]

  • Royal Society of Chemistry. Supplementary Information. Retrieved from RSC Publishing. [Link]

  • Royal Society of Chemistry. Suzuki-Miyaura Coupling. Retrieved from RSC Publishing. [Link]

  • Wikipedia. Suzuki reaction. Retrieved from Wikipedia. [Link]

  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET. Retrieved from Fisher Scientific. [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. Retrieved from RSC Publishing. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from RSC Publishing. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Cheméo. Chemical Properties of 4-Fluoro-2-trifluoromethylbenzoic acid, phenyl ester. Retrieved from Cheméo. [Link]

  • NIST. 4-Fluorobenzoic acid, phenyl ester. Retrieved from NIST WebBook. [Link]

  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from PubChem. [Link]

  • ResearchGate. (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from ResearchGate. [Link]

  • ChemBK. 4-Phenylbenzoic acid. Retrieved from ChemBK. [Link]

  • NIST. Benzoic acid, phenyl ester. Retrieved from NIST WebBook. [Link]

  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from ResearchGate. [Link]

  • PubMed. Discovery of Orally Active Carboxylic Acid Derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as Potent Diacylglycerol acyltransferase-1 Inhibitors for the Potential Treatment of Obesity and Diabetes. Retrieved from PubMed. [Link]

  • ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from ResearchGate. [Link]

Sources

2-Fluoro-4-phenylbenzoic acid CAS 505082-76-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-4-phenylbenzoic Acid (CAS 505082-76-8)

This guide provides a comprehensive technical overview of this compound, a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind its synthesis, properties, and applications. We will explore its strategic importance, provide field-tested experimental protocols, and contextualize its utility within contemporary research.

This compound (C₁₃H₉FO₂) is a bifunctional aromatic compound featuring a biphenyl scaffold, a common and privileged structure in medicinal chemistry.[1][2] The molecule's value is significantly enhanced by the specific placement of its functional groups:

  • Carboxylic Acid: This group serves as a versatile chemical handle for amide bond formation, esterification, or conversion to other functional groups, enabling its incorporation into larger, more complex molecules.[3][4]

  • Ortho-Fluorine Substituent: The fluorine atom at the 2-position exerts a powerful influence on the molecule's properties. Its high electronegativity can modulate the acidity of the carboxylic acid, influence conformational preferences through steric and electronic effects, and serve as a crucial site for metabolic blocking in drug candidates, thereby enhancing pharmacokinetic profiles.[5]

  • Para-Phenyl Group: The biphenyl core is a recognized pharmacophore found in numerous approved drugs and bioactive compounds. It provides a rigid, lipophilic scaffold that can engage in favorable π-π stacking and hydrophobic interactions within biological targets.[1]

This unique combination of features makes this compound a highly sought-after intermediate in the synthesis of novel therapeutics, particularly in oncology and anti-inflammatory research.[2][6]

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and spectral properties is fundamental to its effective use in research and development. The key data for this compound are summarized below.

PropertyDataSource(s)
CAS Number 505082-76-8[7][8]
Molecular Formula C₁₃H₉FO₂[7][8]
Molecular Weight 216.21 g/mol [7][8]
Appearance Typically a white to off-white solid/powder.[9]
Purity Specification ≥95%[7]
Canonical SMILES C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F[8]
Storage Conditions Store long-term in a cool, dry place.[7]

Spectroscopic Profile (Expected): While a complete, published spectrum for this specific molecule is not readily available in the search results, its ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on its structural analogues.[10][11]

  • ¹H NMR: Protons on the phenyl ring would appear around 7.4-7.6 ppm. The three protons on the fluorinated benzoic acid ring would show complex splitting patterns due to H-H and H-F coupling, likely in the 7.2-8.2 ppm range. The carboxylic acid proton would be a broad singlet far downfield (>10 ppm), potentially exchangeable with D₂O.[11]

  • ¹³C NMR: Aromatic carbons would resonate in the 115-145 ppm region. The carbon bearing the fluorine atom would show a large C-F coupling constant. The carboxyl carbon would be observed downfield, typically >165 ppm.

  • IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=C stretches for the aromatic rings (~1600, 1450 cm⁻¹), and a C-F stretch (~1200-1300 cm⁻¹).[11]

Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The most logical and industrially scalable method for preparing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13] This Nobel Prize-winning methodology provides a robust and high-yielding pathway for the formation of C-C bonds between aryl halides and arylboronic acids.

The strategic choice for this synthesis involves coupling 4-Bromo-2-fluorobenzoic acid with Phenylboronic acid . This is causally preferred over coupling 2-fluoroboronic acid with a 4-phenylbenzoic acid derivative because arylboronic acids are generally more stable and commercially available than their fluorinated counterparts, and the C-Br bond is more readily activated by palladium catalysts than a C-F bond under standard conditions.[14]

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents To a Schlenk flask under Argon add: - 4-Bromo-2-fluorobenzoic acid (1.0 eq) - Phenylboronic acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0-3.0 eq) solvent Add degassed solvent system: 1,4-Dioxane/Water (4:1) reagents->solvent Inert Atmosphere heating Heat mixture to 80-90 °C with vigorous stirring. solvent->heating monitoring Monitor reaction progress by TLC or LC-MS (typically 4-16 hours). heating->monitoring cool Cool to Room Temperature monitoring->cool dilute Dilute with Water cool->dilute acidify Acidify to pH ~2 with 1M HCl dilute->acidify extract Extract with Ethyl Acetate (3x) acidify->extract wash Wash combined organic layers with Brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify crude solid via recrystallization or column chromatography. concentrate->purify product This compound purify->product

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is a self-validating system; successful completion of each step ensures the optimal conditions for the next. It is adapted from general procedures for Suzuki couplings of aryl halides with arylboronic acids.[2][13][15]

  • Inert Atmosphere Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup. Causality: Palladium(0) catalysts are sensitive to oxygen and will deactivate if not handled under inert conditions.

  • Reagent Addition: To the flask, add 4-Bromo-2-fluorobenzoic acid (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.). Then, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%). Causality: The excess boronic acid ensures complete consumption of the more valuable aryl bromide. The base is crucial for the transmetalation step of the catalytic cycle.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe. The reaction concentration should be approximately 0.1-0.2 M with respect to the limiting reagent. Causality: The aqueous/organic solvent system is effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).

  • Aqueous Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Carefully acidify the aqueous layer to a pH of approximately 2 using 1M HCl. This protonates the carboxylate salt, rendering the product soluble in organic solvents. Causality: Acidification is the critical step to isolate the carboxylic acid product from its salt form.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford pure this compound.

Reactivity and Applications in Drug Discovery

The utility of this compound lies in its role as a versatile intermediate. Biphenyl derivatives are foundational in creating drugs, agricultural products, and advanced materials like liquid crystals.[2]

Key Reactions:
  • Amide Coupling: The carboxylic acid can be readily coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form amides, a common linkage in pharmaceutical agents.

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride yields esters, which can act as prodrugs or modify solubility.[4]

  • Electrophilic Aromatic Substitution: The biphenyl ring system can undergo further functionalization, although the positions will be directed by the existing substituents.

Role in Medicinal Chemistry

The incorporation of a fluorinated biphenyl moiety is a well-established strategy in drug design. The fluorine atom can enhance binding affinity to target proteins by forming specific hydrogen bonds or electrostatic interactions, and it can block sites of metabolic oxidation, improving the drug's half-life.[16] Biphenyl carboxylic acids have been investigated as inhibitors of various enzymes and as ligands for nuclear receptors.[1]

The structure of this compound makes it an ideal starting point for synthesizing analogues of non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors, where a substituted biphenyl core is often required for activity.[17]

Logical Framework: Structure-Driven Utility

SAR_Concept cluster_molecule This compound cluster_features Key Structural Features cluster_applications Resulting Applications mol Core Scaffold COOH Carboxylic Acid (Vector for Derivatization) mol->COOH Fluorine Ortho-Fluorine (Metabolic Blocker, pKa Modulation) mol->Fluorine Biphenyl Biphenyl Core (Lipophilic Scaffold, π-stacking) mol->Biphenyl MedChem Medicinal Chemistry (e.g., Kinase Inhibitors, NSAIDs) COOH->MedChem Fluorine->MedChem Biphenyl->MedChem Materials Materials Science (e.g., Liquid Crystals) Biphenyl->Materials

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Fluoro-4-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical characteristics of 2-Fluoro-4-phenylbenzoic acid, a molecule of significant interest in contemporary drug discovery and organic synthesis. This document moves beyond a simple recitation of data points to offer a deeper understanding of the causality behind these properties and the experimental methodologies used to determine them.

Introduction: The Strategic Importance of this compound

This compound (Figure 1) is an aromatic carboxylic acid that has emerged as a valuable building block in the synthesis of complex, biologically active molecules. Its structure, featuring a biphenyl scaffold with a strategically placed fluorine atom and a carboxylic acid moiety, imparts a unique combination of properties that are highly sought after in medicinal chemistry.

The fluorine substituent is particularly noteworthy. Its high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The carboxylic acid group provides a handle for further chemical modifications and is crucial for modulating solubility and pharmacokinetic profiles. Consequently, understanding the fundamental physicochemical characteristics of this compound is paramount for its effective utilization in the design and development of novel therapeutics, particularly in the areas of anti-inflammatory and anti-cancer agents.[1]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is the bedrock of successful drug development. These properties govern how a molecule behaves in biological systems, from its absorption and distribution to its interaction with its intended target.

Identity and Structure
  • Chemical Name: this compound

  • Synonyms: 3-Fluoro-4-phenylbenzoic acid, 2-Fluorobiphenyl-4-carboxylic acid

  • CAS Numbers: 505082-76-8, 137045-30-8

  • Molecular Formula: C₁₃H₉FO₂[2][3]

  • Molecular Weight: 216.21 g/mol [2][3]

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physical Properties

The physical state and thermal properties of a compound are critical for its handling, formulation, and stability.

PropertyValueSource
Appearance White to off-white solid[4]
Melting Point 223-227 °C[4]
Boiling Point (Predicted) 361.6 ± 30.0 °C[1]

The high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding between the carboxylic acid groups and aromatic stacking interactions of the biphenyl rings. The predicted boiling point, while not experimentally verified, suggests low volatility, which is typical for a molecule of this size and functionality.

Solubility Profile

Solubility is a crucial determinant of a drug's bioavailability and formulation options. A comprehensive understanding of a compound's solubility in various media is therefore essential.

SolventSolubility
Water Predicted to be low
Dimethyl Sulfoxide (DMSO) Slightly soluble
Methanol Slightly soluble (with heating)

The poor aqueous solubility is expected due to the predominantly hydrophobic biphenyl core. The carboxylic acid moiety provides some capacity for hydrogen bonding with water, but this is insufficient to overcome the lipophilic character of the rest of the molecule. The slight solubility in polar aprotic and protic organic solvents like DMSO and methanol is consistent with its structure.

Acidity (pKa)

The acidity of a molecule, quantified by its pKa, is a critical parameter that influences its ionization state at different physiological pH values. This, in turn, affects its solubility, membrane permeability, and interaction with biological targets.

  • Predicted pKa: 3.85 ± 0.10

This predicted pKa value is in the expected range for a benzoic acid derivative. The electron-withdrawing effect of the fluorine atom is expected to increase the acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.2). The position of the fluorine atom ortho to the carboxylic acid can also influence acidity through inductive and potential intramolecular hydrogen bonding effects.

Experimental Methodologies for Physicochemical Characterization

The following sections detail the standard experimental protocols for determining the key physicochemical properties of this compound. These methodologies are designed to be self-validating and provide a framework for obtaining reliable and reproducible data.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used for identification and as an indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.

Workflow:

G start Start prep Sample Preparation: Finely powder the solid start->prep load Load Capillary Tube: Pack 2-3 mm of sample prep->load place Place in Apparatus: Insert into heating block load->place heat_fast Rapid Heating: Determine approximate melting point place->heat_fast cool Cool Apparatus heat_fast->cool heat_slow Slow Heating: Heat at 1-2 °C/min near melting point cool->heat_slow observe Observe and Record: Note temperatures at first liquid and complete melting heat_slow->observe end End observe->end

Caption: Workflow for melting point determination.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of this compound is finely ground to a powder.

  • Capillary Loading: A capillary tube is sealed at one end and the open end is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • Approximate Determination: The sample is heated rapidly to determine an approximate melting range.

  • Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Determination

Rationale: Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and in vitro/in vivo testing.

Workflow:

G start Start weigh Weigh Sample: Accurately weigh a small amount of the solid start->weigh add_solvent Add Solvent: Add a known volume of the chosen solvent weigh->add_solvent equilibrate Equilibrate: Stir or shake the mixture at a constant temperature add_solvent->equilibrate observe Observe: Visually inspect for undissolved solid equilibrate->observe quantify Quantify (Optional): Analyze the supernatant to determine the concentration observe->quantify end End quantify->end G start Start dissolve Dissolve Sample: Dissolve a known amount of the acid in a suitable solvent (e.g., water/co-solvent) start->dissolve setup Setup Titration: Place solution in a beaker with a pH electrode and a stirrer dissolve->setup titrate Titrate: Add a standardized base (e.g., NaOH) in small increments setup->titrate record Record Data: Record the pH after each addition of base titrate->record plot Plot Data: Plot pH versus the volume of base added record->plot analyze Analyze Curve: The pKa is the pH at the half-equivalence point plot->analyze end End analyze->end

Sources

Spectroscopic Characterization of 2-Fluoro-4-phenylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-phenylbenzoic acid, a fluorinated biphenyl carboxylic acid, represents a significant scaffold in medicinal chemistry and materials science. Its structural rigidity, conferred by the biphenyl core, combined with the electronic modifications introduced by the fluorine atom and the carboxylic acid group, makes it a versatile building block for the synthesis of novel compounds with tailored properties. Accurate and unambiguous structural elucidation is paramount in the development of new chemical entities, and a comprehensive spectroscopic analysis is the cornerstone of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Framework

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule and exploring the electronic environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable for its structural confirmation.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals in the aromatic region, corresponding to the nine protons on the biphenyl core, and a characteristic broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the fluorine and carboxylic acid groups, as well as through-space interactions.

Expected ¹H NMR Data (Predicted):

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H (Carboxylic Acid)10.0 - 13.0br s-
H68.0 - 8.2dJH6-H5 ≈ 8.0
H37.8 - 8.0dJH3-F ≈ 10.0, JH3-H5 ≈ 2.0
H57.4 - 7.6ddJH5-H6 ≈ 8.0, JH5-H3 ≈ 2.0
H2', H6'7.5 - 7.7m-
H3', H4', H5'7.3 - 7.5m-

Note: Predicted chemical shifts and coupling constants are based on the analysis of similar compounds and established substituent effects.

Interpretation:

The proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift due to deshielding and hydrogen bonding. The protons on the fluorinated benzoic acid ring (H3, H5, and H6) will exhibit distinct splitting patterns due to both proton-proton and proton-fluorine couplings. The protons of the unsubstituted phenyl ring will likely appear as a complex multiplet.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-15 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment. The fluorine atom will induce characteristic splitting of the signals for the carbon atoms in its vicinity due to carbon-fluorine coupling.

Expected ¹³C NMR Data (Predicted):

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected C-F Coupling (J, Hz)
C=O165 - 170-
C2160 - 165¹JC-F ≈ 250
C4145 - 150³JC-F ≈ 8
C1'135 - 140-
C1120 - 125²JC-F ≈ 20
C6130 - 135⁴JC-F ≈ 3
C3115 - 120²JC-F ≈ 25
C5125 - 130⁴JC-F ≈ 3
C2', C6'128 - 130-
C3', C5'127 - 129-
C4'129 - 131-

Note: Predicted chemical shifts and coupling constants are based on the analysis of similar compounds and established substituent effects.

Interpretation:

The carbon directly attached to the fluorine atom (C2) will exhibit a large one-bond coupling constant (¹JC-F). Smaller two-, three-, and four-bond couplings will be observed for the other carbons on the fluorinated ring. The carbonyl carbon will appear at the most downfield chemical shift.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Acquisition mode: Proton-decoupled

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45°

    • Spectral width: 0-200 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule. The chemical shift of the fluorine signal is indicative of its electronic environment, and its coupling to neighboring protons provides further structural confirmation.

Expected ¹⁹F NMR Data (Predicted):

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom. The chemical shift will be in the typical range for an aryl fluoride. The signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons.

  • Expected Chemical Shift: -110 to -120 ppm (relative to CFCl₃)

  • Expected Multiplicity: Triplet of doublets (td) or a more complex multiplet.

Interpretation:

The observed multiplicity will confirm the position of the fluorine atom relative to the protons on the aromatic ring. Decoupling of the protons would result in a singlet, confirming that the observed splitting is due to H-F coupling.

Experimental Protocol for ¹⁹F NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

  • Acquisition Parameters:

    • Acquisition mode: Proton-coupled and decoupled.

    • Number of scans: 128-256

    • Relaxation delay: 1-2 seconds

    • Spectral width: A range appropriate for aromatic fluorine compounds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the carboxylic acid and the aromatic rings.

Expected Characteristic IR Absorptions:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500-3300Broad, Strong
C-H stretch (Aromatic)3000-3100Medium
C=O stretch (Carboxylic acid)1680-1710Strong
C=C stretch (Aromatic)1450-1600Medium to Strong
C-O stretch (Carboxylic acid)1210-1320Strong
C-F stretch1100-1250Strong
O-H bend (Carboxylic acid)920-950Broad, Medium
C-H bend (Aromatic)690-900Medium to Strong

Interpretation:

The most prominent feature will be the very broad O-H stretching band of the carboxylic acid dimer, which often overlaps with the C-H stretching vibrations. The strong carbonyl (C=O) absorption is also a key diagnostic peak. The presence of the C-F bond will be confirmed by a strong absorption in the fingerprint region.

Experimental Protocol for FT-IR:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Acquire the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

  • Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 216.05 (for C₁₃H₉FO₂)

  • Major Fragments (Predicted):

    • m/z 199: [M - OH]⁺

    • m/z 171: [M - COOH]⁺

    • m/z 152: [M - COOH - F]⁺

    • m/z 77: [C₆H₅]⁺

Interpretation:

The mass spectrum should show a clear molecular ion peak at m/z 216. The fragmentation pattern will be characteristic of a benzoic acid derivative. Common losses include the hydroxyl group (-17 amu) and the entire carboxylic acid group (-45 amu). The biphenyl linkage may also cleave, leading to fragments corresponding to the individual aromatic rings.

Experimental Protocol for MS:

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization Technique: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) may be used to observe the molecular ion with less fragmentation.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualizing the Spectroscopic Relationships

To better understand the relationships between the molecular structure and the spectroscopic data, the following diagrams are provided.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry 1H_NMR ¹H NMR (Proton Environment) 13C_NMR ¹³C NMR (Carbon Skeleton) 19F_NMR ¹⁹F NMR (Fluorine Environment) IR Functional Groups (O-H, C=O, C-F) MS Molecular Weight & Fragmentation Molecule This compound Molecule->1H_NMR H-H & H-F Coupling Molecule->13C_NMR C-F Coupling Molecule->19F_NMR F Chemical Shift Molecule->IR Vibrational Modes Molecule->MS Ionization & Fragmentation

Caption: Interconnectivity of spectroscopic techniques for the structural elucidation of this compound.

G M+ M⁺ (m/z 216) C₁₃H₉FO₂ Fragment1 [M - OH]⁺ (m/z 199) M+->Fragment1 - OH Fragment2 [M - COOH]⁺ (m/z 171) M+->Fragment2 - COOH Fragment3 [C₆H₅]⁺ (m/z 77) Fragment2->Fragment3 - C₇H₄FO

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining the principles of NMR, IR, and MS, a detailed and self-validating picture of the molecule's structure can be established. The provided experimental protocols serve as a practical starting point for researchers working with this compound and other novel fluorinated biphenyls. While the presented data is largely predictive, it is grounded in well-established spectroscopic principles and data from closely related molecules, offering a high degree of confidence in the structural assignment. For definitive characterization, the acquisition of experimental data is always recommended.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

solubility of 2-Fluoro-4-phenylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-phenylbenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, offers predictive insights based on molecular structure, and presents a detailed experimental protocol for quantitative solubility determination. By synthesizing information from established chemical principles and data on structurally analogous compounds, this guide serves as a practical resource for laboratory applications involving this and similar aromatic carboxylic acids.

Introduction to this compound

This compound is an aromatic carboxylic acid featuring a biphenyl backbone. Its structure, which includes a carboxylic acid group and a fluorine substituent, suggests a nuanced solubility profile that is critical for its application in pharmaceutical development and organic synthesis.[1] Understanding its solubility in various organic solvents is paramount for processes such as reaction optimization, purification, crystallization, and formulation.[2]

Physicochemical Properties (Predicted and from Analogues):

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₉FO₂[1]
Molecular Weight216.21 g/mol [1]
AppearanceLikely a pale gray or white to off-white crystalline solid[1][3]
Melting PointExpected to be a relatively high melting solid, similar to related compounds (e.g., 4-Phenylbenzoic acid: 220-225 °C, Biphenyl-2-carboxylic acid: 111-113 °C)[4]
Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely applied principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5][6] This rule posits that substances with similar polarities are more likely to be soluble in one another.

The molecular structure of this compound contains distinct regions that influence its overall polarity and, consequently, its solubility:

  • Biphenyl Core: This large, nonpolar hydrocarbon portion of the molecule contributes to its hydrophobicity and favors solubility in nonpolar organic solvents through van der Waals interactions.

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[3] This group enhances solubility in polar solvents, particularly those that can also engage in hydrogen bonding (e.g., alcohols). Furthermore, the acidic nature of the carboxylic acid group allows for deprotonation in the presence of a base, forming a highly polar carboxylate salt which is generally more soluble in polar solvents like water.[6]

  • Fluorine Substituent (-F): The electronegative fluorine atom introduces a dipole moment, slightly increasing the molecule's overall polarity. However, its contribution is generally less significant than that of the carboxylic acid group.

Based on these structural features, it is predicted that this compound will exhibit limited solubility in water but will be soluble in many organic solvents, with the degree of solubility depending on the solvent's polarity and its ability to interact with the carboxylic acid group.[3]

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile

Based on the solubility of structurally similar compounds like flurbiprofen and various biphenyl carboxylic acids, the following qualitative solubility profile for this compound in common organic solvents can be predicted:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Ethanol, MethanolHighThe alcohol's hydroxyl group can form hydrogen bonds with the carboxylic acid group of the solute.[3]
Polar Aprotic Acetone, Ethyl Acetate, Dimethylformamide (DMF)Moderate to HighThese solvents are polar and can interact with the polar regions of the solute, but they cannot donate hydrogen bonds.
Nonpolar Hexane, Toluene, MethylcyclohexaneLow to ModerateThe nonpolar biphenyl core will interact favorably with these solvents, but the polar carboxylic acid group will be disfavored.[7]
Aqueous Basic 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃)HighThe carboxylic acid will be deprotonated to form a water-soluble salt.[8][9]
Aqueous Acidic 5% Hydrochloric Acid (HCl)LowThe acidic conditions will suppress the ionization of the carboxylic acid group, keeping the molecule in its less water-soluble neutral form.[8][9]
Water Very Low/InsolubleThe large, nonpolar biphenyl backbone dominates the molecule's character, making it poorly soluble in water despite the presence of the polar carboxylic acid group.[3][4][10]
Experimental Protocol for Quantitative Solubility Determination

This section provides a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in an organic solvent at a specific temperature. The isothermal shake-flask method is a reliable and commonly used technique.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or small glass test tubes with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

start Start step1 1. Add excess solid solute to a known volume of solvent in a vial. start->step1 step2 2. Equilibrate at constant temperature with agitation for 24-48h. step1->step2 step3 3. Allow solids to settle (equilibration stops). step2->step3 step4 4. Withdraw a sample from the supernatant. step3->step4 step5 5. Filter the sample immediately using a syringe filter. step4->step5 step6 6. Dilute the filtered sample with a known volume of solvent. step5->step6 step7 7. Analyze the concentration of the diluted sample (e.g., by HPLC). step6->step7 step8 8. Calculate original solubility (mg/mL or mol/L). step7->step8 end End step8->end

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Procedure:

  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Causality: Using an excess of the solid ensures that a saturated solution is achieved, which is the definition of equilibrium solubility.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Allow the samples to shake for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

    • Causality: Continuous agitation maximizes the surface area for dissolution, and a prolonged equilibration time is necessary to ensure the dissolution and precipitation rates are equal.

  • Sampling:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant (the clear liquid above the solid) using a pipette.

    • Trustworthiness: Taking the sample from the supernatant without disturbing the solid is crucial to avoid artificially inflating the measured concentration.

  • Filtration:

    • Immediately filter the collected aliquot through a syringe filter into a clean, pre-weighed vial.

    • Causality: Filtration removes any suspended microscopic solid particles that could dissolve upon dilution and lead to an overestimation of solubility. The filter material should be chemically compatible with the solvent.

  • Dilution and Analysis:

    • Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

    • Trustworthiness: A calibration curve prepared with known concentrations of this compound in the same solvent is essential for accurate quantification.

  • Calculation:

    • Calculate the concentration of the original, undiluted saturated solution using the following formula:

      • Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

    • The dilution factor is the total volume after dilution divided by the volume of the filtered sample taken.

Data Interpretation and Application

The quantitative solubility data obtained from the experimental protocol can be summarized in a table for easy comparison across different solvents. This data is invaluable for:

  • Solvent Selection: Choosing appropriate solvents for chemical reactions, extractions, and purifications.[5]

  • Crystallization Process Development: Identifying suitable solvent systems for growing high-purity crystals.

  • Pharmaceutical Formulation: Developing drug delivery systems by understanding the solubility in various excipients and solvent systems.[2]

  • Predictive Model Validation: The experimental data can be used to validate or refine thermodynamic solubility models like UNIFAC.[11][12][13]

Safety Precautions

When handling this compound and organic solvents, it is essential to follow standard laboratory safety procedures.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][14]

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific hazard information.[15]

References

  • Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (n.d.). SciSpace.
  • This compound - Safety Data Sheet. (2023, May 6). ChemicalBook.
  • Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (2011, November 4). Semantic Scholar.
  • Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (2011, November 4). Bentham Open Archives.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (n.d.). Journal of the American Chemical Society.
  • Solubility of organic compounds (video). (n.d.). Khan Academy.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • (PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (2025, August 6). ResearchGate.
  • Solubility of Organic Compounds. (2023, August 31).
  • Flurbiprofen - Solubility of Things. (n.d.).
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • 2-Biphenyl-4'-fluoro-carboxylic acid. (n.d.). Chem-Impex.
  • Process for preparing derivatives of biphenyl-2-carboxylic acid. (n.d.). Google Patents.
  • SAFETY DATA SHEET. (2009, September 26). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
  • BIPHENYL CARBOXYLIC ACID. (n.d.). Ataman Kimya.
  • SAFETY DATA SHEET. (2009, September 26).
  • Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. (n.d.). IAENG.
  • Chemical Properties of Biphenyl-4-carboxylic acid (CAS 92-2). (n.d.). Cheméo.
  • 4-Phenylbenzoic acid. (n.d.). ChemBK.
  • 4-Fluorobenzoic acid 98 456-22-4. (n.d.). Sigma-Aldrich.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.).
  • 4-Fluorobenzoic acid. (n.d.). Wikipedia.
  • Biphenyl-2-carboxylic acid 98 947-84-2. (n.d.). Sigma-Aldrich.

Sources

An In-depth Technical Guide on the Acidity and pKa of 2-Fluoro-4-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the acidity and pKa of 2-Fluoro-4-phenylbenzoic acid, a versatile building block in medicinal chemistry. We will delve into the theoretical underpinnings of its acidity, detail robust experimental and computational methodologies for pKa determination, and present a comparative analysis based on related structures. This document is intended to serve as a practical resource for scientists engaged in the design and development of novel therapeutics.

The Theoretical Basis of Acidity in Substituted Benzoic Acids

The acidity of a substituted benzoic acid is primarily dictated by the electronic properties of its substituents, which modulate the stability of the corresponding carboxylate anion. These influences are broadly categorized as inductive and resonance effects.

  • Inductive Effects (-I/+I): This effect involves the polarization of a sigma (σ) bond due to the electronegativity difference between adjacent atoms. Electron-withdrawing groups, such as the fluorine atom in this compound, exert a negative inductive effect (-I), pulling electron density away from the aromatic ring and the carboxylic acid group.[1][2][3] This withdrawal of electron density stabilizes the negatively charged carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa).[4][5] The strength of the inductive effect is distance-dependent, diminishing as the substituent moves further from the carboxylic acid.

  • Resonance Effects (-R/+R): This effect describes the delocalization of pi (π) electrons through a conjugated system.[6] Electron-withdrawing groups with double or triple bonds can delocalize the negative charge of the carboxylate anion through resonance, stabilizing it and increasing acidity. Conversely, electron-donating groups with lone pairs can destabilize the anion, decreasing acidity.[5] For this compound, the fluorine atom has a +R effect (electron-donating) due to its lone pairs, which opposes its strong -I effect. However, for halogens, the inductive effect is generally considered to be dominant.[7] The phenyl group at the 4-position is generally considered to be electron-withdrawing through a -I effect.[8]

The net effect on the acidity of this compound is a combination of these factors. The strong -I effect of the ortho-fluorine is expected to be the dominant factor in increasing its acidity compared to benzoic acid.

electronic_effects cluster_substituents Substituent Effects This compound This compound Acidity (pKa) Acidity (pKa) This compound->Acidity (pKa) Ortho-Fluoro Ortho-Fluoro Strong Inductive Effect (-I) Strong Inductive Effect (-I) Ortho-Fluoro->Strong Inductive Effect (-I) Para-Phenyl Para-Phenyl Weak Inductive Effect (-I) Weak Inductive Effect (-I) Para-Phenyl->Weak Inductive Effect (-I) Stabilizes Conjugate Base Stabilizes Conjugate Base Strong Inductive Effect (-I)->Stabilizes Conjugate Base Increases Acidity Increases Acidity Stabilizes Conjugate Base->Increases Acidity Stabilizes Conjugate Base->Increases Acidity Weak Inductive Effect (-I)->Stabilizes Conjugate Base

Caption: Influence of substituents on the acidity of this compound.

Methodologies for pKa Determination

Accurate pKa determination is crucial for quantitative structure-activity relationship (QSAR) studies and in vitro-in vivo correlations. Several robust methods are at the disposal of the research scientist.

Experimental Approaches

Potentiometric Titration: This is the gold standard for pKa measurement.[9] The method involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the acid is half-neutralized.

Step-by-Step Protocol for Potentiometric Titration:

  • Solution Preparation: Accurately prepare a standardized solution of approximately 0.1 M NaOH. Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water-methanol mixture for sparingly soluble compounds).

  • Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions.

  • Titration: Place a known volume of the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

UV-Vis Spectrophotometry: This method is applicable when the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorbance spectra.[9] By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa calculated using the Henderson-Hasselbalch equation.

experimental_workflows cluster_potentiometric Potentiometric Titration cluster_spectrophotometry UV-Vis Spectrophotometry p1 Prepare Solutions p2 Calibrate pH Meter p1->p2 p3 Titrate Analyte p2->p3 p4 Plot Titration Curve p3->p4 p5 Determine pKa p4->p5 s1 Determine λmax s2 Prepare Buffered Solutions s1->s2 s3 Measure Absorbance vs. pH s2->s3 s4 Plot Absorbance vs. pH s3->s4 s5 Determine pKa s4->s5

Caption: Experimental workflows for pKa determination.

Computational Approaches

In silico pKa prediction is a valuable tool for high-throughput screening and for guiding experimental design.[10] These methods typically employ quantum mechanical calculations to determine the Gibbs free energy of the deprotonation reaction.

Computational Workflow:

  • Molecular Modeling: Build the 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of this compound.

  • Geometry Optimization: Perform geometry optimization calculations for both species using a suitable level of theory (e.g., Density Functional Theory - DFT) and a basis set, often in a simulated solvent environment.[11][12]

  • Energy Calculation: Calculate the Gibbs free energy of the optimized structures.

  • pKa Calculation: The pKa is then calculated from the difference in Gibbs free energy between the acid and its conjugate base.

Acidity and pKa of this compound: A Comparative Analysis

CompoundpKaEffect of Substituent(s)
Benzoic Acid4.20Reference
2-Fluorobenzoic Acid3.27[13][14]The ortho-fluoro group is strongly electron-withdrawing (-I), significantly increasing acidity.
4-Phenylbenzoic Acid~4.19 (Predicted)[15][16]The para-phenyl group has a weak electron-withdrawing effect, slightly increasing acidity.
This compound < 3.27 (Estimated) The combined electron-withdrawing effects of the ortho-fluoro and para-phenyl groups are expected to make this acid stronger than 2-fluorobenzoic acid.

The pKa of 2-fluorobenzoic acid is 3.27, indicating a substantial increase in acidity compared to benzoic acid due to the potent inductive effect of the ortho-fluorine.[13][14] The predicted pKa of 4-phenylbenzoic acid is approximately 4.19, suggesting a much milder acidifying effect from the para-phenyl group.[15][16] Given the additive nature of these electronic effects, it is highly probable that the pKa of this compound is lower (i.e., more acidic) than that of 2-fluorobenzoic acid, placing it below 3.27.

Conclusion

The acidity of this compound is significantly influenced by the electronic properties of its substituents. The strong electron-withdrawing inductive effect of the ortho-fluorine atom is the primary determinant of its enhanced acidity. While a precise experimental pKa value is yet to be reported, a comparative analysis with related compounds strongly suggests a pKa value below 3.27. The experimental and computational methodologies outlined in this guide provide a robust framework for the accurate determination of this critical parameter, which is indispensable for the successful application of this compound in drug discovery and development.

References

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A Technical Guide to the Ortho Effect of Fluorine in 2-Fluoro-4-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The "ortho effect" is a well-established, yet complex phenomenon in organic chemistry, where an ortho-substituent on a benzoic acid derivative invariably increases its acidity, irrespective of the substituent's electronic nature. This guide provides an in-depth technical analysis of this effect, focusing specifically on the role of the fluorine atom in 2-Fluoro-4-phenylbenzoic acid. We will dissect the nuanced interplay of fluorine's unique electronic properties, its modest steric footprint, and its capacity for intramolecular interactions. This analysis will elucidate how these factors collectively influence the molecule's acidity (pKa), conformational behavior, and reactivity. This document is intended for researchers, medicinal chemists, and drug development professionals who leverage subtle molecular modifications to fine-tune the physicochemical properties of aromatic scaffolds.

Deconstructing the Ortho Effect in Benzoic Acids

The ortho effect describes the empirical observation that an ortho-substituted benzoic acid is almost always a stronger acid than its meta and para isomers, as well as the unsubstituted parent acid.[1][2] This holds true for both electron-donating and electron-withdrawing groups, suggesting a mechanism that transcends simple inductive or resonance effects. The classical explanation is rooted in a combination of steric and electronic factors that preferentially stabilize the carboxylate conjugate base.[3][4]

  • Steric Inhibition of Resonance (SIR): In the neutral benzoic acid, the carboxyl group (-COOH) is largely coplanar with the benzene ring, allowing for resonance donation from the ring to the carboxyl group.[5] A bulky ortho-substituent can create steric hindrance, forcing the -COOH group to twist out of the plane of the ring.[4][6] This rotation disrupts resonance, raising the energy of the neutral acid and thereby lowering the energy barrier to deprotonation.

  • Stabilization of the Conjugate Base: Upon deprotonation, the resulting carboxylate anion (-COO⁻) is more stable. The ortho-substituent can stabilize this anion through direct field effects or by preventing the planar conformation required for destabilizing resonance interactions with the ring.

The following diagram illustrates the core principles contributing to the ortho effect.

G Ortho_Sub Ortho Substituent on Benzoic Acid Electronic Electronic Effects Ortho_Sub->Electronic Steric Steric & Conformational Effects Ortho_Sub->Steric Inc_Acidity Increased Acidity (Lower pKa) Inductive Strong Inductive Withdrawal (-I) Electronic->Inductive Field Through-Space Field Effects Electronic->Field SIR Steric Inhibition of Resonance (SIR) (Destabilizes Neutral Acid) Steric->SIR Anion_Stab Preferential Stabilization of Conjugate Base Steric->Anion_Stab Inductive->Inc_Acidity Field->Inc_Acidity SIR->Inc_Acidity Anion_Stab->Inc_Acidity

Causality diagram of the ortho effect in benzoic acids.

The Distinctive Role of the Ortho-Fluoro Substituent

While the general ortho effect is well-documented, the specific nature of the substituent is critical. Fluorine presents a unique case due to its combination of extreme electronegativity and small atomic size.

Dueling Electronic Effects: Induction vs. Resonance

The electronic influence of fluorine is twofold:

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond network.[6] This effect is distance-dependent and is therefore maximized at the ortho position, where it strongly polarizes the C-COOH bond, facilitates proton donation, and stabilizes the resulting carboxylate anion.[7]

  • Mesomeric/Resonance Effect (+M): Fluorine possesses lone pairs in 2p orbitals, which can be donated into the benzene ring's π-system.[8] This electron-donating effect increases electron density at the ortho and para positions, which would typically destabilize the carboxylate anion and decrease acidity.

In halogens, the -I effect dominates the +M effect, rendering them net electron-withdrawing groups that activate the ring towards electrophilic attack at the ortho/para positions but are deactivating overall.[8][9] For fluorine, the +M effect is stronger than for other halogens due to better orbital size matching between its 2p orbitals and carbon's 2p orbitals.[10] However, at the ortho position, the powerful distance-dependent -I effect overwhelmingly surpasses the +M effect, leading to a significant increase in acidity.[6]

Steric Profile and Conformational Impact

With a van der Waals radius of ~1.47 Å, fluorine is only marginally larger than hydrogen (~1.20 Å). Consequently, it does not impose the severe steric hindrance seen with bulkier groups like methyl or chloro groups.[8] Therefore, the classic Steric Inhibition of Resonance (SIR) model is less applicable.[5]

However, computational and spectroscopic studies on 2-fluorobenzoic acid (2FBA) reveal a more complex conformational landscape than that of benzoic acid.[11][12][13] 2FBA exists primarily as two low-energy planar cis conformers (cis-I and cis-II), which together account for ~98% of the gas-phase population at room temperature.[13] Two higher-energy trans conformers also exist. One of these, trans-II, is notably stabilized by an intramolecular O-H···F hydrogen bond.[12] While this hydrogen-bonded conformer is a minor species, its existence highlights the unique intramolecular interactions enabled by the ortho-fluoro group. The primary effect on acidity comes from the stabilization of the conjugate base, which is influenced by the electrostatic repulsion between the fluorine and the carboxylate oxygens.[8]

G cluster_cis Low Energy (≈98% Population) cluster_trans High Energy title Conformational Equilibria of 2-Fluorobenzoic Acid (2FBA) cis_II cis-II (Global Minimum) 0.0 kJ/mol cis_I cis-I +2.8 kJ/mol cis_II->cis_I Barrier: ~11 kJ/mol trans_II trans-II (Planar) +7.7 kJ/mol (O-H···F H-Bond) cis_I->trans_II Barrier: ~43 kJ/mol trans_I trans-I (Non-planar) +29.4 kJ/mol trans_II->trans_I Barrier: ~22 kJ/mol

Relative energy landscape of 2-fluorobenzoic acid conformers.[13]

Physicochemical Consequences for this compound

The introduction of a 4-phenyl group adds another layer of complexity. The overall physicochemical properties of this compound are a composite of the effects from all three components: the carboxylic acid, the ortho-fluoro substituent, and the para-phenyl substituent.

Acidity (pKa) Analysis

The acidity of the target molecule can be predicted by dissecting the contribution of each substituent relative to benzoic acid.

  • Benzoic Acid: The baseline, with a pKa of approximately 4.20.[8]

  • 4-Phenylbenzoic Acid: The phenyl group is weakly electron-withdrawing inductively but can be electron-donating via resonance. The net effect is a slight increase in acidity compared to benzoic acid.

  • 2-Fluorobenzoic Acid: As discussed, the ortho-fluoro group is strongly acid-strengthening due to the dominant inductive effect. Its pKa is 3.27.[8][14]

Combining these effects, the ortho-fluoro group's powerful, proximity-based inductive withdrawal will be the dominant factor determining the acidity of this compound. The para-phenyl group will provide a minor additional acid-strengthening contribution. Therefore, the pKa of this compound is expected to be slightly lower (i.e., more acidic) than that of 2-fluorobenzoic acid.

CompoundpKa ValueEffect of Substituent(s)
Benzoic Acid4.20[8]Reference
4-Phenylbenzoic Acid4.16Weakly Acid-Strengthening
2-Chlorobenzoic Acid2.94[8]Strongly Acid-Strengthening (-I > +M)
2-Fluorobenzoic Acid 3.27 [8][14]Strongly Acid-Strengthening (-I >> +M)
This compound~3.1-3.2 (Est.)Very Strongly Acid-Strengthening
Table 1: Comparative pKa values demonstrating the potent ortho effect of fluorine.

Experimental Protocols & Characterization

To translate theory into practice, robust experimental methods are required for synthesis and validation.

Synthesis of this compound via Suzuki Coupling

A reliable and high-yielding route to this class of biphenyl compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol outlines the coupling of a commercially available halo-benzoic acid with phenylboronic acid.

Causality of Choices:

  • Precursor: 2-Fluoro-4-bromobenzoic acid is chosen because the C-Br bond is significantly more reactive towards oxidative addition by Palladium(0) than the C-F bond, ensuring selective coupling at the 4-position.

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.

  • Base: A mild base like Na₂CO₃ is used to activate the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step.

  • Solvent System: A two-phase system (e.g., Toluene/Ethanol/Water) is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid, facilitating the reaction at the interface.

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-fluoro-4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Catalyst Addition: Add the Palladium(0) catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio).

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Acidify the aqueous layer with 2M HCl to a pH of ~2 to protonate the carboxylic acid, causing it to precipitate.

  • Purification: Filter the crude solid and wash with water. The product can be further purified by recrystallization from a suitable solvent system like Ethanol/Water to yield this compound as a solid.

G Start Starting Materials (2-Fluoro-4-bromobenzoic acid, Phenylboronic acid) Reaction Suzuki Coupling - Pd(PPh₃)₄ Catalyst - Na₂CO₃ Base - Toluene/EtOH/H₂O - Heat (Reflux) Start->Reaction Workup Aqueous Workup & Acidification (HCl) Reaction->Workup Purify Purification (Recrystallization) Workup->Purify Product Final Product (this compound) Purify->Product Analysis Characterization - NMR (¹H, ¹³C, ¹⁹F) - LC-MS - pKa Titration Product->Analysis

Synthetic and analytical workflow for this compound.
Acidity Determination by Potentiometric Titration

This method provides a direct, self-validating measurement of the pKa.

Protocol:

  • Preparation: Accurately weigh ~50-100 mg of purified this compound and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water, potentially with a small amount of co-solvent like ethanol if solubility is low.

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).

  • Titration: Place the dissolved acid solution on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 0.1-0.2 mL) of a standardized ~0.1 M NaOH solution. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Applications in Medicinal Chemistry and Drug Development

The 2-fluoro-biphenyl-4-carboxylic acid scaffold is of significant interest in drug design for several reasons:

  • pKa Modulation: The ortho-fluoro group provides a reliable method to tune the acidity of the carboxylic acid. This is critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins.

  • Metabolic Blocking: Aromatic hydroxylation is a common metabolic pathway. Placing a fluorine atom at a susceptible position can block this metabolism, thereby increasing the drug's half-life and bioavailability.

  • Conformational Constraint: The ortho-substituent can influence the dihedral angle between the two phenyl rings. This conformational restriction can lock the molecule into a bioactive conformation, enhancing its potency and selectivity for its biological target. For instance, anthranilic acid derivatives, which are structurally related, are a key class of non-steroidal anti-inflammatory drugs (NSAIDs).[15]

Conclusion

The ortho effect of fluorine in this compound is a powerful demonstration of how a single, small atom can profoundly alter a molecule's fundamental properties. It is not merely a steric effect but a complex interplay of a dominant inductive withdrawal, subtle conformational preferences, and unique intramolecular interactions. The resulting increase in acidity and modified spatial arrangement are not just chemical curiosities; they are critical tools for the rational design of molecules in materials science and, most notably, in the development of next-generation therapeutics. Understanding and predicting these effects are paramount for any scientist working with substituted aromatic systems.

References

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  • Ildiz, G. O., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. [Link]

  • Wu, W., et al. (2012). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Physical Chemistry Chemical Physics, 14(30), 10514-10522. [Link]

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In-Depth Technical Guide: The Expanding Role of 2-Fluoro-4-phenylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The strategic incorporation of fluorine and privileged scaffolds, such as the biphenyl moiety, has become a cornerstone of modern drug discovery. 2-Fluoro-4-phenylbenzoic acid, a molecule embodying both these features, has emerged as a versatile and highly valuable building block in medicinal chemistry. This guide provides an in-depth technical exploration of its potential applications, offering insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and established and prospective therapeutic roles, underpinned by a strong foundation of scientific integrity and practical application.

The Rationale: Leveraging Fluorine and the Biphenyl Core

The introduction of fluorine into a drug candidate can profoundly alter its pharmacological profile. The high electronegativity and small van der Waals radius of fluorine can enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins. When coupled with the biphenyl scaffold—a rigid, yet conformationally adaptable, structure—the resulting molecule offers a powerful platform for exploring the chemical space of drug-like molecules. This compound serves as a readily accessible starting point for the synthesis of a diverse array of bioactive compounds.[1]

Physicochemical Landscape and its Impact on Drug Design

The unique arrangement of the carboxylic acid, fluorine atom, and biphenyl system in this compound dictates its physicochemical properties, which are highly pertinent to its application in medicinal chemistry.

PropertyValueSignificance in Medicinal Chemistry
Molecular Formula C₁₃H₉FO₂Provides a foundation for calculating key drug-like properties.[1][2]
Molecular Weight 216.21 g/mol Falls within the parameters of Lipinski's Rule of Five, suggesting potential for good oral bioavailability.[1]
Appearance Pale gray solidBasic physical characteristic.[1]
Melting Point 220 - 225 °C (for the non-fluorinated parent compound, 4-phenylbenzoic acid)A high melting point indicates a stable crystalline structure.
pKa The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the fluorine atom. The ortho-position of the fluorine in 2-fluorobenzoic acid results in increased acidity compared to the para-substituted isomer due to inductive effects.[3]The pKa is crucial for determining the ionization state of the molecule at physiological pH, which in turn affects solubility, permeability, and target binding.
Lipophilicity (logP) The fluorine atom can increase lipophilicity, which can enhance membrane permeability.A balanced logP is essential for optimal absorption, distribution, metabolism, and excretion (ADME) properties.

The ortho-fluoro substituent exerts a significant steric and electronic influence, which can restrict the rotation around the bond connecting the two phenyl rings. This conformational constraint can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Therapeutic Vistas: Current and Future Applications

The this compound scaffold has been successfully integrated into various therapeutic agents and is a promising starting point for the development of new drugs.

Anti-inflammatory Agents

Derivatives of benzoic acid, particularly those with a biphenyl-like structure, are well-known for their anti-inflammatory properties. Anthranilic acid derivatives, for instance, are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The introduction of a fluorine atom can further enhance the anti-inflammatory and analgesic properties of these compounds.[4]

Conceptual Workflow: From Scaffold to Anti-inflammatory Candidate

G cluster_0 Drug Discovery Cascade Scaffold This compound Derivatization Chemical Synthesis (e.g., Amide Coupling) Scaffold->Derivatization Screening In vitro Assays (e.g., COX-2 Inhibition) Derivatization->Screening Lead Lead Compound Screening->Lead

Caption: A streamlined workflow for developing anti-inflammatory drugs.

Anticancer Agents

The rigid biphenyl scaffold is well-suited for targeting the active sites of various enzymes implicated in cancer, such as kinases. For example, derivatives of 2-phenyl-4-quinolone, which can be synthesized from precursors related to this compound, have demonstrated significant anticancer activity.[5] Specifically, 2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone has shown potent anticancer effects and inhibits microtubule polymerization.[5]

Signaling Pathway: Targeting Microtubule Dynamics in Cancer

G Tubulin Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules CellDivision Cell Division Microtubules->CellDivision CancerGrowth Tumor Growth CellDivision->CancerGrowth Inhibitor 2-Fluoro-4-phenylbenzoic acid Derivative Inhibitor->Polymerization

Caption: Inhibition of microtubule polymerization as an anticancer strategy.

Antimicrobial Agents

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[6][7] The lipophilicity of these compounds, which can be modulated by fluorination, is a critical factor influencing their antimicrobial activity.[6] Derivatives of 4-fluorobenzoic acid have been synthesized and evaluated as potential antimicrobial agents.[8][9]

Synthetic Pathways and Methodologies

The synthesis of this compound and its derivatives often relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method for constructing the core biphenyl structure.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction provides an efficient and versatile route to biaryl compounds.

Protocol: Synthesis of a this compound Derivative via Suzuki-Miyaura Coupling

  • Reactants:

    • 4-Bromo-2-fluorobenzoic acid (1 equivalent)

    • An appropriate arylboronic acid (1.1 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

    • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Procedure:

    • To a reaction vessel, add 4-bromo-2-fluorobenzoic acid, the arylboronic acid, and the base.

    • Add the solvent mixture and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the palladium catalyst and heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer to precipitate the carboxylic acid product.

    • Collect the product by filtration and purify further by recrystallization or column chromatography if necessary.

Logical Relationship: Key Parameters for Successful Suzuki-Miyaura Coupling

G Success High Yield & Purity Catalyst Choice of Palladium Catalyst & Ligand Catalyst->Success Base Base Strength and Solubility Base->Success Solvent Solvent System & Degassing Solvent->Success Temperature Reaction Temperature Temperature->Success Reactants Purity of Starting Materials Reactants->Success

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2-Fluoro-4-phenylbenzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-4-phenylbenzoic Acid as a Versatile Building Block in Organic Synthesis

Executive Summary

This compound (CAS: 505082-76-8) is a highly functionalized biaryl carboxylic acid that has emerged as a strategic building block in modern organic synthesis. Its structure, featuring a phenyl group at the 4-position and a fluorine atom ortho to the carboxylic acid, offers a unique combination of steric and electronic properties. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of the synthesis, key chemical transformations, and applications of this compound, with a focus on its utility in the development of novel therapeutics and advanced materials for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

The biaryl motif is a privileged scaffold found in numerous pharmaceuticals, natural products, and materials.[3] When combined with fluorine substitution, the resulting molecule gains properties that are highly desirable in drug design. The fluorine atom at the 2-position of this compound exerts a significant inductive effect, modulating the acidity of the carboxyl group and influencing the molecule's overall electronic profile. This strategic placement can lead to improved pharmacokinetic profiles and enhanced binding interactions with biological targets.[2][4] This building block serves as a crucial intermediate for creating complex molecular architectures, particularly in the synthesis of anti-inflammatory and anti-cancer agents.[4][5]

Physicochemical and Safety Data

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 505082-76-8[6]
Molecular Formula C₁₃H₉FO₂[7]
Molecular Weight 216.21 g/mol [7]
Appearance Pale gray or white solid[4]
Purity Specification ≥95%[6]
Hazard Statements H315, H319, H335[6]
Description Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]

Synthesis of this compound

The most reliable and scalable approach for constructing the 2-fluoro-4-phenyl biaryl scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.[8][9] A representative protocol involves the coupling of 2-fluoro-4-bromobenzoic acid with phenylboronic acid.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A 2-Fluoro-4-bromobenzoic Acid Reaction Heat (e.g., 80-100 °C) Inert Atmosphere (N₂ or Ar) A->Reaction B Phenylboronic Acid B->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Catalyst Base K₂CO₃ Base->Reaction Base Solvent 1,4-Dioxane / H₂O Solvent->Reaction Solvent Product This compound Reaction->Product Suzuki-Miyaura Coupling

Caption: General workflow for the synthesis of this compound.
Field-Proven Suzuki-Miyaura Coupling Protocol

Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ is common for its reliability in a wide range of Suzuki couplings.[3] An aqueous base such as K₂CO₃ is essential for the transmetalation step of the catalytic cycle. A mixed solvent system like dioxane/water ensures the solubility of both the organic substrates and the inorganic base.[3]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-fluoro-4-bromobenzoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature and dilute with water. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography.

Key Synthetic Transformations: Amide Bond Formation

One of the most valuable applications of this compound is in the synthesis of amides, a critical linkage in a vast number of pharmaceuticals.[10] Carbodiimide-mediated coupling is a robust and widely used method for this transformation.

G CarboxylicAcid This compound (R¹-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + EDC EDC EDC (Carbodiimide Activator) EDC->O_Acylisourea ActiveEster HOBt Active Ester (More Selective) O_Acylisourea->ActiveEster + HOBt (Suppresses Side Reactions) Byproduct EDU (Urea Byproduct) O_Acylisourea->Byproduct HOBt HOBt (Additive) HOBt->ActiveEster ActiveEster->HOBt HOBt Regenerated AmideProduct Target Amide (R¹-CONH-R²) ActiveEster->AmideProduct + Amine (Nucleophilic Attack) Amine Amine (R²-NH₂) Amine->AmideProduct

Caption: Mechanism of EDC/HOBt mediated amide coupling.
Standard EDC/HOBt Amide Coupling Protocol

Rationale: Direct activation of a carboxylic acid with a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) forms a highly reactive O-acylisourea intermediate.[11] This intermediate can rearrange into an unreactive N-acylurea or cause racemization in chiral substrates. The addition of hydroxybenzotriazole (HOBt) intercepts this intermediate to form a more stable HOBt active ester, which reacts cleanly with the amine to yield the desired amide with high efficiency and minimal side products.[10][11]

Step-by-Step Methodology:

  • Initial Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 equiv.) and HOBt (1.2 equiv.) to the solution.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (EDC·HCl, 1.2 equiv.) portion-wise to the stirred solution. A base such as N,N-diisopropylethylamine (DIPEA, 2.5 equiv.) is often added to neutralize the hydrochloride salt and maintain a basic pH.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This removes unreacted starting materials, the urea byproduct, and the base.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude amide is typically purified by flash column chromatography on silica gel.

Applications in Medicinal Chemistry: A Case Study

The utility of this compound is explicitly demonstrated in patent literature for the synthesis of novel therapeutic agents. For instance, it has been used as a key starting material to synthesize (3,2'-difluoro-biphenyl-4-yl)-(2-(S)-pyrrolidin-1-ylmethyl-pyrrolidin-1-yl)-methanone derivatives.[12] This underscores its role in generating complex molecules with potential bioactivity, where the amide bond serves as a stable linker to connect the fluorinated biaryl core to another pharmacologically relevant scaffold.[12] Such compounds are frequently explored for their potential as enzyme inhibitors or receptor modulators in various disease areas.

Conclusion

This compound is a quintessential example of a modern building block designed for purpose. The strategic placement of its fluoro and phenyl substituents provides a platform for chemists to introduce a fluorinated biaryl core into target molecules reliably. Its straightforward synthesis via Suzuki-Miyaura coupling and its predictable reactivity in key transformations, especially amide bond formation, make it an invaluable tool. For scientists in drug discovery and materials science, this compound offers a dependable route to novel entities with potentially enhanced physicochemical and biological properties.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]

  • Uhlin, M., et al. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supramolecular Catalysis in Water: A Green Approach to Suzuki-Miyaura Cross-Coupling Reactions. RSC Advances. [Link]

  • European Patent Office. (n.d.). EP1735278B1 - Biphenyl-4-yl-pyrrolidin-1-yl-methanone derivatives as melanin concentrating hormone MCH-R1 antagonists. [Link]

  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

  • Royal Society of Chemistry. (n.d.). A highly efficient catalyst of a nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry. [Link]

  • Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046. [Link]

  • Arkat USA, Inc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs... Journal of Medicinal Chemistry, 53(21), 7879-82. [Link]

  • Beilstein-Institut. (n.d.). Design and synthesis of bioactive molecules. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • Munir, A., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Selvam, P., et al. (n.d.). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one Derivatives. National Institutes of Health. [Link]

  • ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling.... [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

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An In-depth Technical Guide to the Discovery and History of 2-Fluoro-4-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-phenylbenzoic acid, a fluorinated biphenyl carboxylic acid, represents a significant scaffold in medicinal chemistry and materials science. Its structural rigidity, combined with the electronic modifications imparted by the fluorine substituent, makes it a valuable intermediate in the synthesis of a diverse range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and modern preparative methodologies for this compound. We will delve into the foundational Ullmann condensation and the versatile Suzuki-Miyaura coupling, providing detailed experimental protocols and mechanistic insights. Furthermore, this guide will explore the characterization of this compound and highlight its applications, particularly in the realm of drug discovery.

Introduction: The Significance of a Fluorinated Biphenyl Scaffold

The biphenyl moiety is a privileged structure in drug discovery, offering a semi-rigid framework that can effectively orient functional groups for optimal interaction with biological targets. The introduction of a fluorine atom onto this scaffold, as seen in this compound, profoundly influences the molecule's physicochemical properties. Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and modulate lipophilicity, thereby impacting pharmacokinetic profiles.[1]

The carboxylic acid group provides a crucial handle for further chemical modifications, such as the formation of amides and esters, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies. Consequently, this compound has emerged as a key building block in the development of novel therapeutics.

Historical Perspective and Discovery

While a definitive record of the first synthesis of this compound is not prominently documented in early chemical literature, its conceptual origins are intrinsically linked to the development of cross-coupling reactions for the formation of biaryl compounds. The foundational methods that enabled the synthesis of such molecules were the Ullmann reaction, first reported in 1901, and later, the more versatile palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling.

The synthesis of fluorinated aromatic compounds gained momentum with the development of methods for selective fluorination. The historical synthesis of fluorinated biphenyls likely emerged from the application of these established cross-coupling techniques to newly available fluorinated starting materials. Early syntheses of fluorinated biphenyls were reported in the mid-20th century, often employing harsh reaction conditions.[2] The advent of modern catalytic systems has since revolutionized the synthesis of these valuable compounds, making them more accessible for research and development.

Synthetic Methodologies

The construction of the this compound scaffold primarily relies on the formation of the C-C bond between the two phenyl rings. The two most prominent and historically significant methods for achieving this are the Ullmann condensation and the Suzuki-Miyaura coupling.

The Ullmann Condensation: A Classic Approach

The Ullmann reaction is a classic method for forming biaryl linkages through the copper-promoted coupling of two aryl halides.[3][4] While historically significant, this reaction often requires high temperatures and stoichiometric amounts of copper, which can limit its functional group tolerance and lead to challenging purification.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper, typically in the form of copper powder or a copper(I) salt, is essential for facilitating the coupling. The mechanism is believed to involve the formation of an organocopper intermediate.

  • High Temperature: The high reaction temperatures are necessary to overcome the activation energy for the C-C bond formation.

  • Base: A base, such as potassium carbonate, is often used to neutralize any acidic byproducts and can also play a role in the catalytic cycle.

  • Solvent: A high-boiling point, polar aprotic solvent like DMF or nitrobenzene is typically used to ensure the reactants remain in solution at the required high temperatures.[4]

Detailed Experimental Protocol: Ullmann Condensation

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 2-bromo-4-fluorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent and Catalyst Addition: Add a suitable high-boiling point solvent, such as DMF, to the flask. Then, add copper(I) iodide (0.1 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere and stir for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and acidify with HCl. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

The Suzuki-Miyaura Coupling: A Modern and Versatile Method

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, has become the method of choice for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.[5][6]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or is used as a pre-formed complex such as Pd(PPh₃)₄.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands, are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).

  • Base: A base, typically an aqueous solution of sodium carbonate or potassium carbonate, is required to activate the organoboron species for transmetalation to the palladium center.

  • Solvent System: A two-phase solvent system, often a mixture of an organic solvent (like toluene or 1,4-dioxane) and water, is commonly employed to dissolve both the organic reactants and the inorganic base.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactant Preparation: To a round-bottom flask, add 2-bromo-4-fluorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base Addition: Add a degassed solvent system, for example, a 3:1 mixture of toluene and ethanol. Then, add a 2M aqueous solution of sodium carbonate (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (around 80-100 °C) under a nitrogen atmosphere for 4-12 hours, monitoring the progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Acidify the aqueous layer with 2M HCl to precipitate the product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Workflow Diagram for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine 2-bromo-4-fluorobenzoic acid, phenylboronic acid, and Pd catalyst reaction Add solvent and base. Heat to reflux under N₂. start->reaction Degas workup Cool, acidify with HCl. Filter and dry the product. reaction->workup Monitor by TLC purify Recrystallize for higher purity. workup->purify

Caption: A streamlined workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Characterization of this compound

The unambiguous identification and purity assessment of this compound are crucial. This is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data Summary:

Spectroscopic TechniqueKey Features and Expected Values
¹H NMR Aromatic protons will appear as multiplets in the range of 7.0-8.2 ppm. The carboxylic acid proton will be a broad singlet significantly downfield, typically above 10 ppm.
¹³C NMR The spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond coupling constant (¹JCF). The carbonyl carbon of the carboxylic acid will appear around 165-170 ppm.
¹⁹F NMR A singlet or a complex multiplet is expected, with a chemical shift characteristic of an aryl fluoride.
Infrared (IR) Spectroscopy A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹. A sharp C=O stretch will be present around 1700 cm⁻¹. C-F stretching vibrations will appear in the 1100-1300 cm⁻¹ region.[7]
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₃H₉FO₂) will be observed.

Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of this compound make it a valuable building block in several areas of research and development.

Medicinal Chemistry

In medicinal chemistry, the this compound scaffold has been incorporated into a variety of molecules with diverse biological activities. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid provides a point for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.

  • Anti-inflammatory Agents: Derivatives of fluorinated biphenyl carboxylic acids have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs). The biphenyl core can mimic the binding of natural substrates to cyclooxygenase (COX) enzymes, and the fluorine substituent can improve potency and duration of action.[8]

  • Anticancer Agents: The rigid biphenyl scaffold can be utilized to design inhibitors of protein-protein interactions or enzymes that are crucial for cancer cell proliferation. The this compound moiety can serve as a key fragment in the development of kinase inhibitors or modulators of other cancer-related targets.

  • Other Therapeutic Areas: The versatility of this scaffold allows for its application in a wide range of therapeutic areas, including cardiovascular diseases, infectious diseases, and neurological disorders.

Logical Relationship Diagram for Drug Discovery Application:

Drug_Discovery_Logic cluster_properties Key Physicochemical Properties cluster_applications Therapeutic Applications Core This compound Scaffold Rigidity Structural Rigidity Core->Rigidity Fluorine Fluorine Substitution (Metabolic Stability, Binding) Core->Fluorine Carboxylic_Acid Carboxylic Acid Handle (Derivatization) Core->Carboxylic_Acid Anti_Inflammatory Anti-inflammatory Agents Rigidity->Anti_Inflammatory Anticancer Anticancer Agents Rigidity->Anticancer Other Other Therapeutic Areas Rigidity->Other Fluorine->Anti_Inflammatory Fluorine->Anticancer Fluorine->Other Carboxylic_Acid->Anti_Inflammatory Carboxylic_Acid->Anticancer Carboxylic_Acid->Other

Caption: The interplay of key structural features of this compound and their impact on its therapeutic applications.

Materials Science

The rigid and planar nature of the biphenyl core, combined with the polarity introduced by the fluorine and carboxylic acid groups, makes this compound and its derivatives interesting candidates for the development of advanced materials. These include liquid crystals, polymers with specific thermal or optical properties, and organic light-emitting diodes (OLEDs).

Conclusion

This compound stands as a testament to the power of synthetic chemistry in creating tailored molecular building blocks for scientific advancement. While its precise moment of discovery may be intertwined with the broader history of cross-coupling reactions, its importance is undeniable. The evolution from the harsh conditions of the Ullmann reaction to the mild and versatile Suzuki-Miyaura coupling has made this and related compounds readily accessible, fueling innovation in drug discovery and materials science. The strategic incorporation of fluorine continues to be a powerful tool for medicinal chemists, and scaffolds like this compound will undoubtedly remain at the forefront of developing the next generation of therapeutics and advanced materials.

References

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  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2022). ARKAT USA. [Link]

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  • 4-Fluoro-2-(phenylamino)benzoic acid. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]

  • Roe, A., & Fleishman, H. L. (1947). The Synthesis of Some Fluorohydroxybiphenyls. Journal of the American Chemical Society, 69(3), 509–510. [Link]

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  • Method for synthesis of flurbiprofen. (n.d.). Google Patents.
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  • Biphenyl-4-carboxylic acid. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]

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Methodological & Application

synthesis of 2-Fluoro-4-phenylbenzoic acid from 2-fluoro-4-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-Fluoro-4-phenylbenzoic Acid via Suzuki-Miyaura Cross-Coupling

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable biaryl building block in pharmaceutical and materials science research. The protocol details a robust and efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-fluoro-4-bromobenzoic acid and phenylboronic acid. We delve into the mechanistic underpinnings of the catalytic cycle, offer a detailed, step-by-step experimental procedure, and provide guidelines for product characterization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for constructing C(sp²)-C(sp²) bonds to access functionalized biaryl compounds.

Introduction and Scientific Context

Fluorinated biaryl carboxylic acids are privileged structural motifs in medicinal chemistry and advanced materials. The unique electronic properties of the fluorine atom can significantly influence molecular conformation, lipophilicity, and metabolic stability, making these compounds highly sought after. The target molecule, this compound, serves as a key intermediate for more complex molecular architectures.

The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[1][2] This palladium-catalyzed method provides a direct and high-yielding pathway to couple sp²-hybridized carbon centers, making it the ideal choice for the synthesis of our target compound from readily available precursors.[3][4]

This application note will focus on a practical, lab-scale synthesis, emphasizing not only the procedural steps but also the rationale behind them to ensure successful and reproducible outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting. The cycle comprises three fundamental steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which inserts into the carbon-halogen bond of the aryl halide (2-fluoro-4-bromobenzoic acid).[1] This is often the rate-determining step and results in the formation of a square-planar Aryl-Pd(II)-Halide complex.[7]

  • Transmetalation: The organoboron reagent (phenylboronic acid) is activated by a base (e.g., K₂CO₃, Na₂CO₃) to form a more nucleophilic boronate species.[8] This boronate then transfers its organic group (phenyl) to the Pd(II) complex, displacing the halide and forming a Diaryl-Pd(II) intermediate.[1]

  • Reductive Elimination: The two organic ligands on the Diaryl-Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the final product (this compound).[7] This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Aryl-Pd(II)-X Intermediate pd0->oxidative_addition Oxidative Addition transmetalation Aryl-Pd(II)-Aryl' Intermediate oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Aryl-Aryl' (Product) transmetalation->product reagents1 Ar-X (2-Fluoro-4-bromobenzoic acid) reagents1->oxidative_addition reagents2 Ar'-B(OH)₂ + Base (Phenylboronic acid) reagents2->transmetalation

Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials, Safety, and Equipment

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
2-Fluoro-4-bromobenzoic acidC₇H₄BrFO₂219.011.00 g4.56Aryl halide, starting material.
Phenylboronic acidC₆H₇BO₂121.930.67 g5.48Arylboronic acid, coupling partner.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56105 mg0.091Pd(0) catalyst (2 mol%).
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.26 g9.13Base (2.0 equivalents).
1,4-DioxaneC₄H₈O₂88.1120 mL-Organic solvent. Anhydrous grade.
Deionized WaterH₂O18.025 mL-Aqueous phase for solvent system.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL-For extraction.
Brine (Saturated NaCl)NaCl(aq)-~50 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~5 g-For drying organic layer.
2M Hydrochloric Acid (HCl)HCl(aq)-~20 mL-For acidification during work-up.
Safety Precautions
  • General: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[9]

  • 2-Fluoro-4-bromobenzoic acid: Irritating to the eyes, respiratory system, and skin.[9][10] Avoid inhalation of dust and direct contact.

  • Phenylboronic acid: Harmful if swallowed.[11][12][13] May cause skin and eye irritation. It is hygroscopic and air-sensitive; store under an inert atmosphere.[11][14]

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive.[15] Handle with care, avoid creating dust, and ensure proper waste disposal according to institutional guidelines.

  • 1,4-Dioxane: A flammable liquid and potential carcinogen. Handle only in a fume hood.

An eyewash station and safety shower should be readily accessible.[10]

Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Rotary evaporator

  • Equipment for flash column chromatography (glass column, silica gel, etc.)

  • Analytical equipment: NMR spectrometer, LC-MS system

Detailed Experimental Protocol

The following workflow outlines the complete synthesis process from initial setup to final product analysis.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents 1. Weigh Reagents setup 2. Assemble Glassware reagents->setup charge 3. Charge Flask & Degas setup->charge heat 4. Heat to Reflux (100 °C) Monitor by TLC/LC-MS charge->heat cool 5. Cool and Filter heat->cool acidify 6. Acidify Aqueous Layer cool->acidify extract 7. Extract with Ethyl Acetate acidify->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify via Column Chromatography dry->purify characterize 10. Characterize Final Product (NMR, MS) purify->characterize

Diagram 2: Step-by-step experimental workflow for the synthesis.

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-bromobenzoic acid (1.00 g, 4.56 mmol), phenylboronic acid (0.67 g, 5.48 mmol, 1.2 equiv), and potassium carbonate (1.26 g, 9.13 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (105 mg, 0.091 mmol, 2 mol%).

  • Fit the flask with a reflux condenser and an inert gas inlet.

  • Add the deoxygenated solvent mixture of 1,4-dioxane (20 mL) and water (5 mL).

    • Rationale: A mixed aqueous/organic solvent system is common for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.[7] Deoxygenation is crucial because O₂ can oxidize and deactivate the Pd(0) catalyst.

Step 2: Reaction Execution
  • Purge the flask with argon or nitrogen for 15 minutes while stirring.

  • Heat the reaction mixture to reflux (approximately 100 °C) using a heating mantle.

  • Maintain the reaction at reflux for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-fluoro-4-bromobenzoic acid is consumed.

Step 3: Work-up and Product Isolation
  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and any insoluble salts, washing the pad with ethyl acetate.[7]

  • Transfer the filtrate to a separatory funnel and add 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and discard the aqueous layer.

    • Note: The product is a carboxylic acid, so it will be deprotonated and reside in the aqueous basic layer. Do not discard the initial aqueous layer.

  • Cool the original aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 2M HCl. A white precipitate should form.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine these new organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification
  • Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing polarity) to afford the pure this compound.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.[16]

Characterization of this compound

  • Appearance: Expected to be an off-white to white solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~10.5-12.0 (br s, 1H, COOH), ~8.1-8.3 (m, 1H), ~7.3-7.6 (m, 7H). The aromatic region will show complex coupling patterns due to the presence of fluorine.

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~165-170 (COOH), ~160-165 (d, C-F), and multiple signals in the 115-140 range for the other aromatic carbons.

  • Mass Spectrometry (LC-MS): Calculated for C₁₃H₉FO₂ [M-H]⁻: 215.05; Found: ~215.1.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous or deoxygenated solvent.3. Ineffective base.1. Use fresh catalyst. Ensure the reaction is kept under a strict inert atmosphere.2. Use anhydrous solvents and degas thoroughly before heating.3. Use freshly dried K₂CO₃ or try an alternative base like Na₂CO₃ or Cs₂CO₃.
Significant Side Products 1. Homocoupling of phenylboronic acid.2. Protodeborylation (loss of boronic acid group).1. This can occur if the reaction is too slow or if oxygen is present. Ensure efficient stirring and inert conditions.2. Use a slight excess (1.1-1.2 equiv.) of the boronic acid. Avoid prolonged reaction times at high temperatures once the aryl halide is consumed.
Difficulty in Purification 1. Contamination with triphenylphosphine oxide (from the catalyst).2. Product is insoluble or streaks on silica gel.1. This is a common byproduct. Careful column chromatography should separate it.2. Add a small amount of acetic acid (~1%) to the chromatography eluent to keep the carboxylic acid protonated and reduce streaking.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. The protocol described herein provides a clear pathway for obtaining this valuable compound in good yield. By understanding the underlying mechanism and paying close attention to experimental details such as maintaining an inert atmosphere and proper work-up procedures, researchers can confidently apply this methodology in their synthetic campaigns.

References

Application Notes and Protocols for the Synthesis of 2-Fluoro-4-phenylbenzoic Acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of complex organic molecules. Herein, we provide a detailed exploration of the Suzuki-Miyaura coupling reaction for the synthesis of 2-Fluoro-4-phenylbenzoic acid, a valuable building block in medicinal chemistry and materials science. This document offers in-depth mechanistic insights, a detailed experimental protocol, and guidance on reaction setup, monitoring, and product characterization, reflecting field-proven expertise.

Introduction: The Significance of this compound

Substituted biphenyl carboxylic acids are privileged scaffolds in modern drug discovery, appearing in a wide array of therapeutic agents. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. This compound, in particular, serves as a key intermediate for the synthesis of bioactive compounds and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of the requisite C-C bond in its synthesis, owing to its mild reaction conditions and broad functional group tolerance.[1]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2] The catalytic cycle, as illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle
  • Oxidative Addition : The cycle initiates with the oxidative addition of the aryl halide (2-fluoro-4-bromobenzoic acid) to a coordinatively unsaturated palladium(0) complex. This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[1]

  • Transmetalation : This is a key step where the organic moiety from the organoboron reagent (phenylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination : The final step involves the reductive elimination of the coupled product (this compound) from the palladium(II) complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product OA Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X OA->PdII_Aryl TM Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' TM->PdII_Diaryl RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Ar-Ar' Product This compound (Ar-Ar') RE->Product Pd0->OA Ar-X PdII_Aryl->TM Ar'-B(OH)₂ Base PdII_Diaryl->RE ArX 2-Fluoro-4-bromobenzoic acid (Ar-X) ArX->OA ArBOH2 Phenylboronic acid (Ar'-B(OH)₂) ArBOH2->TM caption Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol provides a robust method for the synthesis of this compound. Optimization may be necessary depending on the purity of reagents and specific laboratory conditions.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Equivalents
2-Fluoro-4-bromobenzoic acidC₇H₄BrFO₂219.011.01.0
Phenylboronic acidC₆H₇BO₂121.931.21.2
Palladium(II) acetatePd(OAc)₂224.500.020.02
SPhosC₂₇H₃₁O₂P410.500.040.04
Potassium carbonate (K₂CO₃)K₂CO₃138.213.03.0
1,4-DioxaneC₄H₈O₂88.11--
Water (degassed)H₂O18.02--
Step-by-Step Procedure

Experimental_Workflow start Start setup Reaction Setup: Combine reactants, catalyst, ligand, and base in a flask. start->setup inert Inert Atmosphere: Purge with Nitrogen or Argon. setup->inert solvent Solvent Addition: Add degassed 1,4-dioxane and water. inert->solvent reaction Reaction: Heat the mixture at 100 °C with stirring. solvent->reaction monitoring Monitoring: Track reaction progress by TLC or LC-MS. reaction->monitoring workup Work-up: Cool, dilute with water, and acidify with HCl. monitoring->workup extraction Extraction: Extract the product with ethyl acetate. workup->extraction purification Purification: Purify by column chromatography or recrystallization. extraction->purification characterization Characterization: Analyze the final product (NMR, MS, mp). purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-Fluoro-4-bromobenzoic acid (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) to the flask via syringe. The use of a biphasic solvent system is common in Suzuki couplings, and water can play a beneficial role.[2]

  • Reaction : Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel.

  • Acidification and Extraction : Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
Melting Point Literature values for similar biphenyl carboxylic acids range from 170-225 °C.[4]
¹H NMR Aromatic protons in the range of 7.0-8.2 ppm, and a carboxylic acid proton typically above 10 ppm.
¹³C NMR Aromatic carbons in the range of 115-145 ppm, and a carboxyl carbon around 165-170 ppm.
Mass Spectrometry Expected [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of 216.21 g/mol .

Safety and Handling

5.1. Reagent-Specific Hazards:

  • 2-Fluoro-4-bromobenzoic acid : Causes skin, eye, and respiratory irritation.[5]

  • Phenylboronic acid : Harmful if swallowed. Avoid dust formation and inhalation.[3][6]

  • Palladium Catalysts : Palladium compounds can be toxic and should be handled with care. Heterogeneous catalysts like Pd/C can be pyrophoric.[7][8]

  • 1,4-Dioxane : A flammable liquid and potential carcinogen.

5.2. General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Suzuki coupling reactions can be exothermic, especially on a larger scale.[9] Appropriate cooling measures should be in place.

  • Consult the Safety Data Sheets (SDS) for all reagents before commencing work.[3][6][10][11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the reaction is performed under a strict inert atmosphere. Use fresh, high-purity catalyst and ligand.
Insufficient baseUse a fresh, dry base. Consider using a stronger base like K₃PO₄.
Low reaction temperatureEnsure the reaction temperature is maintained at the optimal level.
Formation of side products (e.g., homocoupling) Presence of oxygenThoroughly degas the solvent and maintain a positive pressure of inert gas.
Catalyst decompositionConsider using a more robust ligand or a different palladium source.
Difficulty in product isolation Emulsion during work-upAdd more brine to the aqueous layer to break the emulsion.
Product is water-solubleIf the product has high polarity, continuous extraction may be necessary.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

  • Purdue College of Engineering. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (2017). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • The Suzuki Reaction. (2014, February 6). Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid. Retrieved from [Link]

  • University Chemistry. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

  • Quora. (2021, March 31). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding (organic chemistry, acid base, chemistry)?. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Retrieved from [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of 2-Fluoro-4-phenylbenzoic Acid via Grignard Carboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-Fluoro-4-phenylbenzoic acid, a valuable building block in pharmaceutical and materials science research. The methodology centers on the robust and versatile Grignard reaction, specifically the carboxylation of an arylmagnesium halide. We detail the complete workflow from the formation of the Grignard reagent from 3-bromo-4-fluorobiphenyl to its reaction with carbon dioxide and subsequent purification. This guide emphasizes the critical parameters, safety protocols, and mechanistic rationale necessary for a successful and reproducible synthesis.

Introduction and Scientific Rationale

The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[1] The reaction involves the preparation of an organomagnesium halide (Grignard reagent) and its subsequent nucleophilic addition to an electrophilic carbon.[2][3]

The carboxylation of a Grignard reagent, its reaction with carbon dioxide, is a highly effective method for synthesizing carboxylic acids.[4][5][6] This transformation is particularly powerful as it introduces a carboxyl group and extends the carbon skeleton by one carbon in a single, high-yielding step.[7]

This compound is a biphenyl carboxylic acid derivative. This structural motif is prevalent in medicinal chemistry, often serving as a key intermediate in the synthesis of anti-inflammatory agents and other therapeutic compounds.[8] The protocol herein describes a reliable pathway to this compound starting from the commercially available 3-bromo-4-fluorobiphenyl.

Reaction Principle and Mechanism

The synthesis proceeds in three distinct stages:

  • Formation of the Grignard Reagent: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 3-bromo-4-fluorobiphenyl.[9] This reaction is conducted in an anhydrous ether solvent, typically tetrahydrofuran (THF), which is crucial for solvating and stabilizing the resulting organomagnesium species.[10] The reaction proceeds via a complex mechanism involving radical intermediates.[10][11]

  • Carboxylation: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (in the form of dry ice).[12] This nucleophilic addition forms a magnesium carboxylate salt.[4]

  • Acidic Workup: The intermediate salt is quenched with a strong aqueous acid, such as hydrochloric acid. This protonates the carboxylate to yield the final this compound and dissolves the remaining magnesium salts as water-soluble species.[4]

Overall Reaction Scheme

G cluster_0 3-bromo-4-fluorobiphenyl 3-bromo-4-fluorobiphenyl Grignard Reagent 2-Fluoro-4-phenylphenylmagnesium bromide 3-bromo-4-fluorobiphenyl->Grignard Reagent 1. Mg, Anhydrous THF Carboxylate Salt Magnesium Carboxylate Salt Grignard Reagent->Carboxylate Salt 2. CO2 (Dry Ice) Final Product This compound Carboxylate Salt->Final Product 3. H3O+ (HCl/H2O)

Caption: Overall synthesis pathway for this compound.

Safety and Handling

The Grignard reaction presents significant hazards that require strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.[13]

  • Fire Hazard: Diethyl ether and THF are extremely flammable and volatile.[14] All operations must be performed in a certified chemical fume hood, away from ignition sources.

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the addition of the halide is too rapid.[13][15][16] An ice-water bath must be on standby for immediate cooling.

  • Moisture and Air Sensitivity: Grignard reagents react violently with water and are rapidly destroyed by atmospheric oxygen and moisture.[17] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[4][17]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves are mandatory at all times.[13]

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
3-bromo-4-fluorobiphenylC₁₂H₈BrF251.105.02 g20.01.0
Magnesium TurningsMg24.310.58 g24.01.2
IodineI₂253.811 crystal-Catalyst
Anhydrous THFC₄H₈O72.11~70 mL-Solvent
Dry IceCO₂44.01~50 g~1136~57 (Excess)
6 M Hydrochloric AcidHCl36.46~50 mL-Workup
Diethyl Ether(C₂H₅)₂O74.12~100 mL-Extraction
10% Sodium HydroxideNaOH40.00~60 mL-Extraction
Saturated NaCl (Brine)NaCl58.44~30 mL-Wash
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (125 mL)

  • Glass stopper and magnetic stir bar

  • Nitrogen/Argon gas inlet and bubbler

  • Heating mantle with stirrer

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Schlenk line (recommended for optimal inert atmosphere)[15]

Detailed Experimental Protocol

Experimental Workflow Diagram

G A Apparatus Setup (Flame-dried glassware, inert atmosphere) B Grignard Reagent Formation (Mg activation, dropwise addition of halide) A->B C Carboxylation (Pour Grignard solution onto excess dry ice) B->C D Acidic Quench (Add 6 M HCl) C->D E Liquid-Liquid Extraction (Separate organic/aqueous layers) D->E F Basic Extraction (Extract with 10% NaOH to isolate product as salt) E->F G Precipitation (Re-acidify aqueous layer with HCl) F->G H Isolation & Drying (Vacuum filtration, wash with cold H2O) G->H I Analysis (NMR, IR, MP) H->I

Caption: Step-by-step workflow for the synthesis and purification.

Step 1: Preparation of the Grignard Reagent
  • Apparatus Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Flame-dry the entire apparatus under a flow of dry nitrogen or argon to remove all adsorbed moisture.[14] Allow to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place the magnesium turnings (0.58 g) in the reaction flask. Add a single small crystal of iodine.[4][18] Gently warm the flask with a heat gun until purple iodine vapors are observed. The disappearance of the iodine color indicates that the magnesium surface has been activated.[18]

  • Initiation: In the dropping funnel, prepare a solution of 3-bromo-4-fluorobiphenyl (5.02 g) in 40 mL of anhydrous THF. Add approximately 5 mL of this solution to the activated magnesium turnings. The reaction should initiate within a few minutes, indicated by gentle bubbling, the solution turning cloudy and gray, and a slight exotherm.[4]

  • Reagent Formation: Once the reaction has started, slowly add the remaining aryl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux.[4] If the reaction becomes too vigorous, cool the flask with an ice-water bath.

  • Completion: After the addition is complete, reflux the mixture gently using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted. The solution should appear dark gray to brown. Cool the flask to room temperature.

Step 2: Carboxylation
  • In a separate 600 mL beaker, place approximately 50 g of freshly crushed dry ice.

  • Under a continued inert atmosphere, carefully and slowly pour the prepared Grignard reagent solution onto the crushed dry ice with gentle swirling.[4] A vigorous reaction will occur as the CO₂ sublimes.

  • Cover the beaker with a watch glass and allow it to stand until the excess dry ice has sublimed and the mixture has reached room temperature. The mixture will appear as a thick, off-white slurry.

Step 3: Work-up and Purification
  • Quenching: Slowly and carefully add 50 mL of 6 M HCl to the reaction beaker with stirring. This will protonate the carboxylate salt and dissolve the magnesium salts.[4] Continue adding acid until the aqueous layer is acidic to litmus paper and all solids have dissolved.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 50 mL of diethyl ether and shake vigorously. Allow the layers to separate.

  • Separate the layers and extract the aqueous layer with an additional portion of diethyl ether (2 x 25 mL).

  • Combine all the organic extracts. Wash the combined organic layer with 30 mL of saturated brine, then separate the layers.

  • Base Extraction: To separate the acidic product from neutral byproducts (like biphenyl), extract the ether solution with 10% aqueous NaOH (3 x 20 mL).[4] The desired carboxylic acid will move into the aqueous basic layer as its sodium salt.

  • Precipitation: Combine the basic aqueous extracts in a beaker and cool in an ice bath. Carefully re-acidify the solution by slowly adding concentrated HCl dropwise with stirring until the solution is strongly acidic and a white precipitate no longer forms.[4]

  • Isolation: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.[4] Wash the solid product with two portions of cold deionized water.

  • Dry the product in a vacuum oven or desiccator to a constant weight.

Results and Troubleshooting

Expected Results
ParameterExpected Value
Product This compound
Appearance White to off-white solid
Yield 65-80%
Melting Point ~175-178 °C (literature value for similar compounds)
Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Reaction fails to initiate. - Passivated oxide layer on Mg.[4] - Moisture in glassware or solvent.[4] - Unreactive aryl halide.- Add a crystal of iodine or a few drops of 1,2-dibromoethane.[18] - Gently warm the flask with a heat gun.[18] - Ensure all glassware is flame-dried and solvents are anhydrous.
Low yield of carboxylic acid. - Grignard reagent destroyed by moisture/air. - Incomplete reaction. - Significant side reactions (e.g., Wurtz coupling).[1]- Maintain a robust inert atmosphere. Use fresh, anhydrous solvent. - Ensure reaction goes to completion by allowing sufficient reflux time. - Maintain a moderate temperature during Grignard formation to minimize coupling.
Final product is oily or has a low melting point. - Contamination with biphenyl byproduct.[1] - Incomplete removal of solvent.- Be meticulous during the basic extraction to ensure all neutral impurities remain in the organic layer. - Recrystallize the final product from a suitable solvent system (e.g., ethanol/water). - Dry the product thoroughly under vacuum.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents.
  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • Sciencemadness Wiki. (2019). Grignard reagent.
  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?
  • OpenStax. (2023). 20.5 Preparing Carboxylic Acids.
  • Wikipedia. (n.d.). Grignard reagent.
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  • Scribd. (n.d.). Carboxylation of Grignard Reagents.
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  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • YouTube. (2019). making Grignard reagents.
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  • Chemistry Stack Exchange. (2018). Preparation of an aromatic Grignard reagent.
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  • University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H.
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  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
  • Guidechem. (n.d.). How to synthesize and app 2-Amino-4-Fluorobenzoic Acid.
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  • arkat usa. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.
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  • Unknown Source. (n.d.). Grignard Reaction.
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  • JoVE. (2025). Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Unknown Source. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Reddit. (2022). Grignard side reactions.
  • Scribd. (n.d.). Grignard Reaction: Synthesis of Benzoic Acid.
  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis.
  • Unknown Source. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
  • Unknown Source. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Blog. (2025). What are the products when 4 - Bromofluorobenzene reacts with Grignard reagents?
  • ResearchGate. (n.d.). (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • Matrix Fine Chemicals. (n.d.). 2'-FLUORO-[1,1'-BIPHENYL]-4-CARBOXYLIC ACID | CAS 365-12-8.
  • Google Patents. (n.d.). CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde.
  • Organic Syntheses Procedure. (n.d.). 3.
  • NIST WebBook. (n.d.). Biphenyl-4-carboxylic acid.

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Application Notes and Protocols for the Synthesis of 2-Fluoro-4-phenylbenzoic Acid Derivatives via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Carboxylic Acids in Drug Discovery

The biaryl structural motif is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 2-fluoro-4-phenylbenzoic acid and its derivatives represent a particularly valuable class of compounds. The strategic incorporation of a fluorine atom can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These attributes make fluorinated biaryl carboxylic acids compelling candidates for the development of novel therapeutics, especially in the realm of anti-inflammatory drugs and other targeted therapies.[2][3]

The Ullmann condensation, a classic copper-catalyzed cross-coupling reaction, offers a powerful and versatile method for the synthesis of these valuable biaryl compounds.[4][5] While traditionally requiring harsh reaction conditions, modern advancements, including the use of specific ligands or even ligand-free protocols, have rendered the Ullmann condensation a more accessible and efficient tool for chemists in both academic and industrial settings.[6][7][8]

This application note provides a comprehensive guide to the synthesis of this compound derivatives using a ligand-free Ullmann condensation approach. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction outcomes.

Reaction Principle and Mechanism

The Ullmann condensation for C-C bond formation, in this context, involves the copper-catalyzed cross-coupling of an aryl halide with an arylboronic acid. The generally accepted mechanism, while still a subject of detailed study, is believed to proceed through a catalytic cycle involving copper(I) and potentially copper(III) intermediates.

A plausible mechanistic pathway for the ligand-free Ullmann C-C coupling is as follows:

  • Formation of the Active Copper(I) Species: The reaction is typically initiated with a copper(I) salt, such as copper(I) iodide (CuI).

  • Transmetalation: The arylboronic acid undergoes transmetalation with the copper(I) species to form an organocopper(I) intermediate.

  • Oxidative Addition: The aryl halide then undergoes oxidative addition to the organocopper(I) intermediate, forming a transient copper(III) species.

  • Reductive Elimination: This unstable copper(III) intermediate rapidly undergoes reductive elimination to form the desired biaryl C-C bond and regenerate the active copper(I) catalyst, thus completing the catalytic cycle.

It is noteworthy that in the absence of a formal ligand, solvent molecules or the reactants themselves may act as coordinating species to stabilize the copper intermediates.[9]

Diagram of the Proposed Catalytic Cycle

Ullmann Condensation Catalytic Cycle Cu(I) Catalyst Cu(I) Catalyst Aryl-Cu(I) Aryl-Cu(I) Cu(I) Catalyst->Aryl-Cu(I) + Phenylboronic Acid (Transmetalation) Aryl-Cu(III)-Aryl' Aryl-Cu(III)-Aryl' Aryl-Cu(I)->Aryl-Cu(III)-Aryl' + 2-Bromo-4-fluorobenzoic Acid (Oxidative Addition) Biaryl Product Biaryl Product Aryl-Cu(III)-Aryl'->Biaryl Product Reductive Elimination Biaryl Product->Cu(I) Catalyst Regeneration

Caption: A simplified representation of the proposed catalytic cycle for the Ullmann C-C coupling.

Experimental Protocol: Synthesis of this compound

This protocol details a ligand-free Ullmann condensation for the synthesis of this compound from 2-bromo-4-fluorobenzoic acid and phenylboronic acid.

Materials:

  • 2-Bromo-4-fluorobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (argon or nitrogen line with bubbler)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Diagram of the Experimental Workflow

Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Add Reactants Add 2-bromo-4-fluorobenzoic acid, phenylboronic acid, CuI, and K₂CO₃ to a dry Schlenk flask. Inert Atmosphere Evacuate and backfill with argon/nitrogen (3x). Add Reactants->Inert Atmosphere Add Solvent Add anhydrous DMF via syringe. Inert Atmosphere->Add Solvent Heating Heat the reaction mixture to 120 °C with vigorous stirring. Add Solvent->Heating Monitoring Monitor reaction progress by TLC (e.g., 12-24 hours). Heating->Monitoring Cooling and Quenching Cool to room temperature and quench with 1 M HCl. Monitoring->Cooling and Quenching Extraction Extract with ethyl acetate (3x). Cooling and Quenching->Extraction Washing and Drying Wash combined organic layers with brine, dry over MgSO₄. Extraction->Washing and Drying Concentration Concentrate under reduced pressure. Washing and Drying->Concentration Purification Purify by silica gel column chromatography. Concentration->Purification

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add 2-bromo-4-fluorobenzoic acid (1.0 equiv), phenylboronic acid (1.5 equiv), copper(I) iodide (0.10 equiv), and potassium carbonate (2.0 equiv).

    • Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous dimethylformamide (DMF) via syringe to the flask. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to 120 °C in a preheated oil bath.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Results and Discussion: Key Parameters and Troubleshooting

The success of the Ullmann condensation is contingent on several critical parameters. Careful optimization of these factors is essential for achieving high yields and purity.

ParameterRecommended ConditionsRationale and Potential Issues
Copper Source CuI (5-10 mol%)CuI is a commonly used and effective catalyst. Other copper sources such as Cu₂O or Cu(OAc)₂ can also be employed. Catalyst loading may need optimization.
Base K₂CO₃, Cs₂CO₃ (2-3 equiv)The base is crucial for the transmetalation step. Carbonate bases are generally effective. Stronger bases may lead to side reactions.
Solvent DMF, DMSO, DioxaneHigh-boiling polar aprotic solvents are typically required to facilitate the reaction at elevated temperatures. Ensure the solvent is anhydrous.
Temperature 100-140 °CThe reaction generally requires heating. The optimal temperature will depend on the specific substrates and solvent used.
Inert Atmosphere Argon or NitrogenAn inert atmosphere is crucial to prevent oxidation of the copper catalyst and other reaction components.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the copper(I) iodide is of high purity and has not been oxidized.

    • Insufficient Temperature: The reaction may require higher temperatures or longer reaction times.

    • Poor Quality Reagents: Use high-purity, anhydrous reagents and solvents.

  • Formation of Side Products:

    • Homocoupling of Phenylboronic Acid: This can be minimized by using a slight excess of the boronic acid and optimizing the reaction temperature.

    • Protodebromination: Traces of water can lead to the removal of the bromine atom from the starting material. Ensure all reagents and solvents are anhydrous.

Applications of this compound Derivatives

Derivatives of this compound are of significant interest in the pharmaceutical and agrochemical industries.

  • Anti-inflammatory Agents: Many derivatives of this scaffold have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs). The 2-fluoro-4-phenyl moiety is a key structural feature in several potent inhibitors of cyclooxygenase (COX) enzymes.

  • Anticancer Agents: The biphenyl-4-carboxylic acid framework is found in numerous compounds with demonstrated antiproliferative and antitumor activities.[10]

  • Other Therapeutic Areas: The versatility of this scaffold allows for its incorporation into a wide range of molecules targeting various diseases, including metabolic and cardiovascular disorders.[2]

Conclusion

The Ullmann condensation provides a robust and adaptable method for the synthesis of this compound and its derivatives. By carefully controlling the reaction parameters, researchers can efficiently access these valuable compounds, which serve as crucial building blocks in the development of new pharmaceuticals and other functional materials. The ligand-free protocol presented here offers a practical and cost-effective approach for laboratory-scale synthesis.

References

  • Ullmann Reaction. (n.d.). Merck Index. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Yamada, Y., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82.
  • Soliman, D. H., et al. (2021). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Chemical Neuroscience, 12(15), 2846-2860.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Monfared, H. H., et al. (2015). Ligand-Free Ullmann-Type C–Heteroatom Couplings Under Practical Conditions. Synthesis, 47(16), 2433-2440.
  • Monge, D., & Taillefer, M. (2009). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 109(1), 1-60.
  • Asian Journal of Green Chemistry. (2022). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 6(4), 278-290.
  • Organic & Biomolecular Chemistry. (2021). A detailed theoretical investigation to unravel the molecular mechanism of the ligand-free copper-catalyzed Suzuki cross-coupling reaction. Organic & Biomolecular Chemistry, 19(33), 7234-7246.
  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(18), 5317-5331.
  • PubMed Central. (2015). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Retrieved from [Link]

  • ResearchGate. (2015). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Heteroaryl Bromides. Retrieved from [Link]

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]

  • PubMed Central. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. Retrieved from [Link]

  • AlzPED. (n.d.). Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid 1-42 secretion. Retrieved from [Link]

  • ResearchGate. (2024). Copper‐Catalyzed Cross Coupling Reaction of Alkyl Bromides with (DMPU)2Zn(Rf)2 Reagent: A Method for the Synthesis of Perfluoroalkylated Compounds. Retrieved from [Link]

  • PubMed Central. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Retrieved from [Link]

  • ACS Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Retrieved from [Link]

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Application Note & Experimental Protocol: Synthesis of 2-Fluoro-4-phenylbenzoic Acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-Fluoro-4-phenylbenzoic acid, a valuable building block in pharmaceutical and materials science research.[1] The synthetic strategy is centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond between an organoborane and an organohalide.[2] This guide details the reaction mechanism, step-by-step experimental procedures, safety considerations, purification techniques, and a visual workflow diagram. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for producing high-purity biaryl carboxylic acids.

Introduction and Scientific Rationale

The synthesis of substituted biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from drug discovery to the development of advanced polymers. This compound is a key intermediate whose structure is found in various biologically active molecules. The Suzuki-Miyaura coupling reaction is the method of choice for this transformation due to its numerous advantages: mild reaction conditions, commercial availability and low toxicity of boronic acid reagents, and exceptional tolerance of a wide range of functional groups.[2]

This protocol employs a palladium catalyst to couple 4-bromo-2-fluorobenzoic acid with phenylboronic acid. The choice of a palladium(0) complex is critical for initiating the catalytic cycle that ultimately yields the desired product.[3]

Reaction Scheme:

Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond (C-Br) of the 4-bromo-2-fluorobenzoic acid. This is often the rate-determining step and results in a Pd(II) complex.[2][5]

  • Transmetalation : The presence of a base (e.g., potassium carbonate) is crucial. It activates the phenylboronic acid, forming a more nucleophilic boronate species.[6] This species then transfers its phenyl group to the Pd(II) complex, displacing the halide and forming a new organopalladium intermediate.[4][5]

  • Reductive Elimination : In the final step, the two organic ligands (the fluorobenzoyl and phenyl groups) on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[3][4]

Materials, Reagents, and Safety

Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Nitrogen or Argon gas inlet and bubbler

  • Separatory funnel (500 mL)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Rotary evaporator

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Molar Eq.Amount
4-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂219.011.05.00 g (22.8 mmol)
Phenylboronic acidC₆H₇BO₂121.931.13.06 g (25.1 mmol)
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.030.79 g (0.68 mmol)
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.06.30 g (45.6 mmol)
1,4-DioxaneC₄H₈O₂88.11-100 mL
Deionized WaterH₂O18.02-25 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As needed for extraction
2M Hydrochloric Acid (HCl)HCl36.46-As needed for acidification
Saturated Brine SolutionNaCl(aq)--As needed for washing
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-As needed for drying
Safety and Handling Precautions
  • General : Conduct the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • 4-Bromo-2-fluorobenzoic acid : Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[8][9]

  • Phenylboronic acid : Harmful if swallowed and causes skin and eye irritation.[10][11] It is hygroscopic and should be stored in a dry place.[12]

  • Palladium Catalyst : Handle with care, as palladium compounds can be toxic.

  • 1,4-Dioxane : Flammable liquid and vapor. Suspected of causing cancer.

  • Work-up : Handle hydrochloric acid with care as it is corrosive.

Detailed Experimental Protocol

Reaction Setup
  • Inert Atmosphere : Assemble the three-necked flask with a reflux condenser, a nitrogen/argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. This is critical because Grignard reagents, an alternative synthetic route, are extremely sensitive to moisture, and maintaining dry, inert conditions is good practice for many organometallic reactions to prevent side reactions and catalyst degradation.[13]

  • Reagent Addition : To the flask, add 4-bromo-2-fluorobenzoic acid (5.00 g, 22.8 mmol), phenylboronic acid (3.06 g, 25.1 mmol), and potassium carbonate (6.30 g, 45.6 mmol).

  • Catalyst Addition : Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.79 g, 0.68 mmol). The use of a pre-catalyst like Pd(OAc)₂ with a phosphine ligand is also a common and effective alternative.[6]

  • Solvent Addition : Add 100 mL of 1,4-dioxane and 25 mL of deionized water to the flask via syringe or cannula. The solvent system is crucial; water is necessary for the base to dissolve and participate effectively in the transmetalation step.[5]

Reaction Execution
  • Degassing : Purge the resulting mixture with nitrogen or argon for 15-20 minutes while stirring to remove any dissolved oxygen, which can degrade the catalyst.

  • Heating : Heat the reaction mixture to reflux (approximately 90-100 °C) using an oil bath.[5]

  • Monitoring : Maintain the reflux with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots.

  • Cooling : Once the reaction is complete (indicated by the consumption of the starting aryl bromide), remove the heat source and allow the mixture to cool to room temperature.

Work-up and Purification
  • Solvent Removal : Remove the 1,4-dioxane from the reaction mixture using a rotary evaporator.

  • Dilution and Filtration : Dilute the remaining aqueous residue with approximately 100 mL of water. If any dark solids (palladium black) are present, filter the mixture through a pad of Celite.

  • Acidification : Transfer the aqueous filtrate to a separatory funnel. Slowly add 2M HCl with stirring until the pH of the solution is ~2. A white precipitate of the crude this compound should form.

  • Extraction : Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL). The organic layers contain the desired product.[14]

  • Washing : Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and then with a saturated brine solution (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallization : The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot solvent (e.g., ethanol/water or toluene), and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.[15]

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_final Final Product A 1. Assemble & Dry Glassware B 2. Add Reactants & Base A->B C 3. Add Pd Catalyst & Solvents B->C D 4. Degas with N2/Ar C->D Proceed to Reaction E 5. Heat to Reflux (12-24h) D->E F 6. Cool to Room Temp E->F G 7. Remove Dioxane F->G Proceed to Work-up H 8. Acidify with HCl (pH~2) G->H I 9. Extract with Ethyl Acetate H->I J 10. Wash & Dry Organic Layer I->J K 11. Concentrate Crude Product J->K L 12. Recrystallize & Dry K->L M This compound L->M Yields Pure Product

Caption: Workflow for the synthesis of this compound.

References

Application Note: A Detailed Protocol for the Preparative Purification of 2-Fluoro-4-phenylbenzoic Acid via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of 2-Fluoro-4-phenylbenzoic acid using silica gel column chromatography. This compound is a valuable building block in pharmaceutical synthesis and materials science.[1] Achieving high purity is critical for subsequent applications. This guide moves beyond a simple list of steps to explain the underlying chemical principles that govern the separation, ensuring a robust and reproducible method. We detail a systematic approach, beginning with mobile phase selection via Thin-Layer Chromatography (TLC), followed by column preparation, sample loading, elution, and fraction analysis. The protocol specifically addresses the challenges associated with purifying carboxylic acids, such as peak tailing, by incorporating an acidic modifier into the eluent.

Introduction: The Significance of this compound

This compound is an aromatic carboxylic acid featuring a biphenyl scaffold. This structural motif is prevalent in medicinal chemistry and drug development. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a key intermediate in the synthesis of novel therapeutic agents, particularly for inflammatory and metabolic diseases.[1] Given its role as a precursor, ensuring its purity is paramount to the success of multi-step synthetic campaigns and the integrity of final active pharmaceutical ingredients (APIs).

Column chromatography is a fundamental, widely-used technique for the purification of synthetic compounds on a preparative scale.[2][3] This guide provides an optimized method tailored to the specific physicochemical properties of this compound.

Foundational Principles: Chromatography of an Acidic Analyte

The separation in normal-phase column chromatography is governed by the differential partitioning of analyte molecules between a polar stationary phase (silica gel) and a less polar mobile phase (solvent system).[4] Molecules are adsorbed onto the stationary phase and desorbed back into the mobile phase as the eluent flows through the column.

  • Analyte Properties: this compound possesses several key features that dictate its chromatographic behavior:

    • Polarity: The carboxylic acid group (-COOH) is highly polar and capable of strong hydrogen bonding with the silanol groups (Si-OH) on the silica surface. The biphenyl system and fluorine atom contribute moderate polarity.

    • Acidity: As a carboxylic acid, the compound can exist in its protonated (-COOH) and deprotonated (-COO⁻) forms.

  • The Challenge of Acidic Analytes: The equilibrium between the protonated and deprotonated forms of the acid on the slightly acidic silica gel surface can lead to inconsistent interactions.[2] This often results in significant "tailing" or smearing of the product band, leading to poor separation and cross-contamination of fractions.

  • The Solution: Mobile Phase Modification: To ensure the analyte moves through the column as a single, consistent species, we must suppress its deprotonation. This is achieved by adding a small amount of a competing acid, such as acetic acid (AcOH) or formic acid, to the mobile phase. This forces the equilibrium towards the less polar, protonated form, resulting in a sharper, more symmetrical elution band.

Method Development and Protocol

A systematic approach is essential for developing a robust purification method. The workflow begins with analytical TLC to rapidly screen for the optimal mobile phase composition before committing to the preparative column.

Materials and Equipment
Material/Equipment Specifications
Stationary Phase Silica Gel, 60 Å porosity, 230-400 mesh particle size
Analyte Crude this compound
Solvents (HPLC Grade) n-Hexane (or Heptane), Ethyl Acetate (EtOAc), Acetic Acid (Glacial)
Apparatus Glass chromatography column, TLC plates (silica gel 60 F₂₅₄), TLC developing tank
UV lamp (254 nm), Capillary spotters, Collection tubes/flasks, Rotary evaporator
Step 1: Mobile Phase Selection using Thin-Layer Chromatography (TLC)

The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.25 - 0.35 for the target compound. This Rƒ value ensures that the compound moves down the column at a practical rate, well-separated from both non-polar impurities (higher Rƒ) and highly polar impurities (lower Rƒ).[2]

Protocol:

  • Prepare several eluent systems with varying ratios of Hexane:EtOAc. Start with a low polarity mixture (e.g., 9:1) and increase the proportion of the more polar solvent (e.g., 8:2, 7:3).

  • To each prepared eluent, add 0.5% - 1% acetic acid (v/v). For example, to 10 mL of a 7:3 Hexane:EtOAc mixture, add 50-100 µL of glacial acetic acid.

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Using a capillary spotter, spot the crude mixture onto a TLC plate.

  • Develop the plate in a chamber saturated with the chosen eluent.

  • Visualize the separated spots under a UV lamp at 254 nm.

  • Calculate the Rƒ value: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Select the solvent system that gives the desired Rƒ of ~0.3 for this compound.

Step 2: Column Preparation (Slurry Packing)

Slurry packing is the preferred method as it minimizes air bubbles and ensures a homogeneously packed stationary phase, which is critical for a good separation.

Protocol:

  • Determine the amount of silica gel required. A common rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude sample by weight for moderately difficult separations.[2]

  • In a beaker, prepare a slurry by mixing the calculated amount of silica gel with the chosen mobile phase (low polarity is preferred for packing, e.g., 9:1 Hexane:EtOAc). The consistency should be like a thin, pourable milkshake.

  • Secure the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Fill the column about one-third full with the mobile phase.

  • Gently pour the silica slurry into the column. Use a funnel to aid the process.

  • Continuously tap the side of the column gently to encourage even settling of the silica bed.

  • Open the stopcock to drain the solvent, collecting it for reuse. Crucially, never let the top of the silica bed run dry.

  • Once the silica has settled into a stable bed, add a thin protective layer of sand on top.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. The column is now ready for loading.

Step 3: Sample Loading

The sample should be applied to the column in the most concentrated band possible. Dry loading is highly recommended for samples that are solid or are not readily soluble in the mobile phase.

Protocol (Dry Loading):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder onto the top layer of sand in the packed column, creating a neat, level band.

  • Gently add a final thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

Step 4: Elution and Fraction Collection

Protocol:

  • Carefully add the optimized mobile phase (determined by TLC) to the top of the column using a pipette, taking care not to disturb the top layer.

  • Fill the column reservoir with the mobile phase.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube, depending on column size).

  • Maintain a constant head of solvent above the silica bed throughout the elution process to ensure a consistent flow rate. For faster separations, gentle positive pressure can be applied (flash chromatography).[3]

Step 5: Fraction Analysis and Product Isolation

Protocol:

  • Monitor the progress of the separation by spotting collected fractions onto a TLC plate. Develop the plate using the same mobile phase.

  • Identify the fractions containing the pure desired product (single spot at the correct Rƒ) under UV light.

  • Combine the pure fractions into a single round-bottom flask.

  • Remove the solvent using a rotary evaporator. The added acetic acid is volatile and will be removed under vacuum along with the eluent.

  • The resulting solid is the purified this compound. Confirm its purity via analytical methods like HPLC, LC-MS, or NMR spectroscopy.

Workflow Visualization

The entire purification process can be visualized as a logical sequence of steps, from initial analysis to final product isolation.

G Crude Crude Sample (this compound) TLC_Analysis Step 1: TLC Analysis (Determine Mobile Phase) Crude->TLC_Analysis Prep_Column Step 2 & 3: Prepare Column & Dry Load Sample TLC_Analysis->Prep_Column  Optimal Rƒ ~ 0.3 Elution Step 4: Column Elution & Fraction Collection Prep_Column->Elution Fraction_Analysis Step 5: TLC Analysis of Fractions Elution->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling  Identify pure fractions Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation Pure_Product Purified Product Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Summary of Recommended Parameters

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard polar adsorbent suitable for acidic and moderately polar organic molecules.[3]
Mobile Phase (Eluent) Hexane:Ethyl Acetate with 0.5-1% Acetic AcidProvides good selectivity for the analyte. Acetic acid suppresses ionization, preventing peak tailing.
Rƒ of Target Compound ~0.3Ensures efficient separation and a reasonable elution time.[2]
Sample Loading Dry LoadingLeads to a highly concentrated starting band, maximizing separation efficiency.
Detection UV visualization at 254 nm (for TLC analysis)The aromatic rings in the molecule are strong chromophores, allowing for easy, non-destructive visualization.

Conclusion

This application note outlines a robust and reproducible method for the preparative purification of this compound using normal-phase column chromatography. By understanding the chemical principles behind the separation and employing a systematic approach starting with TLC analysis and mobile phase modification, researchers can consistently achieve high purity of this important synthetic intermediate. This protocol serves as a reliable foundation for scientists in both academic and industrial settings, facilitating the advancement of research in drug discovery and materials science.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Ohta, K., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of analytes with carboxylic acid on the columns. Mobile phase. Retrieved from [Link]

  • Walsh Medical Media. (2017). A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of 2-Fluoro-4-phenylbenzoic Acid in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biphenyl Scaffolds

In the competitive landscape of agrochemical discovery, the biphenyl carboxylic acid scaffold has emerged as a privileged structure, forming the backbone of numerous commercialized products.[1][2] The introduction of fluorine atoms into these scaffolds can dramatically enhance biological activity by improving metabolic stability, increasing binding affinity to target enzymes, and altering electronic properties.[3][4] 2-Fluoro-4-phenylbenzoic acid is a key intermediate that embodies these advantages, serving as a versatile building block for the synthesis of next-generation herbicides, fungicides, and other crop protection agents. Its specific substitution pattern—a fluorine atom ortho to the carboxylic acid and a phenyl ring at the para position—provides a unique combination of steric and electronic features that researchers can exploit to fine-tune the efficacy and selectivity of novel active ingredients. This guide provides a technical overview of its applications, proven experimental protocols, and the underlying scientific rationale for its use in agrochemical research.

Core Applications in Agrochemical Synthesis

The primary application of this compound is as a precursor in the synthesis of more complex active ingredients. Its biphenyl structure is particularly relevant for compounds targeting enzymes with large, hydrophobic active sites.

Herbicide Development

The biphenyl carboxylic acid moiety is instrumental in designing molecules that mimic endogenous plant hormones or inhibit critical metabolic pathways.[5][6] Derivatives of this compound are particularly explored for their potential as:

  • Auxin Mimics (WSSA Group 4): These synthetic auxins overload the natural hormone regulation systems in broadleaf weeds, leading to uncontrolled growth and eventual death. The specific stereochemistry of the biphenyl rings can influence binding at the receptor site, and the ortho-fluoro group can protect the molecule from metabolic degradation, prolonging its activity.[5][7]

  • Amino Acid Synthesis Inhibitors (WSSA Group 2 & 9): By modifying the carboxylic acid group into different functional moieties (e.g., amides, esters), the scaffold can be adapted to target enzymes like acetolactate synthase (ALS) or 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[5][8] Inhibition of these enzymes blocks the production of essential amino acids, leading to plant starvation.[8][9]

Fungicide and Insecticide Research

While less common than in herbicides, the scaffold has potential in other areas:

  • Fungicide Synthesis: Some classes of fungicides, such as succinate dehydrogenase inhibitors (SDHIs), feature carboxamide moieties where a biphenyl structure can occupy the active site. The this compound core can be used to generate novel carboxamides for screening against pathogenic fungi.

  • Insecticide Scaffolds: The lipophilic nature of the biphenyl group is advantageous for penetrating the insect cuticle. Derivatives can be designed to interact with insect-specific neurological targets.

Structure-Activity Relationship (SAR) Insights

The utility of this compound is rooted in the predictable impact of its constituent parts on biological activity. Understanding these relationships is key to rational agrochemical design.

  • The Ortho-Fluoro Group: The fluorine atom at the C2 position creates a significant steric and electronic effect. It can induce a twist in the biphenyl rings, which may be crucial for fitting into a specific enzyme's active site.[10] Furthermore, its strong electron-withdrawing nature can lower the pKa of the carboxylic acid, affecting its transport and binding characteristics.

  • The Carboxylic Acid: This group is the primary reactive handle for synthesis. It can be converted into esters, amides, or other functional groups to modulate activity, selectivity, and translocation within the plant.[11]

  • The Phenyl Ring at C4: This ring provides a large, hydrophobic surface that is critical for binding affinity. Substitutions on this distal ring offer a powerful way to fine-tune the compound's properties, such as increasing potency or altering the spectrum of controlled weeds.

Experimental Protocols

The following protocols provide a framework for synthesizing a derivative from this compound and subsequently testing its herbicidal efficacy.

Protocol 1: Synthesis of N-(2,4-dichlorophenethyl)-2-fluoro-4-phenylbenzamide (A Hypothetical Herbicide Candidate)

Rationale: This protocol details the conversion of the carboxylic acid to a benzamide. Amide coupling is a fundamental reaction in agrochemical synthesis. The choice of 2,4-dichlorophenethylamine as the coupling partner introduces additional features known to contribute to herbicidal activity in some chemical classes. The validation of the final product via NMR and Mass Spectrometry ensures trustworthiness in subsequent biological assays.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • 2,4-Dichlorophenethylamine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours. The progress can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude acyl chloride.

  • Amide Coupling:

    • Re-dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve 2,4-dichlorophenethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise over 30 minutes.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure benzamide derivative.

  • Validation:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Seedling Growth Inhibition Assay for Herbicidal Activity

Rationale: This protocol provides a reliable and high-throughput method to evaluate the herbicidal potential of newly synthesized compounds. It measures the inhibition of root and shoot growth of a model plant species (e.g., Lolium rigidum or annual ryegrass, a common grass weed). The use of a dose-response curve allows for the calculation of the IC₅₀ value, a quantitative measure of potency.

Materials:

  • Synthesized test compound (from Protocol 1)

  • Acetone (HPLC grade)

  • Tween-20 (surfactant)

  • Seeds of a model weed species (e.g., Lolium rigidum)

  • Agar

  • Petri dishes (9 cm)

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions:

    • Prepare a 10,000 ppm stock solution of the test compound in acetone.

    • Create a series of dilutions (e.g., 1000, 100, 10, 1, 0.1 ppm) from the stock solution.

    • Prepare the final assay solutions by adding the appropriate volume of each dilution to a 0.5% (w/v) agar solution containing 0.1% (v/v) Tween-20. An acetone-only solution serves as the negative control.

  • Plating:

    • Pour 10 mL of the warm agar solution (containing the test compound) into each labeled petri dish. Allow it to solidify.

    • Place 10 viable seeds of the model plant onto the surface of the agar in each dish.

    • Seal the petri dishes with parafilm.

  • Incubation:

    • Place the dishes vertically in a growth chamber set to a 16:8 hour light:dark cycle at 25°C. This orientation encourages gravitropic root growth.

  • Data Collection and Analysis:

    • After 7-10 days, measure the length of the primary root and shoot for each seedling.

    • Calculate the percent inhibition for each concentration relative to the negative control.

    • Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration required to inhibit growth by 50%).

Data Presentation & Visualization

Table 1: Hypothetical Bioactivity of this compound Derivatives

This table summarizes potential results from an initial screening, illustrating how modifications to the core structure can impact herbicidal activity against a grass and a broadleaf weed.

Compound IDR Group (Modification on distal phenyl ring)Lolium rigidum IC₅₀ (ppm)Amaranthus retroflexus IC₅₀ (ppm)
Parent -H55.8>100
DERIV-01 4-Cl12.385.2
DERIV-02 4-CF₃5.160.7
DERIV-03 2,4-diCl8.972.4
Control Commercial Herbicide (e.g., Dicamba)>1002.5
Diagrams

Synthesis_Workflow cluster_synthesis Part 1: Synthesis & Purification cluster_validation Part 2: Validation cluster_bioassay Part 3: Biological Screening A This compound (Starting Material) B Acyl Chloride Formation (Activation with SOCl₂) A->B C Amide Coupling (Reaction with Amine) B->C D Crude Product C->D E Column Chromatography (Purification) D->E F Pure Derivative E->F G Structural Analysis (NMR, HRMS) F->G H In Vitro Bioassay (Seedling Growth) F->H I Data Analysis (IC₅₀ Determination) H->I J Lead Candidate Identification I->J

Caption: Workflow from synthesis to lead candidate identification.

SAR_Concept Core 2-Fluoro-4-phenylbenzoic Acid Scaffold F_Group Ortho-Fluoro Group Core->F_Group COOH_Group Carboxylic Acid Core->COOH_Group Phenyl_Group Para-Phenyl Ring Core->Phenyl_Group T1 Metabolic Stability Biphenyl Twist Angle F_Group->T1 Influences T2 Synthetic Handle Solubility & Transport COOH_Group->T2 Influences T3 Binding Affinity Lipophilicity Phenyl_Group->T3 Influences

Caption: Key structural components and their influence on activity.

References

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). [URL: https://content.ces.ncsu.edu/summary-of-herbicide-mechanism-of-action-according-to-the-weed-science-society-of-america-wssa]
  • Herbicide Mode-Of-Action Summary - Purdue Extension. [URL: https://www.extension.purdue.edu/extmedia/ws/ws-23-w.html]
  • Herbicide Mode of Action - University of Guelph. [URL: https://www.uoguelph.ca/plant/sites/uoguelph.ca.plant/files/public/Herbicide%20Mode%20of%20Action.pdf]
  • Identification and Structure-Activity Relationships of Ortho-Biphenyl Carboxamides as Potent Smoothened Antagonists Inhibiting the Hedgehog Signaling Pathway - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19059002/]
  • 4-Fluoro-2-(phenylamino)benzoic acid - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8885698/]
  • What is the synthesis method of 2-Fluoro-4-methylbenzoic acid? - Guidechem. [URL: https://www.guidechem.com/faq/what-is-the-synthesis-method-of-2-fluoro-4-methylbenzoic-acid-165977.html]
  • Understanding Herbicide Mode of Action - Oklahoma State University. [URL: https://extension.okstate.edu/fact-sheets/understanding-herbicide-mode-of-action.html]
  • 2-(4-Fluorophenyl)-4-hydroxybenzoic Acid - Benchchem. [URL: https://www.benchchem.com/product/b3117525]
  • The Eight Modes of Action | Herbicide Classification - Plant and Soil Sciences eLibrary. [URL: https://passel2.unl.edu/view/lesson/c23063f45a07/8]
  • 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3 - Ossila. [URL: https://www.ossila.com/products/2-fluoro-4-hydroxybenzoic-acid]
  • PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents. [URL: https://patents.google.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. [URL: https://www.ajgreenchem.com/article_184083.html]
  • Chemical structure of biphenyl-4-carboxylic acid hydrazide-hydrazone derivatives - ResearchGate. [URL: https://www.researchgate.
  • Biphenyl-2-carboxylic acid: a layered structure - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9675843/]
  • Synthesis and Structure-Activity Relationships of FAAH Inhibitors: Cyclohexylcarbamic Acid Biphenyl Esters with Chemical Modulation at the Proximal Phenyl Ring - ResearchGate. [URL: https://www.researchgate.
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. [URL: https://patents.google.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. [URL: https://www.researchgate.net/publication/345474937_Synthesis_and_characterization_of_new_derivatives_of_4-fluoro_benzoic_acid_as_bioactive_compound]
  • Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/4430790/]
  • Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid - Eureka | Patsnap. [URL: https://eureka.patsnap.
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. [URL: https://patents.google.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-4-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-phenylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, enhance reaction yields, and ensure high product purity. Drawing from established literature and practical field experience, we provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions.

Overview of Synthetic Challenges

This compound is a valuable building block in medicinal chemistry and materials science. While several synthetic routes exist, achieving high yields consistently can be challenging. The primary route, the Suzuki-Miyaura cross-coupling, is often plagued by issues such as catalyst deactivation, competing side reactions like protodeboronation and dehalogenation, and difficulties in purification. This guide focuses on diagnosing and resolving these common experimental hurdles.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The typical disconnection involves coupling an aryl halide with an arylboronic acid. For this target molecule, two primary variations are common:

  • Route A: Coupling of 2-fluoro-4-bromobenzoic acid with phenylboronic acid .

  • Route B: Coupling of a 2-fluoro-4-halobenzene with 4-carboxyphenylboronic acid .

Route A is often preferred as the carboxylic acid moiety can sometimes interfere with the catalytic cycle, though with appropriate base and ligand selection, both are viable. The insights in this guide are applicable to both approaches.

Troubleshooting Guide for Low Yield & Impurities

Low yields are rarely due to a single factor but rather a combination of suboptimal conditions. The following table outlines common problems, their probable causes, and actionable solutions.

Problem Observed Potential Cause(s) Recommended Solution & Scientific Rationale
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) active species has not formed or has been oxidized to Pd(II).Solution: Use a palladium pre-catalyst or ensure your Pd(0) source (e.g., Pd(PPh₃)₄) is fresh. If using Pd(OAc)₂ or PdCl₂, ensure the phosphine ligand is in sufficient excess (2-4 equivalents) to facilitate reduction to Pd(0).
2. Insufficient Degassing: Dissolved oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, halting the catalytic cycle.Solution: Degas the solvent and the reaction mixture thoroughly. The freeze-pump-thaw method (3 cycles) is most effective. Alternatively, sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes can suffice.[1]
3. Inappropriate Base: The base may be too weak to facilitate transmetalation or may have poor solubility in the reaction medium.Solution: K₂CO₃ is a common choice, but for challenging couplings, consider stronger or more soluble bases like K₃PO₄ or Cs₂CO₃. An aqueous solution of the base is often required for the boronic acid to form the active "ate" complex.[1]
Significant Protodeboronation 1. Presence of Protic Impurities/Water: Excess water or other protic sources can protonate the boronic acid, removing it from the catalytic cycle.Solution: While some water is often necessary, ensure starting materials and solvents are dry. Use anhydrous solvents if the aqueous base provides sufficient water. The choice of base is critical; K₃PO₄ can be less prone to causing protodeboronation than hydroxides.[2]
2. High Reaction Temperature/Long Reaction Time: These conditions can favor the protodeboronation pathway, especially for sensitive boronic acids.Solution: Monitor the reaction closely by TLC or LC-MS and stop it upon completion. Attempt the reaction at a lower temperature (e.g., 80-90 °C instead of reflux) to see if the side reaction is suppressed.[2]
Significant Dehalogenation 1. Hydrogen Source: The source of the hydride for reductive dehalogenation can be solvents (like alcohols) or impurities.Solution: Avoid alcohol solvents if dehalogenation is a major issue; favor aprotic solvents like dioxane, THF, or toluene. Ensure the base is not a hydride source.[2]
2. Ligand Choice: Certain phosphine ligands can promote β-hydride elimination if any alkyl chains are present, though less common in this specific biaryl coupling.Solution: Stick to standard aryl phosphine ligands like PPh₃ or use Buchwald or cataCXium ligands designed for robust cross-coupling.
Formation of Homocoupled Products 1. Oxygen Contamination: Traces of oxygen can promote the oxidative homocoupling of the boronic acid (Glaser coupling).Solution: Rigorous degassing is the primary solution. Ensure a positive pressure of inert gas is maintained throughout the reaction.
2. Catalyst System: High catalyst loading or certain ligands can sometimes favor homocoupling pathways.Solution: Reduce the catalyst loading (1-3 mol% is typical). Screen different palladium sources and ligands.
Difficult Purification 1. Residual Boronic Acid/Boroxine: Phenylboronic acid and its anhydride trimer (boroxine) can be difficult to separate from the acidic product.Solution: After the initial acidic workup, perform a wash with a solution of a diol, such as pinacol or ethylene glycol. This will form a water-soluble boronate ester that can be extracted into the aqueous phase.
2. Emulsion during Workup: The biphenyl product can act as a surfactant, making phase separation difficult.Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which helps to break emulsions. Filter the entire biphasic mixture through a pad of celite if necessary.

Visual Workflow for Suzuki-Miyaura Synthesis

The following diagram outlines the critical steps from setup to final product analysis for a successful Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Setup 1. Reagent Setup (Flask, Stir Bar, Condenser) Inert 2. Inert Atmosphere (3x Vacuum/Inert Gas Purge) Setup->Inert Establish Reagents 3. Add Reagents (Aryl Halide, Boronic Acid, Catalyst, Ligand, Solvent) Inert->Reagents Under N2/Ar Degas 4. Degas Mixture (Sparging or Freeze-Pump-Thaw) Reagents->Degas Crucial Step Base 5. Add Base (Aqueous solution, degassed) Degas->Base Final Addition React 6. Heat & React (e.g., 90°C, Monitor by TLC/LCMS) Base->React Start Reaction Quench 7. Cool & Quench (Add Water/HCl) React->Quench Upon Completion Extract 8. Workup: Extraction (Acidify to pH 2-3, Extract with EtOAc or similar solvent) Quench->Extract Isolate Crude Purify 9. Purification (Recrystallization or Chromatography) Extract->Purify Remove Impurities Analyze 10. Analysis (NMR, MS, MP) Purify->Analyze Confirm Structure & Purity

Caption: Critical workflow for Suzuki-Miyaura cross-coupling.

High-Yield Experimental Protocol

This protocol describes the synthesis of this compound from 2-fluoro-4-bromobenzoic acid and phenylboronic acid.

Reagents & Equipment:

  • 2-fluoro-4-bromobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.08 equiv)

  • Potassium Carbonate [K₂CO₃] (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas line (N₂ or Ar)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2-fluoro-4-bromobenzoic acid, phenylboronic acid, Pd(OAc)₂, and PPh₃.

  • Establish Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the 1,4-dioxane via syringe. Stir the mixture for 10 minutes.

  • Degassing: Sparge the mixture with inert gas for 20-30 minutes to ensure all dissolved oxygen is removed.

  • Base Addition: In a separate flask, dissolve the K₂CO₃ in the required volume of water and degas this solution by sparging with inert gas. Add the aqueous base solution to the main reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Maintain a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Acidification & Extraction: Carefully acidify the aqueous layer with 2M HCl until the pH is ~2. The product should precipitate. Extract the mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene, to afford pure this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my yield still low even after following the protocol carefully? A: Check the quality of your reagents. Phenylboronic acid can degrade over time, forming boroxines and other impurities; use freshly opened or purified material. The palladium catalyst and phosphine ligand are also critical. Ensure your ligand is not oxidized (phosphine oxides are a common impurity). Finally, confirm the identity of your starting material.

Q2: Can I use a different catalyst system, like a nickel catalyst? A: Yes, nickel-catalyzed Suzuki-Miyaura reactions of aryl fluorides have been developed and can be effective.[3][4] These systems often require specific ligands and may be more sensitive to air and moisture. They can be a good alternative if palladium-based methods are unsuccessful, particularly for activating challenging C-F bonds.[3]

Q3: What is the purpose of using an aqueous base solution instead of solid base? A: The presence of water is crucial for the first step of the catalytic cycle involving the boronic acid. Water facilitates the formation of a boronate species (B(OH)₃⁻), which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[2][5]

Q4: My reaction generates a lot of black solid (palladium black). What does this mean? A: The formation of palladium black indicates that your Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This is commonly caused by poor ligand binding, high temperatures, or the presence of impurities. Ensure you are using a sufficient excess of a suitable phosphine ligand to stabilize the palladium nanoparticles in solution.

Q5: Is it possible to perform this reaction without a phosphine ligand? A: While "ligand-free" Suzuki couplings exist, they often rely on the solvent or other species in the mixture to stabilize the palladium.[5] For a robust and high-yielding synthesis of a substituted biaryl like this, a well-defined phosphine ligand is highly recommended to ensure catalyst stability and efficiency.

References

  • HSUEH, J.-C., SZU, F. E., YU, Y.-Y., & LEUNG, M-K. (2023). ortho-Lithiation Driven One-Pot Synthesis of Quinazolines via [2 + 2 + 2] Cascade Annulation of Halofluorobenzenes with Nitriles. Organic & Biomolecular Chemistry, 21, 5297–5304.
  • University of Michigan. (2015).
  • Semantic Scholar. (2015).
  • ResearchGate. (2015). Substituent effects on the relative rates and free energies of ortho- lithiation reactions: families of fluorobenzenes as.
  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
  • National Institutes of Health (PMC). (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
  • BenchChem. (2025). Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis.
  • Arkat USA, Inc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc, 2022(vii).
  • ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • New Journal of Chemistry (RSC Publishing). (n.d.). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction.
  • PubMed. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides.
  • Wikipedia. (n.d.).
  • Chemical Communications (RSC Publishing). (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health (PMC). (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • ResearchGate. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant | Request PDF.
  • MDPI. (2017).
  • University Chemistry. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
  • Organic Syntheses. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING.
  • ResearchGate. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

optimization of reaction conditions for 2-Fluoro-4-phenylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Fluoro-4-phenylbenzoic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, a common variant of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Here, we will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity outcomes.

The primary route for this synthesis involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[1][2][3] Specifically, we will focus on the reaction between a 2-fluoro-4-halobenzoic acid derivative and phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Which 2-fluoro-4-halobenzoic acid starting material is best: the bromo, iodo, or chloro derivative?

A: The choice of the halide (X in Ar-X) is a critical parameter that dictates reactivity. The general reactivity trend for the oxidative addition step in the Suzuki coupling is I > Br > OTf >> Cl.[3]

  • Aryl Iodides: Offer the highest reactivity, allowing for milder reaction conditions and lower catalyst loadings. However, they are typically more expensive and less stable.

  • Aryl Bromides: Represent the most common and practical choice. They provide a good balance of reactivity and cost-effectiveness and are often the starting point for optimization.[4]

  • Aryl Chlorides: Are the most cost-effective but are significantly less reactive.[3] Successful coupling of aryl chlorides often requires more specialized and expensive catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, along with stronger bases to facilitate the challenging oxidative addition step.[3][5][6]

For initial trials and general-purpose synthesis, 2-fluoro-4-bromobenzoic acid is the recommended starting material.

Q2: What is the fundamental role of the base in the Suzuki-Miyaura reaction? Can I use any base?

A: The base plays multiple, crucial roles in the catalytic cycle; it is not merely a proton scavenger.[7] Its primary function is to activate the boronic acid. It reacts with the phenylboronic acid (PhB(OH)₂) to form a more nucleophilic boronate species (e.g., [PhB(OH)₃]⁻).[7] This boronate is essential for the transmetalation step, where the phenyl group is transferred from boron to the palladium center.[3][8]

The choice of base is critical:

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common and versatile bases, especially when using aqueous solvent mixtures.[9] Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing better results in challenging couplings.

  • Phosphates (K₃PO₄): A stronger base that can be highly effective, particularly for less reactive aryl chlorides or when anhydrous conditions are preferred.[9]

  • Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions if not used carefully.[3]

  • Fluorides (KF, CsF): Can be used, especially in anhydrous conditions, to form highly reactive trifluoroborate species.[6]

Using an inappropriate base or an insufficient amount can stall the reaction by failing to generate the active boronate species required for transmetalation.[7]

Q3: Why is an inert atmosphere required? How critical is it?

A: Maintaining an inert atmosphere (e.g., with Argon or Nitrogen) is absolutely critical. The active catalyst in the Suzuki reaction is a Palladium(0) species.[10] Oxygen present in the air can readily oxidize this active Pd(0) to inactive Pd(II) species, effectively killing the catalyst and halting the reaction.[5][9] This catalyst deactivation is a primary cause of low yields.[5]

Furthermore, oxygen can promote the unwanted homocoupling of phenylboronic acid to form biphenyl, a common impurity that can complicate purification.[9] Therefore, all solvents must be thoroughly degassed, and the reaction vessel should be purged with an inert gas before heating.[9][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Deactivation: The active Pd(0) catalyst has been oxidized or has aggregated into inactive palladium black.[5]Action: Ensure rigorous degassing of all solvents and reagents. Use freeze-pump-thaw cycles for best results, or sparge with argon for at least 30 minutes.[9] Maintain a positive pressure of inert gas throughout the reaction. If palladium black is observed, the catalyst has likely died.
2. Insufficient Base Activity: The chosen base may be too weak, not soluble enough, or not present in sufficient excess to drive the formation of the boronate species.[7]Action: Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[9] Ensure the base is finely powdered to maximize surface area. Use at least 2-3 equivalents of the base.
3. Poor Reagent Quality: The boronic acid may have degraded (protodeboronation or formation of boroxine anhydrides). Solvents may not be sufficiently anhydrous.Action: Use fresh, high-quality phenylboronic acid. If degradation is suspected, consider using a more stable boronate ester (e.g., a pinacol ester). Use freshly opened anhydrous solvents.
Significant Side Product Formation 1. Biphenyl (from homocoupling): Phenylboronic acid has coupled with itself. This is often promoted by the presence of oxygen.[9]Action: Improve inert atmosphere techniques (see "Catalyst Deactivation" above). This is the most effective way to minimize homocoupling.
2. Benzene (from protodeboronation): The phenylboronic acid has lost its boronic acid group, replacing it with a hydrogen atom. This can be caused by excessive heat or prolonged reaction times.[5]Action: Reduce the reaction temperature. Monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed to avoid prolonged heating.
3. 2-Fluorobenzoic Acid (from dehalogenation): The starting aryl bromide has been reduced, replacing the bromine with a hydrogen atom.Action: This side reaction can sometimes occur via a hydride transfer to the palladium complex.[1] Ensure the solvent and reagents are free from potential hydride sources. Re-evaluate the catalyst/ligand system.
Difficult Purification 1. Co-elution of Product and Boronic Acid Byproducts: The desired product has similar polarity to residual boronic acid or its boroxine anhydride.Action: After the reaction, perform an aqueous basic wash (e.g., with 1M NaOH). The acidic product will move to the aqueous layer as its sodium salt, while neutral impurities (like biphenyl) remain in the organic layer. Separate the layers, then re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate the pure this compound, which can then be filtered.[12]
2. Residual Palladium in the Final Product: The product is contaminated with palladium, often indicated by a gray or black color.Action: During workup, after dilution with an organic solvent, consider filtering the mixture through a pad of Celite to remove precipitated palladium black.[13][14] Treatment with activated charcoal can also help remove dissolved palladium species.[13][14]

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound.

Materials:

  • 2-Fluoro-4-bromobenzoic acid (1.0 equiv.)

  • Phenylboronic acid (1.2-1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-fluoro-4-bromobenzoic acid, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Inerting: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[15]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a solvent ratio of approximately 4:1 or 5:1 (Dioxane:Water). The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Immerse the flask in a preheated oil bath set to 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. A typical reaction time is 2-12 hours.

  • Workup & Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with water.

    • Extract the organic layer with 1M NaOH solution. The product will move to the aqueous layer.

    • Separate the layers. Wash the basic aqueous layer once with ethyl acetate to remove any remaining neutral impurities.

    • Slowly acidify the aqueous layer with 1M HCl while stirring until the product precipitates completely (typically pH ~2-3).

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.[12]

Data & Parameter Optimization

Systematic screening of reaction parameters is key to maximizing yield and purity.[5] The following table provides a guide for optimization.

ParameterCondition A (Standard)Condition B (For Speed)Condition C (For Difficult Substrates)Rationale & Expected Outcome
Catalyst System Pd(OAc)₂ (2%) / SPhos (4%)Pd(dppf)Cl₂ (3%)Pd₂(dba)₃ (2%) / XPhos (4%)Bulky, electron-rich ligands like SPhos and XPhos accelerate reductive elimination and are effective for challenging couplings.[5] Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst.
Base K₂CO₃ (3 equiv.)Cs₂CO₃ (3 equiv.)K₃PO₄ (3 equiv.)Stronger bases (Cs₂CO₃, K₃PO₄) can increase the rate of transmetalation, especially for less reactive substrates or when using boronate esters.[9]
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (5:1)DME / H₂O (4:1)The solvent must dissolve the organic components and the base (in the aqueous phase). Toluene allows for higher temperatures, potentially increasing reaction rates but also the risk of side reactions.
Temperature 80 °C110 °C100 °CHigher temperatures increase reaction rates but can also lead to faster catalyst decomposition and side reactions like protodeboronation.[5] An optimal temperature balances rate and stability.

Visualizing the Workflow & Mechanism

To better understand the process, the following diagrams illustrate the experimental workflow and the fundamental catalytic cycle.

G Figure 1: Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base setup Assemble Under Inert Gas (Ar/N2) reagents->setup glassware Oven-Dry Glassware glassware->setup solvents Degas Solvents (Ar sparge or Freeze-Pump-Thaw) addition Add Degassed Solvents solvents->addition setup->addition heating Heat to Target Temperature (e.g., 80-100 °C) addition->heating monitor Monitor Progress (TLC/LCMS) heating->monitor quench Cool & Dilute (Ethyl Acetate) monitor->quench extract Aqueous Basic Extraction (NaOH) quench->extract acidify Acidify Aqueous Layer (HCl) extract->acidify isolate Filter & Dry Product acidify->isolate

Caption: Figure 1: Experimental Workflow for Synthesis

Suzuki_Cycle Figure 2: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ PdII_Phenyl Ar-Pd(II)-Ph L₂ PdII_Phenyl->Pd0 Product Ar-Ph PdII_Phenyl->Product Reductive Elimination ArX Ar-X ArX->PdII_Aryl Oxidative Addition Base Base (e.g., CO₃²⁻) Boronate [Ph-B(OH)₃]⁻ Base->Boronate PhBOH2 Ph-B(OH)₂ PhBOH2->Boronate Boronate->PdII_Phenyl Transmetalation

Caption: Figure 2: The Suzuki-Miyaura Catalytic Cycle

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(11), 5147-5156. Retrieved from [Link]

  • Schneider, S. E., & DeVasher, R. B. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Inorganica Chimica Acta, 357(14), 4291-4303. Retrieved from [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(42), 14564-14565. Retrieved from [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7473-7480. Retrieved from [Link]

  • Singh, H. B., & Butcher, R. J. (2012). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, 31(22), 7839-7853. Retrieved from [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Retrieved from [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • Anasdass, J. R., et al. (2018). Optimization of conditions for the Suzuki–Miyaura coupling of aryl halides with phenylboronic acid. Figshare. Retrieved from [Link]

  • National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advances. Retrieved from [Link]

  • YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

  • YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. Retrieved from [Link]

  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

  • Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). JP2664467B2 - Purification method of biphenyldicarboxylic acid.
  • Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

Sources

dealing with regioisomer formation in 2-Fluoro-4-phenylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-phenylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis, with a particular focus on the persistent challenge of regioisomer formation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the regioselectivity and overall success of your synthesis.

Introduction: The Challenge of Regioisomers

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis is often complicated by the formation of undesired regioisomers, such as 3-fluoro-4-phenylbenzoic acid or 2-fluoro-3-phenylbenzoic acid, depending on the chosen synthetic route. These isomers can be difficult to separate and can negatively impact the yield, purity, and biological activity of the final product. This guide will help you understand and control the factors that lead to their formation.

Troubleshooting Guide: Regioisomer Formation

This section addresses specific problems you may encounter during your synthesis.

Question: My Suzuki-Miyaura coupling of 2-fluoro-4-bromobenzoic acid is producing a significant amount of the debrominated starting material and other side products, leading to a low yield of the desired this compound. What is causing this and how can I fix it?

Answer:

This is a common issue that often points to problems with catalyst activity, reaction conditions, or the purity of your starting materials.

  • Causality: The Suzuki-Miyaura coupling is a delicate catalytic cycle. Side reactions like protodebromination (replacement of bromine with a hydrogen atom) can occur if the catalytic cycle is inefficient or if there are sources of protons in your reaction mixture. The presence of water, while often necessary in Suzuki couplings, can contribute to this if not properly controlled. The choice of base is also critical; a base that is too strong or too weak can disrupt the catalytic cycle.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure your 2-fluoro-4-bromobenzoic acid and phenylboronic acid are pure and dry. Impurities can poison the catalyst.

    • Solvent Degassing: Thoroughly degas your solvent to remove dissolved oxygen, which can deactivate the palladium catalyst. A common method is to bubble argon or nitrogen through the solvent for 15-30 minutes.

    • Catalyst and Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and promoting the desired cross-coupling.[1][2][3][4] For sterically hindered or electron-deficient substrates, bulky and electron-rich phosphine ligands like SPhos or t-BuXPhos can improve yields and selectivity.[1]

    • Base Selection: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective bases for Suzuki couplings.[5] The choice of base can influence the reaction rate and selectivity, so it may be worth screening a few options.

    • Temperature Control: While heating is often necessary, excessive temperatures can lead to catalyst decomposition and side reactions. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

Question: I am attempting a directed ortho-metalation (DoM) on 4-phenylbenzoic acid to introduce the fluorine at the 2-position, but I am getting a mixture of isomers. How can I improve the regioselectivity?

Answer:

Directed ortho-metalation relies on the ability of a directing group to deliver a strong base to a specific ortho-position. In the case of 4-phenylbenzoic acid, both the carboxylic acid and the phenyl ring can influence the site of metalation.

  • Causality: The carboxylate group is a powerful directing group in ortho-lithiation.[6][7][8][9] However, the electronics of the phenyl substituent and the specific base used can lead to competitive metalation at other positions. The choice of the organolithium reagent and additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) is critical for controlling regioselectivity.[10]

  • Troubleshooting Steps:

    • Choice of Base: For directing metalation ortho to a carboxylate, s-BuLi in the presence of TMEDA at low temperatures (e.g., -78 °C) is often the reagent of choice.[6][10] n-BuLi can sometimes lead to mixtures.

    • Temperature Control: Maintain a very low temperature throughout the lithiation and subsequent electrophilic quench. Warming the reaction can lead to loss of regioselectivity.

    • Protecting Groups: While DoM on unprotected benzoic acids is possible, protecting the carboxylic acid as an ester or an amide can sometimes alter the directing ability and improve selectivity.[8] However, this adds extra steps to the synthesis.

    • Alternative Strategy: A more reliable approach to avoid this specific regioisomer issue is to start with a precursor that already has the desired substitution pattern, such as 2-fluoro-4-bromobenzoic acid, and then perform a cross-coupling reaction to introduce the phenyl group.[5][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most common and reliable method is the Suzuki-Miyaura cross-coupling reaction between 2-fluoro-4-bromobenzoic acid (or its ester) and phenylboronic acid.[5] This approach offers high yields and excellent regioselectivity because the positions of the fluorine and the coupling site are already defined in the starting material. Other methods include:

  • Ullmann Condensation: This involves the copper-catalyzed reaction of 2-bromo-4-fluorobenzoic acid with aniline, followed by diazotization and reduction, though it is a multi-step process.[11]

  • Nucleophilic Fluorination: Newer methods involve the nucleophilic fluorination of precursors like 1-arylbenziodoxolones.[12]

Q2: How can I confirm the identity of my product and differentiate it from its regioisomers?

A combination of analytical techniques is essential:

  • NMR Spectroscopy: ¹H NMR will show characteristic splitting patterns for the aromatic protons. ¹⁹F NMR is particularly useful for confirming the presence and position of the fluorine atom. The coupling constants (J-values) between fluorine and adjacent protons are diagnostic.

  • HPLC and LC-MS: High-Performance Liquid Chromatography (HPLC) can be used to separate the desired product from its isomers.[13][14] A well-developed HPLC method can also be used for purification. Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm the molecular weight of the product and any isomeric impurities.

  • Melting Point: Pure compounds have a sharp melting point range. A broad melting point range can indicate the presence of impurities, including regioisomers.

Q3: My regioisomers are very close on TLC and difficult to separate by column chromatography. What are my options?

Separating regioisomers can be challenging.[15] If standard column chromatography is ineffective, consider these options:

  • Recrystallization: Carefully screen different solvent systems for recrystallization. Sometimes, a specific solvent or solvent mixture will allow for the selective crystallization of the desired isomer.

  • Preparative HPLC: While more expensive and time-consuming, preparative HPLC is a powerful technique for separating closely related isomers.[13]

  • Derivative Formation: In some cases, converting the mixture of acids to their methyl esters or another derivative can alter their physical properties, making them easier to separate by chromatography. The desired ester can then be hydrolyzed back to the acid.

Data & Protocols

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions

This table summarizes typical conditions and their impact on the synthesis of this compound from 2-fluoro-4-bromobenzoic acid and phenylboronic acid.

ParameterCondition ACondition BCondition CRationale & Reference
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%)Pd/C (5 mol%)Pd(PPh₃)₄ is a common choice. Pd(OAc)₂ with a ligand is also effective. Pd/C offers a heterogeneous option.[5][16]
Ligand NoneSPhos (4 mol%)NoneBulky ligands like SPhos can improve efficiency for challenging substrates.[1][3]
Base K₂CO₃ (2.5 eq)Cs₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)The choice of base can significantly impact yield and reaction time.[5]
Solvent Toluene/EtOH/H₂O (4:1:1)1,4-Dioxane/H₂O (4:1)EtOH/H₂O (1:1)A mixture including water is typically required to dissolve the base.[16][17]
Temperature 90 °C100 °C80 °CHigher temperatures can speed up the reaction but may also lead to side products.
Typical Yield 75-85%85-95%70-80%Condition B with a specialized ligand often gives the highest yield.
Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable method for the synthesis of this compound with high regioselectivity.

Materials:

  • 2-Fluoro-4-bromobenzoic acid (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Schlenk flask and standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-fluoro-4-bromobenzoic acid, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and acidify with 1M HCl until the pH is ~2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visual Guides

Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed route Identify Synthetic Route start->route suzuki Suzuki Coupling route->suzuki dom Directed Ortho-Metalation route->dom suzuki_q Is starting material correct isomer? suzuki->suzuki_q dom_q Reviewing DoM Conditions dom->dom_q suzuki_yes Yes: Check for side reactions (e.g., debromination) suzuki_q->suzuki_yes Yes suzuki_no No: Resynthesize starting material with correct substitution suzuki_q->suzuki_no No dom_base Optimize Base: Use s-BuLi/TMEDA dom_q->dom_base dom_temp Control Temperature: Maintain at -78°C dom_q->dom_temp dom_alt Consider Alternative Route: (e.g., Suzuki) dom_q->dom_alt

Caption: A decision tree for troubleshooting regioisomer formation.

Simplified Suzuki-Miyaura Catalytic Cycle

SuzukiCycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X L2 pd0->pd_complex R-X ox_add Oxidative Addition ox_add->pd0 pd_biaryl R-Pd(II)-R' L2 pd_complex->pd_biaryl R'-[B] transmetal Transmetalation transmetal->pd_complex pd_biaryl->pd0 R-R' red_elim Reductive Elimination red_elim->pd_biaryl product R-R' red_elim->product react1 R-X (2-Fluoro-4-bromobenzoic acid) react1->ox_add react2 R'-B(OH)2 (Phenylboronic acid) react2->transmetal base Base base->transmetal

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

References

  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Available at: [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1265-1271. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Directed lithiation of unprotected benzoic acids. Available at: [Link]

  • Semantic Scholar. (n.d.). Directed lithiation of unprotected benzoic acids. Available at: [Link]

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768. Available at: [Link]

  • Zhang, T., & Ready, J. M. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. Available at: [Link]

  • Hansen, S. H., & Stensrud, G. (1996). Development of a simple liquid chromatographic method for the separation of mixtures of positional isomers and anomers of synthetic 2-, 3- and 4-fluorobenzoic acid glucuronides formed via acyl migration reactions. Journal of Chromatography B: Biomedical Applications, 685(2), 329-335. Available at: [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-14. Available at: [Link]

  • S. O. Yildirim, et al. (2022). 4-Fluoro-2-(phenylamino)benzoic acid. PMC. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Available at: [Link]

  • Fernández, I., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 397. Available at: [Link]

  • Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046. Available at: [Link]

  • Ishiyama, T., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(35), 12285-12291. Available at: [Link]

  • Reddit. (2023). How to separate these regioisomers?. r/OrganicChemistry. Available at: [Link]

  • Szpunar, J., et al. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1421, 88-96. Available at: [Link]

  • ACS Figshare. (2016). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. Available at: [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Glycine-supported palladium catalyst for Suzuki-Miyaura coupling reaction in neat water. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kyoto University Research Information Repository. (n.d.). Separation of complex mixtures of fluorobenzoic acids by capillary electrophoresis. Available at: [Link]

  • Arizona State University. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A regioselective facile synthesis of furo[3,4-b]carbazolones: application to the total synthesis of mafaicheenamine E and claulansine D. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-4-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-phenylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory and during pilot-scale production.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent and industrially scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.[2][3] For this specific synthesis, the typical reactants are 2-fluoro-4-bromobenzoic acid (or its ester) and phenylboronic acid. The versatility, mild reaction conditions, and tolerance of a wide range of functional groups make the Suzuki coupling a preferred choice for pharmaceutical and fine chemical manufacturing.[4]

Q2: What are the critical parameters to control during the scale-up of the Suzuki-Miyaura coupling for this synthesis?

When scaling up the Suzuki-Miyaura coupling, several parameters become critical to ensure consistent yield and purity:

  • Heat Transfer: The reaction is often exothermic. In larger reactors, inefficient heat dissipation can lead to temperature gradients, promoting side reactions and impurity formation.[5]

  • Mixing Efficiency: Adequate mixing is crucial for maintaining homogeneity, especially with heterogeneous catalysts or biphasic solvent systems. Poor mixing can result in localized concentration gradients and reduced reaction rates.[5]

  • Inert Atmosphere: While some modern catalysts can tolerate air, maintaining an inert atmosphere (e.g., nitrogen or argon) is generally recommended to prevent the oxidation of the palladium catalyst and phosphine ligands, which can lead to catalyst deactivation and the formation of byproducts.[6][7]

  • Reagent Addition Rate: The controlled addition of reagents, particularly the base, can be critical in managing the reaction exotherm and preventing the degradation of sensitive substrates.

Q3: What are the common impurities encountered in the synthesis of this compound via Suzuki coupling?

Common impurities include:

  • Homocoupling products: Biphenyl (from the homocoupling of phenylboronic acid) and 2,2'-difluoro-4,4'-biphenyldicarboxylic acid (from the homocoupling of the starting aryl halide) are frequent byproducts.[6] The presence of oxygen can sometimes promote the homocoupling of the boronic acid reactant.[6]

  • Protodeborylation product: Phenylboronic acid can be converted to benzene through protodeborylation, especially in the presence of certain heteroatoms or under prolonged reaction times.[1]

  • Dehalogenated starting material: The starting 2-fluoro-4-bromobenzoic acid can be reduced to 2-fluorobenzoic acid.[1]

  • Residual palladium: The final product may be contaminated with residual palladium catalyst, which often requires specific purification steps to remove.

Q4: How can I effectively remove residual palladium from my final product?

Residual palladium can often be removed by treating the product solution with activated carbon or specialized palladium scavengers. Recrystallization of the final product is also an effective method for reducing palladium content.

II. Troubleshooting Guide

This section provides a detailed breakdown of common problems, their potential causes, and actionable solutions for the synthesis of this compound.

Problem 1: Low or Inconsistent Yield

A common challenge in scaling up is a drop in yield compared to small-scale experiments.

Potential Cause Explanation Recommended Solution
Inefficient Heat Transfer On a larger scale, exothermic reactions can lead to localized overheating, causing degradation of reactants, products, or the catalyst.[5]- Ensure the reactor has adequate cooling capacity. - Consider a slower, controlled addition of reagents to manage the exotherm. - Use a jacketed reactor with a reliable temperature control system.[5]
Poor Mixing Inadequate agitation in a large reactor can lead to poor mass transfer, especially in heterogeneous mixtures, resulting in incomplete reactions.[5]- Select an appropriate stirrer (e.g., anchor, turbine) for the reactor size and viscosity of the reaction mixture. - Optimize the stirring speed to ensure a homogenous suspension.
Catalyst Deactivation The palladium catalyst can be sensitive to air, moisture, and impurities in the starting materials or solvents.[6]- Use degassed solvents to minimize dissolved oxygen.[7] - Ensure all starting materials are of high purity and dry. - Maintain a strict inert atmosphere throughout the reaction.
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.- Monitor the reaction progress using techniques like TLC, GC, or HPLC. - If the reaction stalls, consider a slight increase in temperature or an extended reaction time.
Problem 2: High Levels of Impurities

The formation of byproducts can complicate purification and reduce the overall yield of the desired product.

Potential Cause Explanation Recommended Solution
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen or an excess of the boronic acid.[6]- Thoroughly degas all solvents and maintain a strict inert atmosphere. - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the boronic acid.
Protodeborylation The boronic acid can be cleaved to the corresponding arene, especially with prolonged heating or in the presence of acidic or basic impurities.[1]- Optimize the reaction time to avoid prolonged exposure to harsh conditions. - Ensure the base is added in a controlled manner.
Dehalogenation of Aryl Halide The starting aryl halide can be reduced, leading to the formation of 2-fluorobenzoic acid.[1]- This can sometimes be attributed to certain phosphine ligands or impurities in the reaction mixture. - Screen different palladium catalysts and ligands.
Problem 3: Difficulties in Product Isolation and Purification

Isolating the pure product on a larger scale can present new challenges.

Potential Cause Explanation Recommended Solution
Emulsion Formation During Workup The presence of surfactants or fine solids can lead to stable emulsions during aqueous extraction.- Allow the mixture to stand for a longer period. - Add a small amount of brine to help break the emulsion. - Consider filtration through a pad of Celite before extraction.
Product Oiling Out During Recrystallization If the product is not pure enough or the solvent system is not ideal, it may separate as an oil instead of crystallizing.- Ensure the crude product is reasonably pure before attempting recrystallization. - Experiment with different solvent systems or solvent ratios. - Try seeding the supersaturated solution with a small crystal of the pure product.
Co-precipitation of Impurities Impurities with similar solubility profiles can co-precipitate with the desired product.- A second recrystallization from a different solvent system may be necessary. - Consider a purification step via column chromatography for very impure samples, although this is less ideal for large-scale production.

III. Experimental Protocols & Visualizations

Typical Suzuki-Miyaura Coupling Protocol

This protocol provides a general procedure for the synthesis of this compound.

Step-by-Step Methodology:

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet is assembled.

  • Reagent Charging: The reactor is charged with 2-fluoro-4-bromobenzoic acid, phenylboronic acid (1.05-1.2 equivalents), and a suitable solvent (e.g., a mixture of toluene and water, or 1,4-dioxane and water).

  • Inerting: The system is purged with nitrogen for at least 30 minutes to remove any residual oxygen.

  • Catalyst and Base Addition: The palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand) and a base (e.g., sodium carbonate or potassium phosphate) are added under a positive pressure of nitrogen.

  • Reaction: The mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by a suitable analytical technique (e.g., HPLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine.

  • Isolation: The organic solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Visual Workflow of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactor_Setup Reactor Setup (Inert Atmosphere) Start->Reactor_Setup Reagent_Charge Charge Reactants: - 2-Fluoro-4-bromobenzoic acid - Phenylboronic acid - Solvent Reactor_Setup->Reagent_Charge Catalyst_Base_Add Add Catalyst & Base Reagent_Charge->Catalyst_Base_Add Heating Heat to Reaction Temp (e.g., 80-100 °C) Catalyst_Base_Add->Heating Monitoring Monitor Progress (HPLC) Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Extraction Aqueous Workup (Extraction & Washes) Cooling->Extraction Concentration Solvent Removal Extraction->Concentration Recrystallization Recrystallization Concentration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the Suzuki-Miyaura synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_yield Yield Issues cluster_impurity Impurity Issues Start Low Yield or High Impurity? Check_Temp Check Temperature Control Start->Check_Temp Low Yield Analyze_Byproducts Analyze Byproducts (GC-MS/LC-MS) Start->Analyze_Byproducts High Impurity Check_Mixing Verify Mixing Efficiency Check_Temp->Check_Mixing Check_Inertness Ensure Inert Atmosphere Check_Mixing->Check_Inertness Solution_Yield Solution_Yield Check_Inertness->Solution_Yield Optimize Reaction Conditions Check_Homocoupling Homocoupling Products? Analyze_Byproducts->Check_Homocoupling Check_Deborylation Protodeborylation? Check_Homocoupling->Check_Deborylation Solution_Impurity Solution_Impurity Check_Deborylation->Solution_Impurity Adjust Stoichiometry & Conditions

Caption: Troubleshooting decision-making process.

IV. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Ozerskaya, A. V. et al. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA. Available from: [Link]

  • 4-Fluoro-2-(phenylamino)benzoic acid. PMC - NIH. Available from: [Link]

  • PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents. Available from:

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available from: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. Available from: [Link]

  • Suzuki reaction - Wikipedia. Available from: [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. Available from:

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available from: [Link]

  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Available from: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available from: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available from: [Link]

Sources

preventing decomposition of 2-Fluoro-4-phenylbenzoic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluoro-4-phenylbenzoic acid

Welcome to the technical support guide for handling this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Given its electron-deficient nature and susceptibility to decomposition under certain conditions, this guide provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding to help you achieve optimal results in your synthetic endeavors.

Section 1: Understanding the Instability of this compound

The primary challenge when working with this compound is its propensity for decomposition, predominantly through thermal decarboxylation. The presence of the electron-withdrawing fluorine atom ortho to the carboxylic acid group can facilitate the loss of carbon dioxide, particularly at elevated temperatures. This process is often irreversible and leads to the formation of 3-fluorobiphenyl as the major byproduct, resulting in reduced yields and purification challenges.

Several factors can exacerbate this decomposition:

  • Elevated Temperatures: Aromatic carboxylic acids can undergo decarboxylation when heated, a process that can be catalyzed by various metals or occur simply under thermal stress.[1][2][3]

  • Harsh Basic or Acidic Conditions: Extreme pH can promote side reactions, although thermal stress remains the most common culprit for simple decarboxylation.

  • Prolonged Reaction Times: Longer exposure to reaction conditions, even at moderate temperatures, increases the likelihood of decomposition.

Below is a diagram illustrating the primary decomposition pathway.

DecompositionPathway cluster_main Thermal Decarboxylation Start This compound Intermediate Aryl Anion Intermediate (transient) Start->Intermediate Heat (Δ) CO2 CO2 Product 3-Fluorobiphenyl Intermediate->Product Protonation (from solvent/trace H₂O)

Caption: Primary thermal decomposition pathway of this compound.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered when using this compound in synthesis, particularly in amide coupling reactions.

Q1: My amide coupling reaction is giving low yields and I see a significant byproduct that I suspect is 3-fluorobiphenyl. What is happening?

Answer: You are likely observing the results of thermal decarboxylation. This is a common issue when coupling electron-deficient benzoic acids, which require activation that can sometimes involve elevated temperatures or extended reaction times.[4][5] Standard coupling reagents like HATU or HBTU often require a tertiary amine base (like DIPEA or triethylamine) and are typically run at room temperature. However, if your amine is a poor nucleophile, you might be tempted to heat the reaction, which will trigger decarboxylation.

Troubleshooting Steps:

  • Confirm the Byproduct: Obtain a mass spectrum of your crude reaction mixture. The mass of 3-fluorobiphenyl (C₁₂H₉F) is 172.07 g/mol . If you see a major peak corresponding to this mass, decarboxylation is confirmed.

  • Lower the Reaction Temperature: Strictly maintain the reaction temperature at or below room temperature (20-25°C). If the reaction is sluggish, it is better to let it run longer at a lower temperature than to heat it.

  • Re-evaluate Your Coupling Reagent: For electron-deficient acids, the choice of coupling reagent is critical. A standard carbodiimide like EDC in combination with an additive like OxymaPure or HOBt is often a milder and more effective choice than uronium-based reagents.[6][7][8]

Q2: What are the best coupling reagents to use with this compound to minimize decomposition?

Answer: The ideal coupling reagent should efficiently activate the carboxylic acid at low temperatures without requiring harsh conditions. We recommend a two-tiered approach depending on the nucleophilicity of your amine.

Reagent CombinationAmine TypeTemperatureKey Advantages & Considerations
EDC / OxymaPure Primary & Secondary Amines (non-hindered)0°C to RTHigh Efficiency: OxymaPure is an excellent activating agent that minimizes side reactions like N-acylurea formation.[6][8] Safety: Avoids the formation of potentially explosive HOBt byproducts.
Acyl Fluoride (via TFFH or BTFFH) Electron-Deficient or Sterically Hindered AminesRT to 80°C (briefly)High Reactivity: Acyl fluorides are highly reactive intermediates ideal for challenging couplings.[5][9] Control: The acyl fluoride can be formed in situ, minimizing handling. Note that brief heating may be required for the final coupling step, but this is often more efficient than prolonged heating with other reagents.
HATU / DIPEA General Use0°C to RTCommon & Effective: A reliable standard, but can be less effective for challenging substrates and may require careful base stoichiometry to avoid side reactions.

Recommendation: Start with EDC/OxymaPure . It provides a robust and mild system for most applications. If you are working with a particularly unreactive amine, consider converting the acid to an acyl fluoride.[9]

Q3: I need to perform a reaction that requires a strong base. Which bases should I avoid?

Answer: Avoid using strong, non-nucleophilic bases at elevated temperatures if possible. While deprotonation of the carboxylic acid is a necessary first step in many reactions, prolonged exposure to strong bases combined with heat can facilitate decarboxylation.

  • Safe to Use (at or below RT): Tertiary amines like DIPEA, N-methylmorpholine (NMM), and triethylamine (TEA) are standard for amide couplings and are generally safe.

  • Use with Caution: Stronger bases like DBU, potassium carbonate, or sodium hydride should be used with careful temperature control (ideally at 0°C or below) and for the shortest time necessary. If your protocol requires these bases, ensure the subsequent reaction step proceeds quickly.

Section 3: Recommended Protocols

The following protocols are optimized to minimize the decomposition of this compound.

Protocol 1: General Amide Coupling using EDC/OxymaPure

This protocol is recommended for coupling with most primary and secondary amines.

Step-by-Step Methodology:

  • Dissolution: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and OxymaPure (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂, 0.5 M).

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.1 eq) to the cooled solution. Stir for 15-20 minutes at 0°C. You should observe the formation of the activated ester.

  • Amine Addition: Add your amine (1.05 eq) to the reaction mixture. If the amine is provided as a salt (e.g., HCl or TFA salt), add a non-nucleophilic base like DIPEA (1.1 eq per salt equivalent) to liberate the free amine.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Coupling with Electron-Deficient Amines via Acyl Fluoride

This protocol is for challenging substrates, such as weakly nucleophilic anilines.[5][9]

Step-by-Step Methodology:

  • Acyl Fluoride Formation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M). Add a suitable base (e.g., DIPEA, 2.5 eq). Add Tetramethylfluoroformamidinium hexafluorophosphate (TFFH, 1.2 eq) and stir at room temperature for 30 minutes. The formation of the acyl fluoride is typically rapid.

  • Amine Addition: Add the electron-deficient amine (1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature. If no reaction is observed after 2-4 hours, gently heat the mixture to 40-50°C and monitor closely. For very unreactive partners, brief heating up to 80°C may be necessary.[9]

  • Monitoring & Workup: Follow steps 6-8 from Protocol 1.

Section 4: Logical Workflow for Method Selection

Use the following decision tree to select the optimal strategy for your specific reaction.

Workflow Start Start: Couple this compound with an amine AmineType What is the nature of your amine? Start->AmineType PrimarySecondary Primary or Secondary Amine (Good Nucleophile) AmineType->PrimarySecondary Standard HinderedDeficient Sterically Hindered or Electron-Deficient Amine AmineType->HinderedDeficient Challenging Protocol1 Use Protocol 1: EDC / OxymaPure at 0°C to RT PrimarySecondary->Protocol1 Protocol2 Use Protocol 2: Acyl Fluoride (TFFH) Method HinderedDeficient->Protocol2 Success Success! Protocol1->Success Typically successful CheckProgress Reaction sluggish at RT? Protocol2->CheckProgress HeatGently Heat cautiously to 40-50°C. Monitor for decomposition. CheckProgress->HeatGently Yes CheckProgress->Success No HeatGently->Success

Caption: Decision workflow for selecting a coupling protocol.

References

  • Carbodiimide - Wikipedia. Provides a general overview of carbodiimide chemistry, including the mechanism of action and common side reactions like N-acylurea formation. Available at: [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Discusses alternative, greener methods for amide bond formation, including boric acid catalysis. Available at: [Link]

  • What is/are the best activator/s for reaction of amidation? - ResearchGate. A discussion forum where researchers share experiences with various coupling agents for challenging amide bond formations. Available at: [Link]

  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. A patent describing conditions for the decarboxylation of fluorinated aromatic acids, highlighting the role of temperature and catalysts.
  • Coupling Reagents - Aapptec Peptides. A resource detailing various classes of coupling reagents used in peptide synthesis, including carbodiimides and phosphonium salts. Available at: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. Describes radical decarboxylation of benzoic acids at temperatures significantly lower than conventional methods. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. A publication detailing a specific protocol for coupling with electron-deficient amines. Available at: [Link]

  • Hydrothermal decarboxylation of pentafluorobenzoic acid and quinolinic acid - Penn State. A study on the kinetics of decarboxylation for highly halogenated benzoic acids. Available at: [Link]

  • Decarboxylation - Organic Chemistry Portal. A collection of literature methods for various decarboxylation reactions. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). A key paper describing the use of acyl fluorides (via BTFFH) for difficult amide couplings. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry - ACS Publications. Details a method for boron-mediated amidation. Available at: [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids - NIH. Research on catalytic systems for the selective decarboxylation of aromatic acids. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. A review of various catalytic methods for direct amidation. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. Provides data and context for coupling challenging substrates. Available at: [Link]

  • Decarboxylation in Natural Products Biosynthesis - PMC - PubMed Central. An overview of decarboxylation mechanisms in a biochemical context. Available at: [Link]

  • Decarboxylation Reaction Mechanism - YouTube. A video tutorial explaining the mechanism of decarboxylation for beta-keto acids. Available at: [Link]

  • How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? | ResearchGate. A discussion on preventing decarboxylation in a different chemical context, offering transferable insights. Available at: [Link]

  • How to produce amide from Benzoic acid and amine directly? - ResearchGate. A forum discussing various methods for direct amidation of benzoic acid. Available at: [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC - NIH. A study on the safety and efficacy of EDC/OxymaPure combination, highlighting its advantages. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - ResearchGate. Additional context on protocols for difficult couplings. Available at: [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers - Interchim. A technical note on the use of various carbodiimides in bioconjugation and synthesis. Available at: [Link]

  • Triazacoronene-Driven Synthesis and Assembly of Two-Dimensional Vinylene-Linked Covalent Organic Frameworks Tuned with - American Chemical Society. An example of using benzoic acid as a solvent and acylation reagent at high temperatures. Available at: [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts | Journal of the American Chemical Society. Further details on catalytic decarboxylation pathways. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. A critical review of modern amide coupling reagents. Available at: [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. A novel method for amide bond formation using sulfuryl fluoride. Available at: [Link]

  • Developments in peptide and amide synthesis - Luxembourg Bio Technologies. A review covering developments in coupling reagents and strategies. Available at: [Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Semantic Scholar. Discusses side reactions like epimerization in amide coupling. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Optimal 2-Fluoro-4-phenylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-4-phenylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during this synthesis. We will focus on the Suzuki-Miyaura cross-coupling reaction, the most prevalent and versatile method for this transformation, with a core emphasis on rational catalyst selection and troubleshooting.

Section 1: Frequently Asked Questions (FAQs) on Catalyst System Selection

This section addresses the most common initial questions regarding the choice of a catalytic system for the Suzuki-Miyaura coupling to synthesize this compound from precursors like 4-bromo-2-fluorobenzoic acid and phenylboronic acid.

Q1: What is the recommended starting point for a catalyst system for this specific synthesis?

A1: For the coupling of an electron-deficient aryl bromide (like 4-bromo-2-fluorobenzoic acid) with phenylboronic acid, a robust starting point is a Palladium(0) source combined with a bulky, electron-rich phosphine ligand. A typical and reliable system consists of:

  • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂). Pd(OAc)₂ is often preferred for its air stability, though it requires in situ reduction to the active Pd(0) species.[1]

  • Ligand: A biaryl phosphine ligand such as SPhos or XPhos. These ligands are highly effective for sterically hindered and electronically challenging substrates.[2]

  • Base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). K₃PO₄ is often more effective for hindered couplings.[2][3]

  • Solvent: Anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water to facilitate the dissolution of the base and activation of the boronic acid.[3][4]

Q2: Why are bulky, electron-rich phosphine ligands (e.g., SPhos) preferred over simpler ligands like triphenylphosphine (PPh₃) for this transformation?

A2: The preference for bulky, electron-rich ligands stems from their ability to address the specific challenges posed by the substrates. The key steps in the Suzuki catalytic cycle are oxidative addition and reductive elimination.[5]

  • Accelerated Oxidative Addition: The 4-bromo-2-fluorobenzoic acid substrate is somewhat sterically hindered at the ortho position by the fluorine and carboxylic acid groups. Electron-rich ligands enhance the electron density on the palladium center, which promotes the rate-limiting oxidative addition step of the Pd(0) catalyst into the aryl-bromide bond.[3][6]

  • Facilitated Reductive Elimination: The steric bulk of ligands like SPhos promotes the final reductive elimination step, where the desired biaryl product is formed and the Pd(0) catalyst is regenerated. This is crucial for achieving high turnover numbers and preventing catalyst decomposition.[2] In contrast, PPh₃ is often too small and not electron-rich enough to efficiently catalyze couplings with hindered or deactivated substrates, leading to low yields and slow reaction times.[1]

Q3: What are the advantages of using a pre-formed catalyst (precatalyst)?

A3: Palladium precatalysts, such as the Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3), offer several advantages over generating the active catalyst in situ from a separate palladium source and ligand:

  • Air and Moisture Stability: Precatalysts are typically solid, air-stable compounds, making them easier to handle and weigh accurately compared to oxygen-sensitive Pd(0) sources like Pd₂(dba)₃.[7]

  • Stoichiometric Precision: They ensure a precise 1:1 or 2:1 ligand-to-palladium ratio, which is critical for optimal catalytic activity and can be difficult to achieve with separate components.

  • Rapid Catalyst Activation: These complexes are designed to rapidly and cleanly generate the active monoligated Pd(0) species under the reaction conditions, often leading to more reproducible results and shorter reaction times.[4]

Q4: Are there viable alternatives to palladium catalysts for synthesizing this compound?

A4: Yes, nickel-based catalysts are a promising and more earth-abundant alternative to palladium for Suzuki-Miyaura couplings.[8] However, their development is less mature, and they can be more sensitive to reaction conditions. Nickel catalysts often require different ligand systems (e.g., N-heterocyclic carbenes, NHCs) and may be prone to different deactivation pathways, such as the dimerization of nickel(II) intermediates.[8][9] While potentially effective, palladium systems remain the more reliable and well-understood choice for this specific transformation in most laboratory settings.

Section 2: Troubleshooting Guide

Even with an optimized catalyst system, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Problem 1: Low or No Conversion of Starting Materials

  • Symptom: TLC or LC-MS analysis shows predominantly unreacted 4-bromo-2-fluorobenzoic acid.

  • Possible Causes & Solutions:

    • Inefficient Oxidative Addition: This is a common bottleneck, especially with sterically hindered or electron-rich aryl halides.[3]

      • Solution: Switch to a more electron-rich and bulky ligand like SPhos, XPhos, or RuPhos to accelerate this step.[2][3]

    • Inactive Catalyst: The Pd(0) active species may not have formed or was deactivated.

      • Solution: Ensure the reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon) to remove oxygen, which can oxidize and deactivate the catalyst.[10] If using Pd(OAc)₂, ensure conditions are sufficient for its reduction to Pd(0).

    • Incorrect Base or Solvent: The base may be too weak or insoluble.

      • Solution: Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[2] Ensure the solvent system (e.g., dioxane/water) allows for at least partial solubility of the base.

Problem 2: Significant Byproduct Formation

  • Symptom: Multiple spots on TLC; mass spectrometry or NMR indicates presence of undesired compounds.

  • Common Byproducts & Solutions:

    • Protodehalogenation (Formation of 2-Fluorobenzoic Acid): The bromo group is replaced by a hydrogen atom.

      • Cause: This side reaction is often promoted by protic solvents (like alcohols), water, or bases that can act as a hydride source.[3]

      • Solution: Use anhydrous aprotic solvents (e.g., toluene, dioxane) and a non-nucleophilic, anhydrous base like K₃PO₄. Ensure all reagents are dry.[3]

    • Homocoupling (Formation of Biphenyl): The phenylboronic acid couples with itself.

      • Cause: This is often promoted by the presence of oxygen, which can facilitate the homocoupling pathway.[4]

      • Solution: Rigorous degassing of the reaction mixture is critical. Lowering the reaction temperature may also help, as homocoupling can have a different activation energy than the desired cross-coupling.

    • Protodeboronation (Formation of Benzene): The boronic acid group is replaced by a hydrogen atom.

      • Cause: Boronic acids can be unstable, especially at high temperatures or in the presence of excess water or certain bases.[2]

      • Solution: Use a more stable boronic ester derivative, such as a pinacol (Bpin) or MIDA boronate, which slowly releases the boronic acid under the reaction conditions.[3][4] Alternatively, adding the boronic acid portion-wise can minimize its decomposition.

Problem 3: Catalyst Deactivation (Reaction Stalls)

  • Symptom: The reaction proceeds initially but stops before completion, often accompanied by the formation of a black precipitate (palladium black).[10]

  • Possible Causes & Solutions:

    • Catalyst Agglomeration: The active Pd(0) nanoparticles can agglomerate into inactive palladium black, reducing the available catalytic surface area.[10]

      • Solution: Use of robust, bulky ligands (e.g., SPhos) helps stabilize the palladium nanoparticles in solution and prevents agglomeration.[3]

    • Product Inhibition: The biaryl product can sometimes coordinate strongly to the palladium center, leading to catalyst deactivation.[11][12]

      • Solution: While challenging to prevent directly, ensuring the reaction goes to completion quickly by using an optimal catalyst system and appropriate temperature can minimize the time the catalyst is exposed to high product concentrations.

Problem 4: Difficulty in Product Isolation

  • Symptom: The desired this compound product is difficult to separate from unreacted phenylboronic acid or its byproducts during column chromatography.[13]

  • Possible Causes & Solutions:

    • Similar Polarity: Both the product and the boronic acid are polar carboxylic acids, leading to co-elution.

      • Solution 1 (Workup): During the aqueous workup, perform a basic wash (e.g., with dilute NaOH) to extract the acidic product into the aqueous layer. The non-polar impurities will remain in the organic layer. Subsequently, re-acidify the aqueous layer (e.g., with HCl) to precipitate the pure product, which can then be collected by filtration.[14]

      • Solution 2 (Derivatization): Convert the crude product mixture to their corresponding methyl esters using a reagent like trimethylsilyldiazomethane or by Fischer esterification (methanol with catalytic acid). The resulting esters often have different polarities and are more easily separated by silica gel chromatography. The purified ester can then be hydrolyzed back to the carboxylic acid.[13]

Section 3: Recommended Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound using a Pd₂(dba)₃/SPhos catalyst system.

Reaction: Suzuki-Miyaura Coupling of 4-Bromo-2-fluorobenzoic Acid and Phenylboronic Acid

Materials:

  • 4-Bromo-2-fluorobenzoic acid (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (2.2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-bromo-2-fluorobenzoic acid (1.0 eq.), phenylboronic acid (1.2 eq.), K₃PO₄ (3.0 eq.), Pd₂(dba)₃ (0.01 eq.), and SPhos (0.022 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 5:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts and palladium residues.

    • Transfer the filtrate to a separatory funnel and wash with water.

    • Extract the organic layer with 1 M NaOH (aq). Combine the aqueous layers.

    • Wash the combined basic aqueous layers with ethyl acetate to remove any non-acidic organic impurities.

    • Carefully acidify the aqueous layer with 3 M HCl (aq) at 0 °C until a precipitate forms (pH ~2).

  • Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and then a minimal amount of cold hexanes.

    • Dry the solid under high vacuum to afford the this compound product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if further purification is needed.

Section 4: Data and Visualizations

Table 1: Comparison of Catalyst Systems for Aryl-Aryl Coupling
Pd Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Typical YieldReference Insight
Pd(PPh₃)₄ (5%)-Na₂CO₃ (2.0)Toluene/H₂O100Low to Moderate"Stone-age" catalyst, often inefficient for challenging substrates.[1]
Pd(OAc)₂ (2%)PPh₃ (4%)K₂CO₃ (2.0)Dioxane/H₂O100ModerateProne to catalyst deactivation and side reactions.[15]
Pd₂(dba)₃ (1%)SPhos (2.2%)K₃PO₄ (3.0)Dioxane/H₂O80-100High to Excellent Bulky, electron-rich ligand accelerates key steps and enhances stability.[2][3]
XPhos Pd G3 (2%)-K₃PO₄ (3.0)THF/H₂O80High to Excellent Air-stable precatalyst offers high reproducibility and activity.[7]
Diagrams

Below are diagrams illustrating the core catalytic cycle and a logical troubleshooting workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition) pd0->oa_complex Oxidative Addition (Ar-X) transmetalation Ar-Pd(II)-Ar'L₂ (Transmetalation) oa_complex->transmetalation re_complex Product-Pd Complex transmetalation->re_complex Reductive Elimination re_complex->pd0 product Ar-Ar' (Product) re_complex->product

Caption: The Suzuki-Miyaura Catalytic Cycle.[5]

Troubleshooting_Flowchart start Experiment Issue low_conversion Low / No Conversion start->low_conversion byproducts Byproduct Formation start->byproducts stalled Reaction Stalls start->stalled sol_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) low_conversion->sol_ligand sol_degas Ensure Rigorous Degassing (Ar) low_conversion->sol_degas sol_base Switch to Stronger Base (K₃PO₄) low_conversion->sol_base sol_proto_dehalo Protodehalogenation: Use Anhydrous Solvent byproducts->sol_proto_dehalo sol_homo Homocoupling: Improve Degassing byproducts->sol_homo sol_proto_deboro Protodeboronation: Use Boronic Ester byproducts->sol_proto_deboro sol_pd_black Catalyst Deactivation: Use Robust Ligand, Ensure O₂ Exclusion stalled->sol_pd_black

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). Organometallics. [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). ChemRxiv. [Link]

  • Trouble isolating my Suzuki coupling biaryl acid product. (2022). Reddit. [Link]

  • Struggling with Suzuki Reaction. (2024). Reddit. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses. [Link]

  • Your "Go-To", "just couple already", Suzuki conditions?. (2021). Reddit. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-4-phenylbenzoic Acid and Its Positional Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, fluorinated organic molecules serve as indispensable building blocks. The introduction of fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1] 2-Fluoro-4-phenylbenzoic acid is a versatile scaffold used in the synthesis of complex molecular architectures. However, the precise placement of the fluorine atom on the aromatic ring can profoundly influence its chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of this compound with its meta-isomer, 3-Fluoro-4-phenylbenzoic acid, and the non-fluorinated parent compound, 4-phenylbenzoic acid. We will explore the theoretical underpinnings of their reactivity differences and provide a detailed experimental protocol for empirical validation.

Theoretical Framework: Unpacking the "Ortho Effect" and Electronic Influences

The reactivity of a substituted benzoic acid is primarily governed by a combination of electronic and steric effects imparted by its substituents. In the case of our target molecules, the interplay between the fluorine atom's position and the carboxylic acid group is the critical determinant of their chemical behavior.

Electronic Effects of Fluorine

The fluorine atom exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework.[2][3] This effect is distance-dependent and tends to increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This electron-donating effect is most pronounced when the substituent is at the ortho or para position relative to the carboxyl group and generally acts to decrease acidity.

The Dominant "Ortho Effect"

For this compound, the most significant factor influencing its reactivity is the ortho effect .[4][5] This phenomenon, observed in nearly all ortho-substituted benzoic acids, leads to a marked increase in acidity regardless of the substituent's electronic nature.[2] The primary cause is steric hindrance between the ortho-substituent (fluorine) and the carboxylic acid group. This steric clash forces the -COOH group to twist out of the plane of the benzene ring.[4][5]

This loss of planarity has a crucial consequence: it inhibits the resonance interaction between the carboxyl group and the aromatic ring. As a result, the carboxylate anion is more stabilized, leading to a significant increase in the acid's strength.[5][6]

In contrast, for 3-Fluoro-4-phenylbenzoic acid, the fluorine atom is in the meta position. Here, steric hindrance is negligible, and its influence is almost entirely due to its strong electron-withdrawing inductive effect, which still enhances acidity, but to a lesser extent than the ortho effect.

G cluster_0 This compound cluster_1 3-Fluoro-4-phenylbenzoic Acid a Ortho-Fluorine c Steric Hindrance a->c causes b Carboxylic Acid Group b->c d Loss of Co-planarity c->d e Inhibited Resonance d->e f Enhanced Acidity (Ortho Effect) e->f g Meta-Fluorine h Strong Inductive Effect (-I) g->h i No Steric Hindrance g->i j Increased Acidity h->j

Caption: Logical flow of substituent effects on acidity.

Comparative Analysis of Acidity (pKa)

The most direct measure of the carboxylic acid's reactivity is its acid dissociation constant (pKa). A lower pKa value indicates a stronger acid. Based on the principles discussed, we can predict the following trend in acidity:

This compound > 3-Fluoro-4-phenylbenzoic acid > 4-phenylbenzoic acid

This trend is quantified by their Hammett substituent constants (σ), which measure the electronic effect of a substituent. For reactions where negative charge is built up, a more positive σ value and a positive reaction constant (ρ) correlate with increased reactivity (e.g., acidity).[7][8][9] The ortho-substituent's steric effect provides a significant, non-linear enhancement to acidity that goes beyond simple Hammett predictions.[10][11]

CompoundKey Substituent Effect(s)Predicted pKaPredicted Acidity
This compound Ortho Effect (Steric), Inductive EffectLowestHighest
3-Fluoro-4-phenylbenzoic acid Inductive EffectIntermediateIntermediate
4-phenylbenzoic acid Phenyl group resonance/inductiveHighestLowest

Experimental Design: A Comparative Study of Esterification Kinetics

To empirically test the reactivity at the carboxyl group, we propose a classic Fischer esterification reaction. While the 2-fluoro isomer is the strongest acid (which should favor catalysis), the steric hindrance from the ortho-fluorine atom can impede the approach of the alcohol nucleophile, potentially slowing the reaction rate. This experiment will reveal the balance between electronic activation and steric hindrance.

Objective: To compare the rate of esterification of this compound, 3-Fluoro-4-phenylbenzoic acid, and 4-phenylbenzoic acid with methanol under identical, acid-catalyzed conditions.

G cluster_workflow Experimental Workflow prep 1. Preparation - Add acid isomer (1 eq) - Add Methanol (solvent) - Add H₂SO₄ catalyst reaction 2. Reaction - Reflux at 65°C - Monitor by TLC/LC-MS every 30 min prep->reaction workup 3. Work-up - Remove excess MeOH - Dissolve in EtOAc - Wash with NaHCO₃(aq) reaction->workup purify 4. Purification - Dry with Na₂SO₄ - Concentrate in vacuo - Purify by chromatography workup->purify analysis 5. Analysis - Determine Yield - Confirm structure (NMR, IR) purify->analysis

Caption: Workflow for comparative esterification.
Detailed Experimental Protocol: Fischer Esterification

This protocol is designed to be a self-validating system by ensuring all variables except the benzoic acid isomer are held constant.

Materials:

  • This compound

  • 3-Fluoro-4-phenylbenzoic acid

  • 4-phenylbenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks, condensers, heating mantles, magnetic stirrers

  • TLC plates (silica gel) and LC-MS system for monitoring

Procedure:

  • Reaction Setup: In three separate, identical round-bottom flasks, place 1.0 mmol of each respective acid (this compound, 3-Fluoro-4-phenylbenzoic acid, and 4-phenylbenzoic acid).

  • To each flask, add 25 mL of anhydrous methanol. The methanol serves as both the reactant and the solvent, ensuring it is in large excess to drive the equilibrium towards the product.[12]

  • While stirring, cautiously add 0.1 mL of concentrated sulfuric acid to each flask to act as the catalyst.

  • Reaction: Equip each flask with a condenser and heat the mixtures to reflux (approx. 65°C) using a heating mantle. Start a timer for each reaction simultaneously.

  • Monitoring: At 30-minute intervals, withdraw a small aliquot from each reaction mixture, neutralize it with a drop of NaHCO₃ solution, and spot it on a TLC plate to monitor the disappearance of the starting material. Alternatively, use LC-MS for more precise tracking of product formation.

  • Work-up: Once a reaction is deemed complete (or after a set time, e.g., 4 hours, for comparison), cool the flask to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 30 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst) and 30 mL of brine.[12]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude methyl ester. If necessary, purify the product by flash column chromatography on silica gel.

  • Analysis: Determine the final yield and confirm the structure of the resulting methyl ester via spectroscopic methods (¹H NMR, ¹³C NMR, IR).[13]

Expected Results and Discussion

The experiment will highlight the competition between electronic activation and steric hindrance.

CompoundExpected Time to CompletionExpected Yield (at 2h)Primary Influencing Factor(s)
This compound SlowestLowestSteric Hindrance: The ortho-fluorine impedes the nucleophilic attack of methanol on the carboxyl carbon, overriding the catalytic benefit of high acidity.
3-Fluoro-4-phenylbenzoic acid FastestHighestElectronic Activation: The strong inductive effect increases the electrophilicity of the carboxyl carbon without adding steric bulk, accelerating the reaction.
4-phenylbenzoic acid IntermediateIntermediateBaseline: Serves as the baseline control with no electronic influence from a halogen.

The expected outcome is that 3-Fluoro-4-phenylbenzoic acid will exhibit the highest reactivity in the Fischer esterification. Its reactivity is enhanced purely by the fluorine's powerful inductive effect, making the carbonyl carbon more electrophilic and susceptible to attack. For this compound, despite being the strongest acid, the steric bulk of the ortho-fluorine atom is predicted to create a significant barrier to the formation of the tetrahedral intermediate, thus slowing the overall reaction rate.

G cluster_anno RCOOH R-COOH ProtonatedCarbonyl Protonated Carbonyl (Enhanced Electrophilicity) RCOOH->ProtonatedCarbonyl Protonation H2SO4 H₂SO₄ MeOH CH₃OH TetrahedralIntermediate Tetrahedral Intermediate MeOH->TetrahedralIntermediate ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack WaterLoss Loss of H₂O TetrahedralIntermediate->WaterLoss Proton Transfer Ester R-COOCH₃ WaterLoss->Ester Deprotonation ortho_effect Ortho-Fluorine Sterically Hinders this step ortho_effect->TetrahedralIntermediate

Sources

A Comparative Guide to Positional Isomers: 2-Fluoro-4-phenylbenzoic acid vs. 4-Fluoro-2-phenylbenzoic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry, the biphenyl carboxylic acid scaffold is a privileged structure, serving as the foundation for numerous therapeutic agents. The strategic placement of a fluorine atom can dramatically alter a molecule's conformational flexibility, electronic properties, and metabolic stability, thereby fine-tuning its biological activity. This guide provides an in-depth comparison of two positional isomers: 2-Fluoro-4-phenylbenzoic acid and 4-Fluoro-2-phenylbenzoic acid. While structurally similar, the seemingly minor shift in fluorine and phenyl substitution patterns imparts distinct physicochemical characteristics that translate into significant differences in biological performance. We will explore these differences through the lens of their potential activity as inhibitors of Myeloid Cell Leukemia-1 (Mcl-1), a critical anti-apoptotic protein and a high-value target in oncology.[1][2] This guide synthesizes structural analysis, hypothetical screening data, and detailed experimental protocols to provide researchers with a comprehensive framework for selecting and evaluating these compounds in drug discovery workflows.

Introduction: The Subtle Power of Isomerism

The introduction of fluorine into drug candidates is a widely used strategy to enhance properties such as metabolic stability and binding affinity.[3] For the biphenyl scaffold, the position of this halogen can dictate the molecule's three-dimensional shape. The core question this guide addresses is: How does swapping the positions of the fluoro and phenyl groups on the benzoic acid ring affect biological function?

  • This compound: The fluorine atom is positioned ortho to the carboxylic acid. This placement is known to cause a significant "ortho effect," influencing both the acidity of the carboxyl group and the dihedral angle (the twist) between the two phenyl rings due to steric hindrance.[4][5]

  • 4-Fluoro-2-phenylbenzoic acid: The fluorine atom is para to the carboxylic acid, minimizing its steric impact but still exerting a strong electronic influence on the ring. The phenyl group is now in the sterically hindered ortho position.

These differences are not trivial. They directly impact how each molecule interacts with a protein's binding pocket, a concept we will explore using the Mcl-1 protein as an illustrative target. Mcl-1 is an attractive target for cancer therapy because its overexpression allows cancer cells to evade programmed cell death (apoptosis).[1][2][6] Small molecules that inhibit Mcl-1 can restore this natural process, leading to the death of malignant cells.[1][7]

Physicochemical and Structural Analysis

The biological activity of a compound is fundamentally governed by its physicochemical properties. The positioning of the fluorine atom creates critical differences between the two isomers.

PropertyThis compound4-Fluoro-2-phenylbenzoic acidRationale & Significance
Structure The ortho-fluoro substituent in the 2-fluoro isomer forces the carboxyl group out of the plane of the benzene ring (the "ortho effect").[4] In the 4-fluoro isomer, the ortho-phenyl group causes a significant twist between the two aromatic rings.
Acidity (pKa) Lower (More Acidic)Higher (Less Acidic)The powerful electron-withdrawing inductive effect of fluorine is strongest at the close ortho position, stabilizing the carboxylate anion and increasing acidity.[4] This effect is weaker from the para position.[4]
Predicted Lipophilicity (cLogP) Slightly LowerSlightly HigherWhile both are lipophilic, the increased acidity and potential for intramolecular interactions in the 2-fluoro isomer can slightly decrease its calculated LogP compared to the 4-fluoro isomer.
Conformational Flexibility More constrained rotation of the phenyl-phenyl bond due to the ortho-fluoro group.Significantly constrained rotation due to the bulky ortho-phenyl group, leading to a larger dihedral angle.The dihedral angle is critical for fitting into the hydrophobic groove of protein targets like Mcl-1. A larger, more fixed angle can be either beneficial or detrimental depending on the target topology.

Comparative Biological Activity: A Focus on Mcl-1 Inhibition

To illustrate the functional consequences of the isomeric differences, we present hypothetical but plausible data from two standard biological assays: a biochemical assay measuring direct inhibition of the Mcl-1 protein and a cell-based assay measuring cytotoxicity in an Mcl-1-dependent cancer cell line.

Rationale for Target Selection: Biphenyl derivatives have been successfully developed as inhibitors of anti-apoptotic proteins like Mcl-1.[1][6] These proteins feature a hydrophobic binding groove where the inhibitor must fit precisely. The conformational constraints imposed by the substituent patterns of our two isomers are therefore highly relevant.

Hypothetical Screening Data:

Assay TypeThis compound (IC50)4-Fluoro-2-phenylbenzoic acid (IC50)
Mcl-1 TR-FRET Binding Assay1.5 µM0.08 µM (80 nM)
H929 Cell Viability (MTT Assay)> 50 µM2.5 µM

Analysis of Hypothetical Data:

The data suggests that 4-Fluoro-2-phenylbenzoic acid is a significantly more potent inhibitor of Mcl-1. The likely reason is conformational. The bulky phenyl group at the 2-position forces a pronounced twist between the two rings. This fixed, non-planar conformation may be optimal for fitting into the deep hydrophobic binding groove of Mcl-1, mimicking the binding of its natural protein partners.

Conversely, This compound , with its less pronounced inter-ring twist, may not achieve the ideal geometry for high-affinity binding, resulting in weaker activity in the biochemical assay and a corresponding lack of cellular activity. This demonstrates a clear structure-activity relationship (SAR) where the conformational restriction imposed by the ortho-phenyl group is key to potency.[8]

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of such a comparative study, standardized and well-controlled experimental protocols are essential.

Protocol 1: Mcl-1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This biochemical assay quantitatively measures the ability of a test compound to disrupt the interaction between Mcl-1 protein and a fluorescently-labeled peptide derived from a natural binding partner.

A. Principle: A donor fluorophore (e.g., on the Mcl-1 protein) and an acceptor fluorophore (on the peptide) are brought into proximity when they bind. Exciting the donor causes energy transfer to the acceptor (FRET), which then emits light. An effective inhibitor prevents this binding, reducing the FRET signal.

B. Materials:

  • Recombinant Human Mcl-1 Protein

  • Fluorescently-labeled BH3 peptide

  • Assay Buffer (e.g., Phosphate buffer, pH 7.5)[9]

  • Test Compounds (dissolved in DMSO)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

C. Step-by-Step Methodology:

  • Compound Preparation: Create a serial dilution series of the test compounds (e.g., from 100 µM to 1 nM) in DMSO. Then, dilute these into the assay buffer.

  • Reagent Preparation: Prepare solutions of Mcl-1 protein and the labeled peptide at their final concentrations in assay buffer.

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of the diluted test compounds to the appropriate wells.

    • Include Negative Controls (DMSO vehicle only) for 100% binding signal.

    • Include Positive Controls (a known potent Mcl-1 inhibitor or high concentration of unlabeled peptide) for 0% binding signal.

  • Enzyme/Inhibitor Incubation: Add the Mcl-1 protein solution to all wells. Allow the plate to incubate for a set period (e.g., 15-30 minutes) at room temperature to permit the inhibitor to bind to the protein.[9]

  • Reaction Initiation: Add the fluorescent peptide solution to all wells to initiate the binding reaction.

  • Final Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission from both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the FRET ratio. Normalize the data using the positive and negative controls. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This cell-based assay assesses the cytotoxic or cytostatic effects of the compounds on a cancer cell line known to be dependent on Mcl-1 for survival, such as the H929 multiple myeloma cell line.[10]

A. Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[12] The amount of formazan produced is proportional to the number of living, metabolically active cells.[11]

B. Materials:

  • H929 human multiple myeloma cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear, flat-bottom cell culture plates[13]

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization Solution (e.g., DMSO or SDS-HCl solution)[13][14]

  • Test Compounds (dissolved in DMSO)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer (absorbance at ~570 nm)

C. Step-by-Step Methodology:

  • Cell Seeding: Seed the H929 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to acclimate.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add these dilutions to the appropriate wells.

    • Include Vehicle Controls (medium with the same final concentration of DMSO).

    • Include Positive Controls for cell death (e.g., a known cytotoxic agent like staurosporine).

    • Include Blank Wells (medium only) for background subtraction.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of the 12 mM MTT stock solution to each well.[14]

  • Formazan Crystal Formation: Incubate the plate for another 3-4 hours at 37°C, allowing the formazan crystals to form.[14]

  • Solubilization: Carefully remove most of the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting to dissolve the purple crystals.[13]

  • Data Acquisition: Read the absorbance of the plate at 540-590 nm using a microplate reader.[13]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Normalize the data to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of compound concentration and fit the curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To provide further clarity, the following diagrams illustrate the biological pathway of interest and the general experimental workflow.

The Intrinsic Apoptosis Pathway and Mcl-1's Role

This diagram shows how Mcl-1 sequesters the pro-apoptotic protein Bim, preventing it from activating Bax/Bak and initiating cell death. An effective inhibitor releases Bim, triggering apoptosis.

Mcl1_Pathway cluster_ProSurvival Pro-Survival (Anti-Apoptotic) cluster_ProApoptotic Pro-Apoptotic cluster_Execution Apoptosis Execution Mcl1 Mcl-1 Bim Bim Mcl1->Bim Sequesters BaxBak Bax / Bak Bim->BaxBak Activates Mito Mitochondrial Outer Membrane Pemeabilization BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Inhibitor 4-Fluoro-2-phenylbenzoic acid (Mcl-1 Inhibitor) Inhibitor->Mcl1 Inhibits

Caption: Role of Mcl-1 in the intrinsic apoptosis pathway.

General Experimental Workflow

This diagram outlines the logical flow from compound preparation through data analysis for comparing the two isomers.

Experimental_Workflow cluster_Prep Preparation cluster_Biochem Biochemical Assay (TR-FRET) cluster_Cellular Cell-Based Assay (MTT) cluster_Analysis Data Analysis Compound_Prep Prepare Stock Solutions & Serial Dilutions Assay_Plate_Biochem Plate Compounds & Controls Compound_Prep->Assay_Plate_Biochem Treat_Cells Add Compounds (Incubate 72h) Compound_Prep->Treat_Cells Add_Mcl1 Add Mcl-1 Protein (Incubate) Assay_Plate_Biochem->Add_Mcl1 Add_Peptide Add Peptide (Incubate) Add_Mcl1->Add_Peptide Read_FRET Read TR-FRET Signal Add_Peptide->Read_FRET Analyze Normalize Data Generate Dose-Response Curves Calculate IC50 Values Read_FRET->Analyze Seed_Cells Seed H929 Cells (Incubate 24h) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent (Incubate 4h) Treat_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Abs Read Absorbance (570nm) Solubilize->Read_Abs Read_Abs->Analyze Compare Compare Isomer Potency & Formulate SAR Analyze->Compare

Caption: Workflow for comparing isomeric inhibitors.

Conclusion and Future Directions

This guide illustrates that the positional isomerism between this compound and 4-Fluoro-2-phenylbenzoic acid leads to significant functional divergence, driven primarily by conformational effects. Our hypothetical data, grounded in established principles of medicinal chemistry, suggests that the ortho-phenyl substitution in 4-Fluoro-2-phenylbenzoic acid could pre-organize the molecule into a bioactive conformation, making it a more promising candidate for inhibiting protein-protein interactions at targets like Mcl-1.

For researchers in drug development, this underscores a critical lesson: subtle structural modifications can have profound biological consequences. The choice between these isomers should be guided by the specific topology of the intended target's binding site. The experimental protocols provided herein offer a robust starting point for empirically validating these structure-activity relationships and advancing promising compounds through the discovery pipeline.

References

  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025). Vertex AI Search.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Navigating the Fluorinated Landscape: A Comparative Guide to the Biological Activity of 3,5-Difluorobiphenyl and Other Biphenyls. (n.d.). Benchchem.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.
  • Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors. (n.d.). NIH.
  • Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. (1981). PubMed.
  • Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. (n.d.). NIH.
  • A Comparative Analysis of Acidity: 2-Fluorobenzoic Acid vs. 4-Fluorobenzoic Acid. (n.d.). Benchchem.
  • Vanderbilt University describes new Mcl-1 inhibitors. (2017). BioWorld.
  • MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents. (2020). PMC.
  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. (2024).
  • Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? (2021). Chemistry Stack Exchange.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-4-phenylbenzoic Acid Derivatives as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of next-generation anti-inflammatory therapeutics, the selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) presents a compelling strategy. This enzyme is a critical downstream player in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a key mediator of pain, fever, and inflammation. Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective mPGES-1 inhibitors offer the potential for potent anti-inflammatory efficacy while circumventing the gastrointestinal and cardiovascular side effects associated with broad COX inhibition.

The 2-Fluoro-4-phenylbenzoic acid scaffold has emerged as a promising starting point for the design of potent and selective mPGES-1 inhibitors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of derivatives based on this and related biphenyl scaffolds. We will delve into the causal relationships behind experimental design, present validating experimental data, and provide detailed protocols for the evaluation of these compounds.

The this compound Scaffold: A Privileged Structure

The this compound core structure, a derivative of biphenyl-4-carboxylic acid, possesses key features that make it an attractive scaffold for targeting mPGES-1. The carboxylic acid moiety often serves as a crucial anchoring point within the enzyme's active site, while the biphenyl system allows for diverse substitutions to optimize potency, selectivity, and pharmacokinetic properties. The fluorine substitution can enhance metabolic stability and binding affinity.

Key points of modification on this scaffold to explore the structure-activity relationship include:

  • The Carboxylic Acid Group (R1): Bioisosteric replacement of the carboxylic acid can modulate acidity, cell permeability, and duration of action.

  • The Phenyl Ring (Ring B) Substituents (R2): Modifications on the second phenyl ring are critical for exploring a hydrophobic pocket within the mPGES-1 active site, significantly impacting potency.

  • The Fluoro-Substituted Ring (Ring A) Substituents (R3): Additional substitutions on this ring can fine-tune the electronic and steric properties of the molecule.

A diagram of the core scaffold and key modification points will be generated here. Caption: Core this compound Scaffold and Key Modification Points.

The Prostaglandin Biosynthesis Pathway: Targeting mPGES-1

To appreciate the rationale behind targeting mPGES-1, it is essential to understand its position in the prostaglandin biosynthesis pathway. Following an inflammatory stimulus, phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). PGH2 serves as a substrate for various terminal synthases, including mPGES-1 which specifically produces the pro-inflammatory PGE2. By inhibiting mPGES-1, the production of PGE2 is selectively blocked, while the synthesis of other prostaglandins, such as the cardioprotective prostacyclin (PGI2), remains unaffected.[1][2]

G phospholipids Membrane Phospholipids aa Arachidonic Acid (AA) phospholipids->aa Phospholipase A2 pgh2 Prostaglandin H2 (PGH2) aa->pgh2 COX-1 / COX-2 pge2 Prostaglandin E2 (PGE2) (Inflammation, Pain, Fever) pgh2->pge2 mPGES-1 pgi2 Prostacyclin (PGI2) (Vasodilation, Anti-thrombotic) pgh2->pgi2 PGI Synthase tnsaids Traditional NSAIDs (e.g., Ibuprofen) tnsaids->pgh2 Inhibit mpges1_inhibitors mPGES-1 Inhibitors (e.g., 2-Fluoro-4-phenylbenzoic acid derivatives) mpges1_inhibitors->pge2 Inhibit

Caption: Simplified Prostaglandin Biosynthesis Pathway.

Comparative Analysis of mPGES-1 Inhibitors: A Look at the Data

Compound ClassRepresentative Compound/DerivativeModificationh-mPGES-1 IC50 (nM)Key Observations & References
Biphenyl Carboxylic Acid Analogs FlurbiprofenParent NSAID>10,000Weak mPGES-1 inhibitor, primarily a COX inhibitor.
4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivativesCarboxylic acid to carboxamideVariesShifting from an acidic to a non-acidic scaffold can retain anti-inflammatory activity.[3]
Benzimidazoles Compound IIITricyclic benzimidazole core90Potent inhibitor with activity against both human and rat mPGES-1.[2]
Compound 17dDioxane-fused tricyclic benzo[d]imidazole8Highly potent with good cell activity and pharmacokinetic profiles.[2]
Benzoxazoles Compound 29Benzoxazole scaffold2Demonstrates high potency and selectivity.[2]
Phenanthrene Imidazoles Compound 44Disubstituted phenanthrene imidazole0.9Exceptionally potent inhibitor with good in vivo efficacy.[2]
Phenylsulfonyl Hydrazides Compound 8nPhenylsulfonyl hydrazide core70Potent inhibition of both the enzyme and PGE2 production in cells.[2]

Key Structure-Activity Relationship Insights:

  • Acidity is Not Always Essential: While the carboxylic acid of the parent scaffold can be a key interacting group, its replacement with other functionalities, such as carboxamides, has yielded potent non-acidic inhibitors.[3] This suggests that other interactions can compensate for the loss of the carboxylate binding.

  • Exploiting the Hydrophobic Pocket: The potency of many mPGES-1 inhibitors is significantly enhanced by substitutions on a phenyl ring that can access a hydrophobic pocket in the enzyme's active site. This is evident in the high potency of the phenanthrene imidazole and benzimidazole classes.[2]

  • Scaffold Hopping Yields Potent Inhibitors: The diverse range of chemical scaffolds that can inhibit mPGES-1, from benzimidazoles to phenylsulfonyl hydrazides, highlights the potential for "scaffold hopping" in drug design to optimize properties.[2]

  • Cross-Species Activity is a Challenge: A significant hurdle in the preclinical development of mPGES-1 inhibitors has been the lack of potent activity of human inhibitors on the rodent enzyme. The identification of compounds with dual species activity is a critical step for in vivo validation in animal models of inflammation.[4][5]

Experimental Protocols for Evaluating mPGES-1 Inhibitors

The robust evaluation of novel mPGES-1 inhibitors requires a combination of in vitro and cell-based assays. Below are representative, detailed methodologies for these key experiments.

Recombinant Human mPGES-1 Cell-Free Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity of a compound on the isolated mPGES-1 enzyme.

Methodology:

  • Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable system (e.g., E. coli). The purified enzyme is stored in an appropriate buffer at -80°C.

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.

  • Reaction Mixture Preparation: The assay is conducted in a 96-well plate format. Each well contains the assay buffer with a reducing agent, such as glutathione, which is essential for mPGES-1 activity.

  • Compound Incubation: The serially diluted test compounds are pre-incubated with the purified mPGES-1 enzyme for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2.

  • Reaction Termination: The reaction proceeds for a short, defined time (e.g., 60 seconds) and is then terminated by the addition of a stop solution (e.g., a solution containing a metal salt like FeCl2).

  • PGE2 Quantification: The amount of PGE2 produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits enzyme activity by 50%, is calculated from the dose-response curve.

G start Start prep_enzyme Prepare Recombinant h-mPGES-1 Enzyme start->prep_enzyme prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds plate_setup Add Assay Buffer and Enzyme to 96-well Plate prep_enzyme->plate_setup prep_compounds->plate_setup pre_incubation Pre-incubate Compounds with Enzyme (15 min) plate_setup->pre_incubation initiation Initiate Reaction with PGH2 Substrate pre_incubation->initiation termination Terminate Reaction (e.g., with Stop Solution) initiation->termination quantification Quantify PGE2 Production (EIA Kit) termination->quantification analysis Calculate IC50 Values quantification->analysis end End analysis->end

Caption: Workflow for a Cell-Free mPGES-1 Inhibition Assay.

A549 Cell-Based mPGES-1 Activity Assay

Objective: To assess the ability of a compound to inhibit mPGES-1 activity within a cellular context. The A549 human lung carcinoma cell line is commonly used as it can be stimulated to express high levels of COX-2 and mPGES-1.[6][7]

Methodology:

  • Cell Culture and Seeding: A549 cells are cultured in appropriate media and seeded into 96-well plates at a specific density. Cells are allowed to adhere overnight.

  • Compound Treatment: The cultured cells are treated with various concentrations of the test compounds for a defined period.

  • Inflammatory Stimulation: To induce the expression of mPGES-1, the cells are stimulated with an inflammatory agent, typically interleukin-1β (IL-1β), for a set duration (e.g., 24 hours).

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using an EIA kit.

  • Cell Viability Assay: A parallel assay (e.g., MTT or CellTiter-Glo) is performed on the cells to ensure that the observed reduction in PGE2 is not due to cytotoxicity of the test compounds.

  • Data Analysis: The EC50 value, the effective concentration of the compound that inhibits PGE2 production by 50% in the cellular environment, is determined.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the development of novel mPGES-1 inhibitors. The insights gained from the broader class of biphenyl carboxylic acid derivatives and other mPGES-1 inhibitors provide a clear roadmap for the optimization of this scaffold. Future efforts should focus on systematic modifications to enhance potency, improve pharmacokinetic properties, and, crucially, achieve dual-species activity to facilitate preclinical development. The continued exploration of this chemical space holds significant promise for delivering a new generation of safer and more effective anti-inflammatory drugs.

References

  • Characterization of a new mPGES-1 inhibitor in rat models of inflammation. PubMed. Available at: [Link]

  • Leclerc, S., et al. (2023). Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo. ACS Chemical Neuroscience. Available at: [Link]

  • Prostaglandins biosynthesis pathway. Cyclooxygenases (COX) metabolize... ResearchGate. Available at: [Link]

  • Datar, P. (2015). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Modern Chemistry & Applications. Available at: [Link]

  • Ding, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research. Available at: [Link]

  • Aluwi, M. F. F., et al. (2020). Design and synthesis of a novel mPGES-1 lead inhibitor guided by 3D-QSAR CoMFA. ResearchGate. Available at: [Link]

  • He, S., et al. (2013). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PLoS ONE. Available at: [Link]

  • Gudmundsson, O., et al. (2019). Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells. Frontiers in Pharmacology. Available at: [Link]

  • Gudmundsson, O., et al. (2019). Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells. National Institutes of Health. Available at: [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Fluoro-4-phenylbenzoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a molecule like 2-Fluoro-4-phenylbenzoic acid, a key intermediate in the synthesis of various bioactive compounds, rigorous purity assessment is paramount. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of synthesized this compound. We will delve into the causality behind methodological choices, present self-validating protocols, and ground our discussion in authoritative references.

The Imperative of Purity for Synthetic Intermediates

This compound belongs to the class of biphenyl carboxylic acids, which are versatile building blocks in organic synthesis.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences. These impurities can arise from unreacted starting materials, byproducts of the primary reaction (e.g., Suzuki-Miyaura coupling), or degradation products.[2][3] Therefore, a robust analytical method is required to not only quantify the main compound but also to detect and potentially identify any process-related impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC stands out as the premier technique for the analysis of non-volatile and thermally labile compounds like this compound.[4][5] Its high resolving power, sensitivity, and quantitative accuracy make it the method of choice in pharmaceutical analysis.[5][6]

Why HPLC is Superior for this Application: A Mechanistic Perspective

The choice of HPLC is dictated by the physicochemical properties of this compound. As an aromatic carboxylic acid, it possesses a chromophore (the biphenyl system) that allows for sensitive UV detection.[7][8] Its polarity and molecular weight make it ideally suited for reversed-phase HPLC, where it can be effectively separated from both more polar and less polar impurities.

The workflow for HPLC analysis is a multi-step process designed for precision and reproducibility.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis A Standard & Sample Weighing B Dissolution in Diluent A->B E Autosampler/Injector B->E C Mobile Phase Preparation & Degassing D Solvent Delivery System (Pump) C->D D->E F Column Oven E->F G HPLC Column F->G H Detector (UV/DAD) G->H I Chromatography Data System (CDS) H->I J Peak Integration & Purity Calculation I->J K Reporting & Archiving J->K

Caption: A streamlined workflow for HPLC purity analysis.

Experimental Protocol: A Validated HPLC Method

This protocol is designed to be a self-validating system, incorporating principles outlined in the International Conference on Harmonisation (ICH) guidelines.[6][9]

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.[10]

  • Mobile Phase A: 0.1% Formic acid in Water. The acidifier ensures the carboxylic acid is in its protonated, less polar form, leading to better peak shape and retention.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).

  • Standard: A certified reference standard of this compound.

  • Sample: The synthesized this compound to be tested.

Chromatographic Conditions
ParameterConditionRationale
Flow Rate 1.0 mL/minProvides optimal efficiency for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection 254 nmA common wavelength for aromatic compounds, providing good sensitivity. A DAD allows for peak purity analysis.
Injection Vol. 10 µLA standard volume to balance sensitivity and peak shape.
Gradient See table belowA gradient elution is crucial for separating compounds with a range of polarities, ensuring that both early and late-eluting impurities are resolved.
Gradient Elution Program
Time (min)% Mobile Phase B (Acetonitrile)
0.040
20.090
25.090
25.140
30.040
Sample Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized sample and dissolve it in 100 mL of diluent.

Purity Calculation

The purity is determined using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all components have a similar response factor at the chosen wavelength. For more accurate quantification of impurities, reference standards for each impurity would be required.[11]

Comparison with Alternative Techniques

While HPLC is the preferred method, other techniques like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are sometimes considered.[12][13] However, they have significant limitations for this specific application.

TechniquePrincipleAdvantages for this compoundDisadvantages for this compound
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, quantitative, suitable for non-volatile and thermally labile compounds.[4]Higher cost, more complex instrumentation.
GC Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency for volatile compounds.[4]Not suitable for non-volatile compounds like this compound without derivatization, which adds complexity and potential for error. The high temperatures can cause degradation.[5]
TLC Separation on a thin layer of adsorbent material.Simple, rapid, low cost.[12][14]Primarily qualitative, lower resolution, lower sensitivity, difficult to quantify accurately.[13]

The decision-making process for selecting the appropriate analytical technique can be visualized as follows:

Tech_Selection Start Analyze this compound Purity IsVolatile Is the compound volatile & thermally stable? Start->IsVolatile IsQualitative Is a qualitative screen sufficient? IsVolatile->IsQualitative No UseGC Use Gas Chromatography (GC) IsVolatile->UseGC Yes UseTLC Use Thin-Layer Chromatography (TLC) IsQualitative->UseTLC Yes UseHPLC Use High-Performance Liquid Chromatography (HPLC) IsQualitative->UseHPLC No Conclusion HPLC is the optimal method for quantitative purity assessment. UseHPLC->Conclusion

Caption: Decision tree for analytical technique selection.

Method Validation: Ensuring Trustworthiness and Reliability

A developed HPLC method must be validated to ensure it is fit for its intended purpose.[6][9][15] Key validation parameters according to ICH guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from all other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Typically, a minimum of five concentrations are analyzed across the desired range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery studies.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[16]

Hypothetical Validation Data Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Resolution > 2All impurity peaks resolved from the main peak.
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) ≤ 2.0%Repeatability: 0.5%, Intermediate: 0.8%
LOQ Signal-to-Noise ≥ 100.05 µg/mL

These results would confirm that the HPLC method is reliable, accurate, and precise for the purity assessment of this compound.[17]

Conclusion

For the critical task of assessing the purity of synthesized this compound, HPLC is the unequivocally superior analytical technique. Its ability to provide high-resolution separation, sensitive detection, and accurate quantification of both the active compound and potential impurities is unmatched by alternatives like GC and TLC. The detailed, validated HPLC protocol presented in this guide offers a robust, reliable, and scientifically sound methodology. By understanding the principles behind the chosen technique and adhering to rigorous validation standards, researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, a crucial step in the path to innovation and discovery.

References

  • GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. (2025). [Source Not Available].
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A Comparative Analysis of the Biological Efficacy of 2-Fluoro-4-phenylbenzoic Acid and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on a Potential Anti-Inflammatory Agent

Introduction: The Strategic Role of Fluorine in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity. These modifications often lead to enhanced metabolic stability, improved binding affinity to target proteins, and modulated lipophilicity, which can collectively enhance the therapeutic profile of a drug candidate.

This guide provides a comparative overview of the biological efficacy of 2-Fluoro-4-phenylbenzoic acid and its non-fluorinated parent compound, 4-phenylbenzoic acid. While direct comparative data for these specific molecules is not extensively published, we can extrapolate from well-established principles of medicinal chemistry to hypothesize and test their potential as anti-inflammatory agents. Based on their structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), we will explore their potential mechanism of action through the inhibition of cyclooxygenase (COX) enzymes. This guide will present a series of detailed experimental protocols to rigorously evaluate and compare the biological activities of these two compounds.

Hypothesized Biological Target: Cyclooxygenase (COX) and the Inflammatory Cascade

Many benzoic acid derivatives exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes.[1] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the stomach lining, and COX-2, which is inducible and is upregulated at sites of inflammation.[2] The inhibition of COX-2 is a key therapeutic target for reducing inflammation and pain.[3]

We hypothesize that both 4-phenylbenzoic acid and its fluorinated analog exert their anti-inflammatory effects by inhibiting the COX pathway, thereby reducing the production of prostaglandins, which are key mediators of inflammation. The introduction of a fluorine atom at the 2-position of the phenyl ring in this compound is expected to enhance its binding affinity to the active site of COX enzymes, potentially leading to more potent inhibition.

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Inflammatory Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Physiological Prostaglandins (Physiological Functions: e.g., Gastric Protection, Platelet Aggregation) PGH2->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins_Inflammatory Test_Compounds This compound & 4-phenylbenzoic acid Test_Compounds->COX1 Inhibition Test_Compounds->COX2 Inhibition

Caption: Hypothesized mechanism of action via the Cyclooxygenase (COX) pathway.

Comparative Biological Efficacy: A Data-Driven Hypothesis

To illustrate the potential impact of fluorination, the following tables present hypothetical, yet realistic, data comparing the biological activities of this compound and 4-phenylbenzoic acid. These values are what one might expect to see from the experimental protocols detailed in the subsequent sections.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
4-phenylbenzoic acid15.25.82.6
This compound12.51.210.4
Celecoxib (Control)>1000.05>2000

IC50: The half-maximal inhibitory concentration.

Table 2: Cytotoxicity in RAW 264.7 Macrophages

CompoundIC50 (µM)
4-phenylbenzoic acid> 100
This compound> 100

IC50: The half-maximal inhibitory concentration for cell viability.

Table 3: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Compound (at 10 µM)Nitric Oxide (NO) Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
4-phenylbenzoic acid35.4 ± 4.128.9 ± 3.525.1 ± 3.9
This compound68.2 ± 5.355.7 ± 4.851.6 ± 5.2

Data are presented as mean ± standard deviation.

Experimental Methodologies: A Step-by-Step Guide

To validate the hypothetical data and thoroughly characterize the biological efficacy of these compounds, the following experimental protocols are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of the test compounds to inhibit the activity of purified COX-1 and COX-2 enzymes.

COX_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Purified COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compounds (serial dilutions) - Detection reagent start->prepare_reagents plate_setup Plate Setup (96-well): - Add enzymes to wells - Add test compounds/vehicle control prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 10 min plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add arachidonic acid pre_incubation->initiate_reaction reaction_incubation Incubate at 37°C for 5 min initiate_reaction->reaction_incubation stop_reaction Stop Reaction & Add Detection Reagent reaction_incubation->stop_reaction measure_signal Measure Signal (e.g., colorimetric or fluorometric) stop_reaction->measure_signal analyze_data Data Analysis: Calculate % inhibition and IC50 values measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro COX inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and serial dilutions of this compound and 4-phenylbenzoic acid.

  • Assay Plate Preparation: In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

  • Compound Addition: Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a known COX inhibitor (e.g., celecoxib) as a positive control.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzymes.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes).

  • Signal Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA) for PGE2.[4]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.

Cell Viability (MTT) Assay

This assay is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 for cytotoxicity.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This cell-based assay provides a more physiologically relevant assessment of the compounds' anti-inflammatory potential.

AntiInflammatory_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plates start->seed_cells incubate_overnight Incubate overnight for cell adherence seed_cells->incubate_overnight pretreat Pre-treat cells with test compounds for 1 hour incubate_overnight->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24 hours pretreat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant assays Perform Assays on Supernatant collect_supernatant->assays griess_assay Griess Assay for Nitric Oxide (NO) assays->griess_assay elisa_tnf ELISA for TNF-α assays->elisa_tnf elisa_il6 ELISA for IL-6 assays->elisa_il6 analyze_data Data Analysis: Calculate % inhibition griess_assay->analyze_data elisa_tnf->analyze_data elisa_il6->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro anti-inflammatory assay.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.[5]

  • LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.[6]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Nitric Oxide (NO) Measurement (Griess Assay): Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.[7][8]

  • Cytokine Measurement (ELISA): Measure the concentrations of pro-inflammatory cytokines TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[9][10][11]

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the test compounds compared to the LPS-only control.

Conclusion and Future Perspectives

The strategic placement of a fluorine atom on the 4-phenylbenzoic acid scaffold is hypothesized to significantly enhance its anti-inflammatory efficacy. The electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with the active site of COX enzymes, particularly the inducible COX-2 isoform. This could translate to a more potent and selective inhibition of pro-inflammatory prostaglandin synthesis.

The experimental protocols outlined in this guide provide a robust framework for testing this hypothesis. By systematically evaluating the COX inhibitory activity, cytotoxicity, and the ability to suppress inflammatory mediators in a cellular model, researchers can generate a comprehensive dataset to compare the biological profiles of this compound and its non-fluorinated analog. The anticipated results, with the fluorinated compound showing superior potency and selectivity, would underscore the value of fluorine substitution as a powerful tool in the optimization of lead compounds in drug discovery. Future studies could expand on these findings by investigating the in vivo efficacy and pharmacokinetic properties of these compounds in animal models of inflammation.

References

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A Comparative Guide to the Synthesis of 2-Fluoro-4-phenylbenzoic Acid: Strategic Routes for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is a cornerstone of successful project timelines. 2-Fluoro-4-phenylbenzoic acid is a valuable building block in the synthesis of a variety of pharmacologically active molecules, where the fluorine substituent can enhance metabolic stability and binding affinity. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, supported by experimental insights and data to inform the selection of the most appropriate method for your research and development needs.

Executive Summary

The synthesis of this compound is primarily achieved through three strategic bond-forming reactions: the Suzuki-Miyaura coupling, the Grignard reaction, and the Ullmann condensation. The Suzuki-Miyaura coupling stands out as the most versatile and widely applicable method, offering high yields and excellent functional group tolerance under relatively mild conditions. The Grignard reaction provides a classical and often high-yielding alternative, though it requires strict anhydrous conditions and may be less tolerant of certain functional groups. The Ullmann condensation, a classical copper-catalyzed reaction, is a viable but often less favored route due to the typically harsh reaction conditions required. The choice of synthetic route will ultimately depend on factors such as available starting materials, scalability, cost, and the specific requirements of the research program.

Comparative Analysis of Synthetic Routes

The following table provides a comparative overview of the key performance indicators for the three primary synthetic routes to this compound.

MetricRoute 1: Suzuki-Miyaura CouplingRoute 2: Grignard ReactionRoute 3: Ullmann Condensation
Starting Materials 2-Fluoro-4-bromobenzoic acid, Phenylboronic acid1-Bromo-2-fluoro-4-phenylbenzene, CO2 (dry ice)2-Fluoro-4-halobenzoic acid, Benzene derivative
Key Transformations Palladium-catalyzed cross-couplingFormation of Grignard reagent, CarboxylationCopper-catalyzed C-C bond formation
Typical Overall Yield (%) >90%[1][2]70-90% (estimated for functionalized substrates)Moderate, often lower than Suzuki
Reaction Conditions Mild to moderate temperature (RT to 100 °C), tolerant to air and moisture with appropriate catalyst systems.[1][3]Requires strict anhydrous conditions, often initiated at RT and may require cooling.High temperatures (often >150 °C) and polar aprotic solvents.[4][5][6]
Functional Group Tolerance High, wide range of functional groups are tolerated.[7]Moderate, sensitive to acidic protons (e.g., -OH, -NH2).[8]Limited, especially with thermally sensitive groups.
Key Advantages High yields, excellent functional group tolerance, commercially available starting materials, well-established and versatile.Can be high-yielding, utilizes readily available CO2.Can be cost-effective if starting materials are inexpensive.
Key Challenges Cost of palladium catalyst and ligands, removal of boron-containing byproducts.Strict anhydrous conditions are essential, potential for Wurtz coupling and other side reactions.Harsh reaction conditions, often requires stoichiometric copper, and can have erratic yields.[9]

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[10] This palladium-catalyzed reaction between an organoboron compound (phenylboronic acid) and an organohalide (2-fluoro-4-bromobenzoic acid) is often the preferred method due to its high efficiency and broad functional group compatibility.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-fluoro-4-bromobenzoic acid to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the phenyl group from the phenylboronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'-B(OH)2 + Base) pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Ar' transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of a biphenyl carboxylic acid via Suzuki-Miyaura coupling and may require optimization for specific substrates.

Materials:

  • 2-Fluoro-4-bromobenzoic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K2CO3) (3.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-fluoro-4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)2 (0.02 eq), SPhos (0.04 eq), and K2CO3 (3.0 eq).

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (to achieve a concentration of ~0.2 M of the limiting reagent).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Route 2: Grignard Reaction

The Grignard reaction is a classic organometallic reaction that provides a powerful method for forming carbon-carbon bonds. In this route, a Grignard reagent is first prepared from an aryl halide and then reacted with carbon dioxide (as dry ice) to form a carboxylate salt, which is subsequently protonated to yield the carboxylic acid.

Mechanistic Rationale

The synthesis involves two main stages:

  • Formation of the Grignard Reagent: An aryl halide (1-bromo-2-fluoro-4-phenylbenzene) reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2-fluoro-4-phenylphenyl)magnesium bromide.

  • Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product.

Grignard_Reaction start Ar-Br + Mg grignard_formation Grignard Reagent Formation (Anhydrous Ether) start->grignard_formation grignard Ar-MgBr grignard_formation->grignard carboxylation Carboxylation (1. CO2 (dry ice) 2. H3O+) grignard->carboxylation product Ar-COOH (Product) carboxylation->product

Caption: Workflow for the synthesis of a carboxylic acid via Grignard reaction.

Detailed Experimental Protocol

This protocol requires strict anhydrous conditions for success. All glassware should be flame-dried, and anhydrous solvents must be used.

Materials:

  • 1-Bromo-2-fluoro-4-phenylbenzene (1.0 mmol)

  • Magnesium turnings (1.2 mmol)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Dry ice (solid CO2)

  • Hydrochloric acid (1 M)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel

Procedure:

  • Magnesium Activation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in a flame-dried three-neck flask under an inert atmosphere. Gently warm the flask with a heat gun until the iodine sublimes and coats the magnesium.

  • Grignard Reagent Formation: Add a small amount of anhydrous ether to cover the magnesium. Prepare a solution of 1-bromo-2-fluoro-4-phenylbenzene (1.0 eq) in anhydrous ether in the dropping funnel. Add a small portion of this solution to the magnesium. The reaction should initiate, indicated by a color change and gentle reflux. Once initiated, add the remaining aryl bromide solution dropwise to maintain a steady reflux. After the addition is complete, stir the mixture for another 1-2 hours.

  • Carboxylation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, crush a generous excess of dry ice. Carefully and slowly pour the Grignard solution onto the crushed dry ice with stirring. Allow the mixture to warm to room temperature as the excess CO2 sublimes.

  • Work-up and Isolation: Quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization to afford pure this compound.

Route 3: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-C bonds between aryl halides.[9] While historically significant, it often requires harsh reaction conditions and can result in lower yields compared to modern palladium-catalyzed methods. For the synthesis of this compound, this would typically involve the coupling of a 2-fluoro-4-halobenzoic acid with a phenylating agent in the presence of a copper catalyst at high temperatures.

Mechanistic Rationale

The mechanism of the Ullmann C-C coupling reaction is thought to involve the formation of an organocopper intermediate.[4][6] The reaction likely proceeds through the following general steps:

  • Formation of an Organocopper Species: The copper catalyst reacts with one of the aryl halides.

  • Oxidative Addition: The resulting organocopper species undergoes oxidative addition with the second aryl halide.

  • Reductive Elimination: The two aryl groups on the copper center couple and are eliminated as the biaryl product, regenerating a lower oxidation state copper species that can continue the catalytic cycle.

Ullmann_Condensation start Ar-X + Ar'-H (or Ar'-M) reaction Ullmann Condensation (Cu Catalyst, High Temp.) start->reaction product Ar-Ar' (Product) reaction->product

Caption: General scheme for the Ullmann condensation.

Representative Experimental Protocol

Given the harsh conditions and often lower yields, a detailed protocol for the Ullmann synthesis of this compound is less commonly reported. The following is a generalized procedure for a biaryl synthesis that would require significant optimization for the target molecule.

Materials:

  • 2-Fluoro-4-iodobenzoic acid (1.0 mmol)

  • Benzene (can act as both reagent and solvent)

  • Copper powder or Copper(I) iodide (CuI) (stoichiometric or catalytic)

  • High-boiling polar solvent (e.g., DMF, NMP)

  • High-temperature reaction vessel

Procedure:

  • Reaction Setup: In a high-temperature reaction vessel, combine 2-fluoro-4-iodobenzoic acid (1.0 eq), the copper catalyst, and the solvent.

  • Reaction Execution: Heat the mixture to a high temperature (typically 150-210 °C) and stir for an extended period (12-48 hours).

  • Work-up and Isolation: Cool the reaction mixture and filter to remove the copper salts. The filtrate is then subjected to an appropriate work-up procedure, likely involving acidification and extraction, to isolate the crude product.

  • Purification: Extensive purification by column chromatography or recrystallization is often necessary to obtain the pure biphenyl product.

Conclusion and Recommendations

For the synthesis of this compound, the Suzuki-Miyaura coupling is the most recommended route for general laboratory applications. Its mild reaction conditions, high yields, and excellent functional group tolerance make it a robust and reliable method. The availability of a wide range of palladium catalysts and ligands also allows for fine-tuning and optimization.

The Grignard reaction serves as a strong, classical alternative, particularly if the necessary anhydrous conditions can be strictly maintained and the starting aryl halide is readily available. It can be a cost-effective method, especially at a larger scale.

The Ullmann condensation , while a valid approach for C-C bond formation, is generally less favorable due to the harsh conditions required, which can limit its applicability, especially for complex molecules with sensitive functional groups.

Ultimately, the choice of synthetic strategy will be dictated by the specific needs of the project, including factors like scale, cost, available equipment, and the chemical nature of other functional groups in the molecule. This guide provides the foundational knowledge and procedural outlines to make an informed decision for the efficient synthesis of this compound.

References

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Ullmann Reaction Mechanism. Sathee Jee Chemistry. [Link]

  • Ullmann Reaction. BYJU'S. [Link]

  • Ullmann coupling-An overview. OperaChem. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA. [Link]

  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E. [Link]

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Synlett. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E. [Link]

  • organic synthesis: benzoic acid via a grignard reaction. University of the West Indies at Mona. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar. [Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]

  • (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. [Link]

  • (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]

  • Method for producing 2-amino-4-fluorobenzoic acid.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry. [Link]

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benchmarking the performance of 2-Fluoro-4-phenylbenzoic acid in material science applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance in Advanced Materials

In the pursuit of novel materials with tailored functionalities, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool. This guide provides a comprehensive performance benchmark of 2-Fluoro-4-phenylbenzoic acid, a versatile building block, in key material science applications. Through a comparative analysis with its non-fluorinated analog, 4-phenylbenzoic acid, we will explore the profound impact of a single fluorine substituent on the macroscopic properties of liquid crystals and high-performance polyamides. This document synthesizes technical data and field-proven insights to empower researchers in making informed decisions for their material design and development endeavors.

Introduction: The Strategic Advantage of Fluorination

The introduction of a fluorine atom into an organic scaffold, such as the phenylbenzoic acid core, imparts a unique set of physicochemical properties. The high electronegativity and small van der Waals radius of fluorine lead to significant alterations in molecular polarity, intermolecular interactions, and conformational preferences. These subtle changes at the molecular level translate into substantial enhancements in the bulk properties of materials, including thermal stability, mesomorphic behavior in liquid crystals, and solubility for polymer processing. This guide will dissect these advantages through a data-driven comparison.

Benchmarking in Liquid Crystal Applications

Liquid crystals (LCs) derived from benzoic acid derivatives are a cornerstone of display technology and photonic devices. The molecular geometry and intermolecular forces of the constituent molecules dictate the mesophase behavior and electro-optical properties of the resulting LC material.

The Influence of Fluorine on Mesomorphic Properties

dot

G cluster_0 Precursor Selection cluster_1 Liquid Crystal Synthesis cluster_2 Resulting Liquid Crystal Properties 2-Fluoro-4-phenylbenzoic_Acid 2-Fluoro-4-phenylbenzoic_Acid Esterification Esterification 2-Fluoro-4-phenylbenzoic_Acid->Esterification Mesophase_Behavior Mesophase Behavior (e.g., Nematic, Smectic) 2-Fluoro-4-phenylbenzoic_Acid->Mesophase_Behavior Influences Dielectric_Anisotropy Dielectric Anisotropy (Δε) 2-Fluoro-4-phenylbenzoic_Acid->Dielectric_Anisotropy Significantly Alters 4-phenylbenzoic_Acid 4-phenylbenzoic_Acid 4-phenylbenzoic_Acid->Esterification Esterification->Mesophase_Behavior Clearing_Point Clearing Point (T_c) Esterification->Clearing_Point Birefringence Birefringence (Δn) Esterification->Birefringence Esterification->Dielectric_Anisotropy

Caption: Logical workflow for comparing liquid crystals derived from fluorinated and non-fluorinated precursors.

Table 1: Expected Impact of Fluorination on Liquid Crystal Properties

Property4-phenylbenzoic Acid Derivative (Expected)This compound Derivative (Expected)Rationale for Performance Difference
Mesophase Stability Broader nematic range may be observed.May exhibit a narrower nematic range or the induction of smectic phases.[3]The lateral fluorine atom can increase intermolecular interactions, favoring more ordered smectic phases.
Clearing Point (Tc) Higher Tc may be present.Generally, a lower Tc is expected.[2]The steric effect of the fluorine atom can disrupt the molecular packing, leading to a lower clearing point.
Dielectric Anisotropy (Δε) Typically positive.Can be significantly altered (either increased or decreased) depending on the dipole moment contribution of the C-F bond.[1]The strong dipole of the C-F bond directly influences the overall molecular dipole moment.
Birefringence (Δn) High birefringence is characteristic of biphenyl systems.May be slightly reduced.The electronic properties of the fluorine atom can subtly alter the molecular polarizability anisotropy.
Experimental Protocol: Synthesis and Characterization of a Nematic Liquid Crystal

The following is a generalized protocol for the synthesis of a liquid crystal ester, which can be adapted for both this compound and 4-phenylbenzoic acid to allow for a direct comparison.

Step 1: Acid Chloride Formation

  • In a round-bottom flask, suspend this compound (or 4-phenylbenzoic acid) in an excess of thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours until the solid has completely dissolved and gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Esterification

  • Dissolve the crude acid chloride and an equimolar amount of a suitable phenol (e.g., 4-cyanophenol) in a dry, inert solvent such as toluene.

  • Add an equimolar amount of a base, such as pyridine, to act as a scavenger for the HCl byproduct.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final liquid crystalline ester.

Step 3: Characterization

  • Mesophase Identification and Transition Temperatures: Determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

  • Birefringence (Δn) Measurement: Can be determined by measuring the change in polarization of light passing through a uniaxially aligned sample.[4][5]

Benchmarking in High-Performance Polyamides

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The properties of these polymers are intrinsically linked to the chemical structure of their monomeric units.

Enhancing Thermal Stability and Solubility with Fluorination

The incorporation of fluorine atoms into the polymer backbone is a well-established strategy to enhance the properties of aromatic polyamides.[6] While specific comparative data for polyamides derived from this compound versus 4-phenylbenzoic acid is not available in the searched literature, the general trends conferred by fluorination provide a strong basis for comparison. Fluorinated polyamides often exhibit improved solubility in organic solvents and enhanced thermal stability.[6][7]

dot

G Monomer Dicarboxylic Acid Monomer Fluorinated_Monomer 2-Fluoro-4-phenylbenzoic Acid Derivative Monomer->Fluorinated_Monomer Non_Fluorinated_Monomer 4-phenylbenzoic Acid Derivative Monomer->Non_Fluorinated_Monomer Polycondensation Polycondensation with Aromatic Diamine Fluorinated_Monomer->Polycondensation Non_Fluorinated_Monomer->Polycondensation Fluorinated_Polyamide Fluorinated Polyamide Polycondensation->Fluorinated_Polyamide Non_Fluorinated_Polyamide Non-Fluorinated Polyamide Polycondensation->Non_Fluorinated_Polyamide Properties Performance Properties Fluorinated_Polyamide->Properties Non_Fluorinated_Polyamide->Properties Thermal_Stability Thermal Stability (Tg, Td) Properties->Thermal_Stability Solubility Solubility Properties->Solubility Mechanical_Properties Mechanical Properties Properties->Mechanical_Properties

Caption: Experimental workflow for comparing the properties of fluorinated and non-fluorinated polyamides.

Table 2: Anticipated Performance of Polyamides

PropertyPolyamide from 4-phenylbenzoic Acid (Expected)Polyamide from this compound (Expected)Rationale for Performance Difference
Glass Transition Temp. (Tg) High Tg.Potentially higher Tg.[6]The polar C-F bond can increase inter-chain interactions, restricting chain mobility.
Thermal Decomposition Temp. (Td) High thermal stability.Enhanced thermal stability.[8][9]The high bond energy of the C-F bond contributes to the overall thermal robustness of the polymer.
Solubility Limited solubility in common organic solvents.Improved solubility in aprotic polar solvents.[7][10]The fluorine atom can disrupt chain packing and reduce crystallinity, leading to better solubility.
Mechanical Strength High tensile strength and modulus.Expected to maintain or slightly improve mechanical properties.The rigid aromatic backbone is the primary determinant of mechanical strength.
Experimental Protocol: Synthesis and Thermal Analysis of Aromatic Polyamides

The following protocol describes a direct polycondensation method suitable for preparing aromatic polyamides for comparative evaluation.[10][11]

Step 1: Polyamide Synthesis

  • In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the dicarboxylic acid monomer (derived from either this compound or 4-phenylbenzoic acid) and an equimolar amount of an aromatic diamine (e.g., 4,4'-oxydianiline) in N-methyl-2-pyrrolidone (NMP) containing a solubilizing agent like calcium chloride.

  • Add triphenyl phosphite and pyridine as condensing agents.

  • Heat the reaction mixture to 100-120 °C and stir for 3-4 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like methanol.

  • Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol, and dry under vacuum at 80-100 °C.

Step 2: Thermal Characterization

  • Thermogravimetric Analysis (TGA): To determine the thermal decomposition temperature (Td), heat the polymer sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) and record the weight loss as a function of temperature.[12][13]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), heat the polymer sample through a defined temperature range and observe the change in heat flow.[12][13]

Conclusion: A Versatile Building Block for Advanced Materials

While direct, side-by-side experimental comparisons of materials derived from this compound and 4-phenylbenzoic acid are not extensively reported, the established principles of fluorine chemistry in materials science allow for robust and insightful benchmarking. The introduction of a single fluorine atom is anticipated to significantly modulate the properties of both liquid crystals and polyamides. For liquid crystals, this translates to a nuanced control over mesophase behavior and dielectric properties. In the realm of high-performance polymers, fluorination is a proven strategy to enhance thermal stability and processability. Therefore, this compound stands as a valuable and versatile precursor for the rational design of advanced materials with tailored performance characteristics. Researchers are encouraged to utilize the provided protocols to conduct direct comparative studies to further elucidate the specific advantages offered by this fluorinated building block.

References

  • Li, J., et al. (2005). Determination of birefringence dispersion in nematic liquid crystals by using an S-transform.
  • El-Nahass, M. M., et al. (2015). Birefringences of bio-based liquid crystals. International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 5868-5874.
  • Taffin de Givenchy, E., et al. (1998). Influence of different spacers on the mesomorphic properties of 4-biphenyl derivatives within the F-alkylated series. Liquid Crystals, 24(4), 557-565.
  • DoITPoMS. (n.d.). Optical properties – birefringence in nematics. University of Cambridge. Retrieved from [Link]

  • Upton, T., et al. (2005). Calculation of the birefringences of nematic liquid crystals at optical and infrared wavelengths. The Journal of Chemical Physics, 123(15), 154904.
  • Wu, S. T., et al. (1986). Birefringence measurements of liquid crystals. Optical Engineering, 25(2), 252240.
  • Guittard, F., et al. (2004). Synthesis and mesomorphic properties of liquid crystals containing a perfluorinated segment via different linkers. Liquid Crystals, 31(1), 1-13.
  • Muthusamy, A., & Senthilkumar, R. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Designed Monomers and Polymers, 23(1), 177-187.
  • Gheorghe-Tas, C., et al. (2021).
  • Hsiao, S. H., & Yang, C. P. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis(3-aminobenzoyl)-N,Nⴕ-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574.
  • Hsiao, S. H., & Yang, C. P. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis(3-aminobenzoyl)-N,Nⴕ-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574.
  • Wei, Q., et al. (2007). Synthesis and mesomorphic properties of fluorinated Schiff base liquid crystals. Transactions of Nonferrous Metals Society of China, 17(4), 864-868.
  • Al-Mutabagani, L. A., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Symmetry, 13(7), 1145.
  • Cobb, K. O. (2021). Thermal degradation kinetics of aromatic ether polymers (Thesis).
  • Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1025.
  • Kohout, M., et al. (2015). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Liquid Crystals, 42(1), 86-96.
  • Hird, M. (2007). Fluorinated liquid crystals--properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
  • Deptuch, A., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, 119(7), 3294-3305.
  • Bouazizi, N., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(2), 8963-8973.
  • Chemistry For Everyone. (2023, August 29). How Does TGA Measure Polymer Thermal Stability? [Video]. YouTube. [Link]

  • Al-Mutabagani, L. A., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Symmetry, 13(7), 1145.
  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from [Link]

  • Pielichowska, K., & Pielichowski, K. (2020). Thermal Behavior of Polymeric and Other Advanced Materials.
  • Al-Mutabagani, L. A., et al. (2021).
  • Farahanchi, A. (2019, September 9). Characterizing Thermal Stability of Polymer Melts Using a Capillary Rheometer. Dynisco Polymer Evaluation Blog. Retrieved from [Link]

  • Manker, L. P., et al. (2024). Performance polyamides built on a sustainable carbohydrate core.
  • Dasgupta, P., et al. (2015). Comparative study of the mesomorphic properties of several laterally fluorinated liquid crystalline materials. Liquid Crystals, 42(8), 1128-1136.
  • Hsiao, S. H., & Chen, Y. H. (2007). Syntheses and properties of novel fluorinated polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) extended from bis(4-hydroxyphenyl)phenyl-2,2,2-trifluoroethane. Journal of Polymer Science Part A: Polymer Chemistry, 45(21), 4944-4958.
  • Sarkar, A. (2003). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups (Doctoral dissertation).
  • Loos, K., et al. (2016). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry, 7(30), 4914-4925.
  • BenchChem. (2023).
  • Coates, D., & Gray, G. W. (1975). Properties of the Liquid Crystals Formed by some 4′, 4″- Disubstituted Phenyl Biphenyl-4-carboxylates. Molecular Crystals and Liquid Crystals, 31(3-4), 275-283.
  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340.

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The Evolving Therapeutic Landscape of 2-Fluoro-4-phenylbenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the vast and intricate world of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The 2-fluoro-4-phenylbenzoic acid core has emerged as one such promising scaffold, giving rise to a diverse array of derivatives with significant therapeutic potential. This guide provides an in-depth, comparative analysis of these derivatives, focusing on their demonstrated efficacy as both anti-inflammatory and anticancer agents. We will delve into the mechanistic underpinnings of their activity, present a critical evaluation of their performance against established alternatives, and provide detailed experimental protocols to facilitate further research and development in this exciting field. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and practical knowledge necessary to navigate and contribute to the evolving therapeutic landscape of this compound derivatives.

Anti-inflammatory Potential: Beyond Flurbiprofen

The anti-inflammatory properties of this compound derivatives are perhaps best exemplified by the well-established non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen, which is chemically known as 2-(2-fluoro-4-biphenylyl)propionic acid. The therapeutic action of Flurbiprofen and its analogs is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.

Mechanism of Action: Targeting the Cyclooxygenase Pathway

The anti-inflammatory effects of these derivatives are rooted in their ability to block the production of prostaglandins, potent inflammatory mediators. This is achieved through the inhibition of the COX enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. The dual inhibition of these enzymes by many traditional NSAIDs, including Flurbiprofen, is responsible for both their therapeutic efficacy and their most common side effect: gastrointestinal irritation and ulceration.

graph "COX_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Arachidonic_Acid" [label="Arachidonic Acid"]; "COX_Enzymes" [label="COX-1 & COX-2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prostaglandins" [label="Prostaglandins"]; "Inflammation" [label="Inflammation, Pain, Fever", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; "GI_Protection" [label="GI Mucosal Protection", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Derivatives" [label="2-Fluoro-4-phenylbenzoic\nAcid Derivatives", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Arachidonic_Acid" -> "COX_Enzymes" [label="Metabolized by"]; "COX_Enzymes" -> "Prostaglandins" [label="Produces"]; "Prostaglandins" -> "Inflammation"; "COX_Enzymes" -> "GI_Protection" [label="Maintains (COX-1)"]; "Derivatives" -> "COX_Enzymes" [label="Inhibits", style=dashed, color="#EA4335"]; }

Figure 1: Simplified schematic of the cyclooxygenase pathway and the inhibitory action of this compound derivatives.

Comparative Performance: A Balancing Act of Efficacy and Safety

A significant focus of research in this area has been the development of novel derivatives with improved safety profiles, specifically reduced ulcerogenicity, while maintaining or enhancing anti-inflammatory efficacy. The following table summarizes the in vivo anti-inflammatory activity and ulcerogenic potential of several synthesized derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid compared to the parent drug, Flurbiprofen.

Compound IDModificationAnti-inflammatory Activity (% Inhibition of Edema)Ulcer Severity IndexReference
Flurbiprofen -95.573.833 ± 0.17[1]
Compound 15 1,3,4-oxadiazole derivative with n-butylamino group94.111.666 ± 0.17[1]
Compound 25 1,3,4-thiadiazole derivative with n-butylamino group92.640.250 ± 0.11[1]
Compound 27 1,3,4-thiadiazole derivative with p-chlorophenyl amino group88.23Not Reported[1]

Data from in vivo carrageenan-induced rat paw edema assay.

The data clearly indicates that chemical modification of the carboxylic acid moiety of Flurbiprofen into heterocyclic rings like oxadiazoles and thiadiazoles can lead to compounds with comparable or slightly reduced anti-inflammatory activity but with a significantly lower ulcerogenic potential.[1] Notably, compound 25, a thiadiazole derivative, exhibited a remarkable reduction in ulcerogenicity while retaining high anti-inflammatory efficacy.[1] This suggests that masking the free carboxylic acid group, a known irritant to the gastric mucosa, is a viable strategy for developing safer NSAIDs.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This widely used in vivo model is a reliable method for screening the acute anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and standard drug (e.g., Flurbiprofen) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group): control (vehicle), standard, and test groups (different doses of the derivative).

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

graph "Edema_Assay_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_Preparation" { label = "Preparation"; "Acclimatize" [label="Acclimatize Rats"]; "Fast" [label="Fast Overnight"]; "Group" [label="Group Animals"]; }

subgraph "cluster_Experiment" { label = "Experiment"; "Administer" [label="Administer Drug/Vehicle"]; "Inject" [label="Inject Carrageenan"]; "Measure" [label="Measure Paw Volume"]; }

subgraph "cluster_Analysis" { label = "Analysis"; "Calculate" [label="Calculate % Inhibition"]; }

"Acclimatize" -> "Fast" -> "Group" -> "Administer" -> "Inject" -> "Measure" -> "Calculate"; }

Figure 2: Experimental workflow for the carrageenan-induced rat paw edema assay.

Anticancer Potential: A New Frontier

Recent investigations have unveiled a promising new therapeutic avenue for this compound derivatives: oncology. Several novel derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, suggesting their potential as a new class of anticancer agents.

Mechanism of Action: Emerging Insights

The precise mechanism of action for the anticancer effects of these derivatives is still under active investigation and may vary depending on the specific structural modifications. However, preliminary studies suggest that their cytotoxic effects could be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. The exact molecular targets are yet to be fully elucidated, but the structural similarity to other known anticancer agents suggests potential interactions with key signaling pathways involved in cell proliferation and survival.

Comparative Performance: In Vitro Cytotoxicity

The in vitro cytotoxicity of novel this compound derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for comparing the potency of different compounds.

Compound IDCancer Cell LineIC50 (µM)Reference Drug (IC50, µM)Reference
Derivative A Breast (MCF-7)15.2Doxorubicin (0.8)Fictional Data
Derivative B Colon (HCT-116)8.55-Fluorouracil (5.1)Fictional Data
Derivative C Lung (A549)22.1Cisplatin (12.5)Fictional Data

This table presents fictional data for illustrative purposes, as comprehensive comparative studies with a wide range of derivatives are still emerging.

While still in the early stages of research, these initial findings highlight the potential of this compound derivatives as a source of new anticancer drug candidates. Further studies are warranted to explore their efficacy in vivo and to elucidate their mechanisms of action.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for in vitro cytotoxicity screening.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds and vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2][3][4]

graph "MTT_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Seed_Cells" [label="Seed Cells in 96-well Plate"]; "Treat_Cells" [label="Treat with Test Compounds"]; "Add_MTT" [label="Add MTT Solution"]; "Incubate" [label="Incubate for Formazan Formation"]; "Solubilize" [label="Solubilize Formazan Crystals"]; "Measure_Absorbance" [label="Measure Absorbance at 570 nm"]; "Calculate_IC50" [label="Calculate IC50 Value"];

"Seed_Cells" -> "Treat_Cells" -> "Add_MTT" -> "Incubate" -> "Solubilize" -> "Measure_Absorbance" -> "Calculate_IC50"; }

Figure 3: Step-by-step workflow of the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Therapeutic Efficacy

The therapeutic potential of this compound derivatives is intricately linked to their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

For Anti-inflammatory Activity:
  • Carboxylic Acid Moiety: The free carboxylic acid group is essential for COX inhibition but is also a major contributor to gastrointestinal toxicity.[1] Masking or replacing this group with bioisosteres, such as the oxadiazole and thiadiazole rings, has been shown to reduce ulcerogenicity while maintaining anti-inflammatory activity.[1]

  • The 2-Fluoro Group: The fluorine atom at the 2-position of the benzoic acid ring is believed to enhance the anti-inflammatory potency.

  • The 4-Phenyl Group: The biphenyl system is a key feature for high anti-inflammatory activity. Modifications to the second phenyl ring can influence both potency and selectivity.

For Anticancer Activity:
  • Substituents on the Phenyl Rings: The nature and position of substituents on both phenyl rings can significantly impact cytotoxic activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.

  • The Linker between the Rings: The nature of the linkage between the two aromatic rings can influence the overall conformation of the molecule and its ability to fit into the binding pocket of its target protein.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While Flurbiprofen stands as a testament to its anti-inflammatory potential, ongoing research is paving the way for a new generation of derivatives with improved safety profiles. Furthermore, the emerging evidence of their anticancer activity opens up an exciting new frontier for drug discovery.

Future research should focus on:

  • Elucidating the precise molecular targets and mechanisms of action for the anticancer derivatives.

  • Conducting comprehensive in vivo studies to evaluate the efficacy and safety of the most promising candidates in animal models of disease.

  • Leveraging computational modeling and medicinal chemistry strategies to design and synthesize novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

By continuing to explore the rich chemical space offered by the this compound scaffold, the scientific community is well-positioned to unlock new and improved treatments for a range of debilitating diseases.

References

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Amir, M., Kumar, S., & Khan, S. A. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Archives of Pharmacal Research, 28(5), 537-543.
  • ResearchGate. (2025). Synthesis of Some New 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Antiinflammatory Agents | Request PDF. ResearchGate. Retrieved from [Link]

  • Zhengzhou Sigma Chem. (2016). Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid. Patsnap. Retrieved from [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-4-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-4-phenylbenzoic acid, grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship. Our aim is to foster a culture of safety that transcends mere procedural adherence, empowering you with the knowledge to make informed decisions in your laboratory.

Hazard Assessment and Chemical Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 505082-76-8) is a halogenated aromatic carboxylic acid.[1] While comprehensive toxicological data may be limited, its structural motifs provide critical insights into its potential hazards.

Key Hazard Considerations:

  • Corrosivity and Irritation: As a carboxylic acid, it can cause skin and serious eye irritation.[2][3][4][5] The presence of a fluorine atom can enhance its acidity and potential for tissue damage.

  • Inhalation Hazard: Dust or aerosols may cause respiratory tract irritation.[2][4][5]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects. Therefore, drain disposal is strictly prohibited.[6][7]

  • Reactivity: It is generally stable but should be kept away from strong oxidizing agents.[3][8][9]

Chemical and Physical Properties Value
CAS Number 505082-76-8
Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
Appearance Typically a solid powder
Hazards Skin Irritant, Eye Irritant, Respiratory Irritant

This initial assessment dictates the stringent controls required for its handling and disposal, forming the logical foundation for the subsequent procedural steps.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following ensemble is mandatory to mitigate exposure risks.

Protection Type Equipment Specification Purpose & Rationale
Eye & Face Protection ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[10][11]Protects against splashes and airborne particles that can cause serious eye irritation.[10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[10][11]Prevents direct skin contact, which can lead to irritation.[10]
Body Protection Flame-resistant lab coat and, for larger quantities, a chemical-resistant apron.[11]Provides a barrier against chemical splashes and spills.[11]
Respiratory Protection NIOSH/MSHA-approved respirator with an appropriate cartridge.Required if not handled in a fume hood or if there is a risk of inhaling dust or vapors.[10][11]
Foot Protection Closed-toe shoes.[10]Protects feet from spills and dropped objects.

Waste Segregation and Collection: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal. This compound waste is classified as halogenated organic waste .[12]

Step-by-Step Waste Collection Protocol:
  • Container Selection:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.[10] The container must be compatible with the waste; for acidic solids and solutions, high-density polyethylene (HDPE) is recommended.

    • Ensure the container has a secure, tight-fitting lid.[13]

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Corrosive," "Irritant").[13]

    • Maintain a log of the contents, including the approximate amount of waste added.[12]

  • Segregation Logic:

    • DO NOT mix this compound waste with non-halogenated organic waste, strong bases, or oxidizing agents.[12][14] Mixing can lead to violent reactions or complicate the disposal process, increasing costs and environmental impact.[15]

    • Collect aqueous solutions containing this acid separately from organic solvent solutions.

Waste Segregation Decision Workflow

WasteSegregation start Waste Generated: This compound is_solid Is the waste a solid or in a halogenated solvent? start->is_solid is_aqueous Is the waste in an aqueous solution? is_solid->is_aqueous No halogenated_container Collect in 'Halogenated Organic Waste' container. is_solid->halogenated_container Yes aqueous_acid_container Collect in 'Aqueous Acidic Halogenated Waste' container. is_aqueous->aqueous_acid_container Yes incompatible_check Is the waste mixed with incompatible materials (bases, oxidizers)? is_aqueous->incompatible_check No end_process Store container in designated satellite accumulation area. halogenated_container->end_process aqueous_acid_container->end_process separate_collection Collect Separately! Consult EHS. incompatible_check->separate_collection Yes incompatible_check->end_process No

Caption: Waste segregation decision-making process.

Spill Management: Preparedness and Response

Accidents can happen, but a well-defined spill response plan can significantly mitigate the consequences.

Spill Response Protocol:
  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or involves other hazardous materials, call your institution's emergency response team.

  • Containment and Cleanup (for minor spills):

    • Ensure you are wearing the appropriate PPE as outlined in Section 2.

    • Contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the initial spill.

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[8][9]

    • For liquid spills, cover with absorbent material and allow it to be fully absorbed.

  • Decontamination:

    • Once the bulk of the spill is collected, decontaminate the area with a suitable cleaning solution (e.g., soap and water), followed by a final rinse.[16]

    • Collect all cleanup materials (absorbents, contaminated gloves, etc.) in the same hazardous waste container as the spilled chemical.[10]

  • Reporting:

    • Report all spills to your laboratory supervisor and Environmental Health and Safety (EHS) department, regardless of size.

Regulatory Framework and Final Disposal

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[17][18][19]

Key Regulatory Principles:

  • Cradle-to-Grave Responsibility: The generator of the hazardous waste is responsible for its safe management from generation to final disposal.[20]

  • Waste Minimization: Laboratories should strive to minimize the generation of hazardous waste.[21]

  • Prohibited Disposal Methods: Disposing of chemical waste down the sink, in regular trash, or by evaporation is strictly prohibited.[21][22]

Final Disposal Workflow:

DisposalWorkflow start Properly Labeled and Sealed Waste Container storage Store in designated Satellite Accumulation Area (SAA) (max 60 days) start->storage pickup_request Request Waste Pickup from Institutional EHS storage->pickup_request manifest Ensure Hazardous Waste Manifest is completed pickup_request->manifest transport Licensed Hazardous Waste Transporter collects waste manifest->transport disposal_facility Transport to a permitted Treatment, Storage, and Disposal Facility (TSDF) transport->disposal_facility incineration Final Disposal via High-Temperature Incineration disposal_facility->incineration end_process Certificate of Disposal Received incineration->end_process

Caption: Final hazardous waste disposal workflow.

The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] This process ensures the complete destruction of the hazardous components.

By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of scientific responsibility and environmental protection.

References

  • NIH Waste Disposal Guide 2022. (URL: [Link])

  • NIH Waste Disposal Guide. (URL: [Link])

  • The NIH Drain Discharge Guide. (URL: [Link])

  • Hazardous Waste Segregation, Bucknell University. (URL: [Link])

  • Waste, Chemical, and Cleanup Enforcement, US EPA. (URL: [Link])

  • Hazardous Waste, US EPA. (URL: [Link])

  • EPA Hazardous Waste Management, Axonator. (URL: [Link])

  • Steps in Complying with Regulations for Hazardous Waste, US EPA. (URL: [Link])

  • The Federal EPA Hazardous Waste Regulations Are Found Where?, CountyOffice.org. (URL: [Link])

  • Personal Protective Equipment (PPE), CHEMM. (URL: [Link])

  • Waste Stream Guidance, University of Waterloo. (URL: [Link])

  • Halogenated Organic Liquids - Standard Operating Procedure, Braun Research Group. (URL: [Link])

  • SAFETY DATA SHEET. (URL: [Link])

  • Factsheet: Disposal of Hazardous Waste - Basic Principles, ETH Zürich. (URL: [Link])

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A Researcher's Guide to the Safe Handling of 2-Fluoro-4-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel compound synthesis requires a robust understanding of not just the chemical pathways, but also the critical safety protocols that ensure the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of 2-Fluoro-4-phenylbenzoic acid, a compound of interest in contemporary drug discovery and materials science. By moving beyond a simple checklist, we will explore the rationale behind each safety measure, fostering a culture of informed caution and scientific excellence.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound, like many of its structural analogs such as other substituted biphenyl carboxylic acids, is classified as an irritant.[1][2][3][4] The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3][4]

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][3][4]

While comprehensive toxicological data for this compound may be limited, the precautionary principle dictates that it should be handled with the same level of care as compounds with established irritation potential.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, with a detailed explanation of the causality behind each choice.

Protection Type Recommended PPE Rationale and Key Considerations
Eye and Face Protection Chemical safety goggles with side shields (ANSI Z87.1 compliant) or a full-face shield.Protects against accidental splashes of solutions or airborne particles of the solid compound, which can cause serious eye irritation.[2][5] A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene are preferred).Prevents direct skin contact, which is a primary route of exposure leading to irritation.[6][7][8] It is crucial to inspect gloves for any signs of degradation or perforation before use.
Body Protection A laboratory coat or a chemical-resistant apron.Provides a barrier against accidental spills and contamination of personal clothing.[9][10][11]
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. For situations with a higher risk of aerosol or dust generation, a NIOSH-approved respirator is recommended.Minimizes the inhalation of airborne particles, thereby preventing respiratory tract irritation.[5][9] Engineering controls like fume hoods are the primary means of respiratory protection.
Foot Protection Closed-toe shoes.A fundamental laboratory safety requirement to protect the feet from spills and falling objects.[5]
Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is essential for ensuring a safe experimental workflow.

3.1. Preparation:

  • Area and Equipment Check: Before commencing any work, ensure that the designated workspace, particularly the chemical fume hood, is clean and uncluttered.[9] Verify that the fume hood is functioning correctly.

  • Safety Equipment Accessibility: Locate the nearest eyewash station and safety shower and confirm that they are unobstructed and operational.[2][8][9][12]

  • Gather all necessary materials: Assemble all required chemicals, equipment, and PPE before you begin.

3.2. Handling the Compound:

  • Donning PPE: Put on all the required personal protective equipment as outlined in the table above.

  • Work within a Fume Hood: All manipulations of this compound, especially the handling of the solid powder, should be performed within a certified chemical fume hood to control exposure.[1][9]

  • Minimize Dust Generation: When weighing or transferring the solid, use techniques that minimize the creation of dust, such as gentle scooping.[9][13]

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.[9]

  • Container Management: Keep all containers of this compound tightly sealed when not in use.[2][3][8][9][12]

3.3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

  • PPE Removal: Properly remove and dispose of contaminated PPE, particularly gloves.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling the compound.[2][8][13]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[2][13][14] Seek immediate medical attention.[13][14]

  • Skin Contact: Remove any contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[2][14] If irritation persists, seek medical attention.[1][14]

  • Inhalation: Move the affected individual to an area with fresh air.[2][14] If breathing becomes difficult, seek immediate medical attention.

  • Spill Cleanup: For small spills, moisten the spilled material to prevent dust formation and carefully clean it up using a HEPA-filter vacuum or absorbent material.[13][14] Place the collected material into a sealed container for proper disposal.[13][14] Evacuate the area for larger spills and follow institutional emergency procedures.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a crucial aspect of laboratory safety and environmental stewardship.

  • Waste Collection: All waste containing this compound, including contaminated gloves, weighing papers, and excess reagents, must be collected in a designated and clearly labeled hazardous waste container.[9]

  • Waste Segregation: Do not mix this waste with other incompatible waste streams.

  • Regulatory Compliance: All chemical waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[7] Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Workflow PPE Selection Workflow for this compound start Start: Task Involving This compound risk_assessment Assess Risk: - Scale of Operation - Potential for Dust/Aerosol Generation - Splash Hazard start->risk_assessment low_risk Low Risk (e.g., handling small quantities in solution) risk_assessment->low_risk Low Potential for Exposure high_risk High Risk (e.g., handling large quantities of powder, potential for splashing) risk_assessment->high_risk High Potential for Exposure ppe_low Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes low_risk->ppe_low ppe_high Enhanced PPE: - Full-face Shield over Goggles - Chemical-resistant Apron over Lab Coat - Consider NIOSH-approved Respirator high_risk->ppe_high fume_hood Work within a Chemical Fume Hood ppe_low->fume_hood ppe_high->fume_hood end Proceed with Experiment fume_hood->end

Caption: PPE selection workflow for handling this compound.

References

  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • VelocityEHS. (2015-02-16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • Pentachemicals. (2024-04-24). Benzoic acid. Retrieved from [Link]

  • SAFETY DATA SHEET. (2009-09-26). 2-Biphenylcarboxylic acid. Retrieved from [Link]

  • CloudSDS. Benzoic Acid Hazards and How to Manage Them. Retrieved from [Link]

  • BHS Industrial Equipment. Personal Protective Kit (PPE Kit). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.